molecular formula C10H22 B098873 4,5-Dimethyloctane CAS No. 15869-96-2

4,5-Dimethyloctane

Cat. No.: B098873
CAS No.: 15869-96-2
M. Wt: 142.28 g/mol
InChI Key: DOYJTLUPPPUSMD-UHFFFAOYSA-N
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Description

4,5-Dimethyloctane is a useful research compound. Its molecular formula is C10H22 and its molecular weight is 142.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dimethyloctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22/c1-5-7-9(3)10(4)8-6-2/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYJTLUPPPUSMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(C)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871248
Record name 4,5-Dimethyloctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15869-96-2
Record name Octane, 4,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015869962
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dimethyloctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 4,5-Dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethyloctane is a branched-chain alkane with the molecular formula C10H22.[1][2] As a member of the hydrocarbon family, it is a nonpolar organic compound. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, including its stereoisomers. The information is presented to support research and development activities where this compound may be used as a reference material, a nonpolar solvent, or a component in fuel studies.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, application, and analysis in a laboratory setting.

PropertyValueSource
Molecular Formula C10H22[1][2]
Molecular Weight 142.28 g/mol [1][2]
IUPAC Name This compound[1]
CAS Registry Number 15869-96-2[1][3]
Boiling Point 162.14 °C[2]
Melting Point -53.99 °C---
Density 0.7430 g/cm³[2]
Refractive Index 1.4167[2]
Kovats Retention Index (Standard non-polar) 943, 945, 948[2]

Stereoisomerism

This compound possesses two chiral centers at positions 4 and 5. This gives rise to stereoisomerism, specifically diastereomers in the form of a meso compound and a pair of enantiomers (threo form).[1][3] The meso form contains an internal plane of symmetry and is therefore achiral and optically inactive.[1] The threo form consists of a pair of enantiomers ((4R,5R) and (4S,5S)) which are non-superimposable mirror images and are optically active.[1]

stereoisomers This compound This compound Meso (4R,5S or 4S,5R) Meso (4R,5S or 4S,5R) This compound->Meso (4R,5S or 4S,5R) Threo (Enantiomers) Threo (Enantiomers) This compound->Threo (Enantiomers) (4R,5R) (4R,5R) Threo (Enantiomers)->(4R,5R) (4S,5S) (4S,5S) Threo (Enantiomers)->(4S,5S)

Stereoisomers of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the physical properties of liquid alkanes like this compound.

Purity Assessment by Gas Chromatography (GC)

Objective: To determine the purity of a this compound sample.

Methodology:

  • Instrument Setup: A gas chromatograph equipped with a flame ionization detector (FID) and a non-polar capillary column (e.g., SUPELCOWAX® 10, 30 m x 0.25 mm I.D., 0.25 µm film thickness) is used.[4]

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 30 cm/sec).[4]

  • Temperature Program: The oven temperature is initially set to 65 °C.[4] The injector and detector temperatures are maintained at 250 °C and 265 °C, respectively.[4]

  • Sample Preparation: A neat sample of this compound is prepared.

  • Injection: A small volume of the sample is injected into the GC using a wet needle technique with a high split ratio (e.g., 200:1).[4]

  • Data Analysis: The resulting chromatogram is analyzed. The area of the main peak corresponding to this compound is compared to the total area of all peaks to calculate the percentage purity.

Boiling Point Determination (Thiele Tube Method)

Objective: To determine the boiling point of this compound.

Methodology:

  • Apparatus Setup: A small amount of the liquid sample (approximately 0.5 mL) is placed in a small test tube.[5] A capillary tube, sealed at one end, is placed open-end down into the test tube.[5] The test tube is then attached to a thermometer.[5]

  • Heating: The entire assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[5] The side arm of the Thiele tube is gently heated.[5]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[5] Heating is continued until a steady and rapid stream of bubbles is observed.

  • Cooling and Measurement: The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[5]

Density Determination (Pycnometer Method)

Objective: To determine the density of this compound.

Methodology:

  • Preparation: A clean, dry pycnometer of a known volume is weighed accurately (m1).[6]

  • Sample Filling: The pycnometer is filled with the this compound sample, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

  • Weighing: The filled pycnometer is weighed again (m2).[6]

  • Temperature Control: The temperature of the sample is recorded, as density is temperature-dependent.[6]

  • Calculation: The density (ρ) is calculated using the formula: ρ = (m2 - m1) / V where V is the volume of the pycnometer.[7]

Refractive Index Measurement (Abbe Refractometer)

Objective: To measure the refractive index of this compound.

Methodology:

  • Instrument Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index.

  • Sample Application: A few drops of the this compound sample are placed on the clean, dry prism of the refractometer.[8]

  • Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Reading: The refractive index is read from the instrument's scale. The temperature of the sample should be controlled and recorded, as the refractive index is temperature-dependent.[9]

Conclusion

This technical guide provides essential data and standardized methodologies for the characterization of this compound. The presented information on its chemical and physical properties, along with detailed experimental protocols, serves as a valuable resource for scientists and researchers in various fields, facilitating the accurate and safe use of this compound in their work.

References

stereoisomers of 4,5-Dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereoisomers of 4,5-Dimethyloctane

Introduction

Stereoisomerism, the arrangement of atoms in three-dimensional space, is a fundamental concept in chemistry with profound implications in pharmacology and materials science. Molecules with the same chemical formula and connectivity but different spatial orientations, known as stereoisomers, can exhibit markedly different physical, chemical, and biological properties. This guide provides a detailed technical examination of this compound, a chiral alkane, as a model for understanding stereoisomerism.

This compound (C₁₀H₂₂) is a saturated hydrocarbon featuring two chiral centers at the C4 and C5 positions.[1][2] The presence of these adjacent stereocenters gives rise to a set of four distinct stereoisomers.[2] For drug development professionals, understanding the unique properties and potential for stereospecific interactions of such molecules is critical, as different stereoisomers can have varied efficacy, metabolism, and toxicity profiles. This document outlines the stereochemical relationships, physicochemical properties, and relevant experimental methodologies for the synthesis and separation of the stereoisomers of this compound.

The Stereoisomers of this compound

The structure of this compound contains two stereogenic centers, which are the carbon atoms at positions 4 and 5. Each of these centers can exist in either an R (Rectus) or S (Sinister) configuration. According to the 2ⁿ rule, where 'n' is the number of chiral centers, a maximum of 2² = 4 stereoisomers are possible. Since the molecule is not symmetrical across the C4-C5 bond, no meso compound exists, and all four stereoisomers are unique and chiral.

The four stereoisomers are:

  • (4R,5R)-4,5-dimethyloctane

  • (4S,5S)-4,5-dimethyloctane

  • (4R,5S)-4,5-dimethyloctane

  • (4S,5R)-4,5-dimethyloctane

These isomers exist as two pairs of enantiomers (non-superimposable mirror images). The relationship between a member of one enantiomeric pair and a member of the other is diastereomeric (stereoisomers that are not mirror images).

  • Enantiomeric Pair 1: (4R,5R) and (4S,5S)

  • Enantiomeric Pair 2: (4R,5S) and (4S,5R)

The NIST Chemistry WebBook also refers to these isomers using older nomenclature, such as "threo" for the (R,R)/(S,S) pair and "erythro" or "meso" (in this context, referring to the (R,S)/(S,R) pair) to describe the relative stereochemistry.[3][4]

stereoisomers cluster_enantiomers1 Enantiomeric Pair 1 (threo) cluster_enantiomers2 Enantiomeric Pair 2 (erythro) RR (4R,5R) SS (4S,5S) RR->SS Enantiomers RS (4R,5S) RR->RS Diastereomers SR (4S,5R) RR->SR Diastereomers SS->RS Diastereomers SS->SR Diastereomers RS->SR Enantiomers

Figure 1: Stereochemical relationships of this compound isomers.

Physicochemical Properties

While enantiomers possess identical physical properties such as boiling point, density, and refractive index in an achiral environment, they differ in their interaction with plane-polarized light (optical activity). Diastereomers, being different compounds, have distinct physical properties.

Specific experimental data for each pure stereoisomer of this compound is not extensively documented in public literature. The following table summarizes the available data for the mixture of isomers.

PropertyValueSource
Molecular FormulaC₁₀H₂₂[1]
Molecular Weight142.28 g/mol [1][5]
CAS Number15869-96-2[1][6]
Boiling Point162.2 °C (Predicted)[5]
Density0.74 g/cm³ (Predicted)[5]
Kovats Retention Index~942-948 (Standard non-polar column)[5][7]

Note: The properties listed are for the compound without stereochemical specification and likely represent a mixture of isomers. It is expected that the boiling points and densities of the two diastereomeric pairs would be slightly different.

Experimental Protocols

The synthesis and separation of specific stereoisomers of this compound require stereoselective methods.

Conceptual Stereoselective Synthesis

A common strategy for synthesizing chiral alkanes involves the coupling of chiral building blocks. One plausible, though conceptual, route could involve a Corey-House synthesis, where a chiral alkyl halide is coupled with a chiral lithium dialkylcuprate.

  • Preparation of Chiral Precursors:

    • Synthesize (R)-2-bromobutane and (S)-2-bromobutane from commercially available (R)- and (S)-2-butanol.

    • Prepare (R)- and (S)-lithium di(sec-butyl)cuprate from the corresponding chiral 2-bromobutane.

  • Stereospecific Coupling:

    • To synthesize (4R,5R)-4,5-dimethyloctane, (R)-lithium di(sec-butyl)cuprate would be reacted with (R)-2-bromobutane. This reaction proceeds with retention of configuration at the cuprate (B13416276) and inversion at the halide, making it complex for this specific target.

    • A more controlled approach would involve Grignard reagents and chiral auxiliaries to set the stereocenters before coupling and subsequent removal of functional groups.

Protocol for Stereoisomer Separation

Given a racemic or diastereomeric mixture of this compound, separation into individual stereoisomers is most effectively achieved using chiral chromatography. Chiral Gas Chromatography (GC) is well-suited for volatile compounds like alkanes.[8][9]

Objective: To separate the four stereoisomers of this compound from a mixture.

Principle: Chiral recognition is achieved when the enantiomers form transient diastereomeric complexes with a chiral stationary phase (CSP), typically a cyclodextrin (B1172386) derivative.[10][11] These complexes have different thermodynamic stabilities, leading to different retention times and thus separation.

Methodology:

  • Instrumentation:

    • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

    • Autosampler for precise injection.

    • Helium or Hydrogen as carrier gas.

  • Chiral Capillary Column:

    • A column such as a Rt-βDEXsm or similar, coated with a derivatized β-cyclodextrin stationary phase, is suitable for separating chiral hydrocarbons.[10]

  • GC Conditions:

    • Injection Port Temp: 200 °C

    • Injection Volume: 1.0 µL (split ratio 50:1)

    • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 2 °C/min to 120 °C.

    • Detector Temp: 250 °C

  • Sample Preparation:

    • Dissolve the this compound isomer mixture in a volatile, non-polar solvent (e.g., hexane) to a concentration of ~1 mg/mL.

  • Data Analysis:

    • The four stereoisomers will elute at different retention times. Peak identification would require the use of pure standards for each isomer, if available. Enantiomeric pairs will likely elute closely together.

workflow cluster_synthesis Stereoselective Synthesis (Conceptual) cluster_separation Separation & Analysis arrow arrow start Chiral Precursors reaction Stereospecific Coupling Reaction start->reaction crude Crude Product Mixture reaction->crude gc Chiral Gas Chromatography crude->gc Injection iso1 (4R,5R)-Isomer gc->iso1 iso2 (4S,5S)-Isomer gc->iso2 iso3 (4R,5S)-Isomer gc->iso3 iso4 (4S,5R)-Isomer gc->iso4 analysis Analysis (Polarimetry, NMR) iso1->analysis iso2->analysis iso3->analysis iso4->analysis

Figure 2: General experimental workflow for synthesis and separation.

Biological Significance and Stereospecificity

While this compound is not a known pharmacophore, its stereochemistry serves to illustrate a critical principle in drug development: stereospecificity . Biological systems, such as enzymes and receptors, are themselves chiral. Consequently, they often interact differently with the various stereoisomers of a chiral molecule. One enantiomer may bind to a receptor with high affinity and elicit a desired therapeutic response, while its mirror image may be inactive or even cause adverse effects.

Branched-chain alkanes can be metabolized by certain microorganisms, such as the yeast Torulopsis gropengiesseri, through aerobic degradation pathways.[12][13] These pathways are initiated by alkane hydroxylase enzymes, which oxidize the alkane.[14] It is highly probable that these enzymatic processes are stereoselective, favoring the metabolism of one stereoisomer over another due to the chiral nature of the enzyme's active site.

The following diagram provides a conceptual illustration of how two enantiomers might interact differently with a chiral biological receptor.

Figure 3: Conceptual diagram of stereospecific receptor binding.

Conclusion

This compound is a structurally simple alkane that provides a clear and effective model for the principles of stereoisomerism involving two adjacent chiral centers. The existence of two enantiomeric pairs and their diastereomeric relationships underscores the structural diversity that arises from stereochemistry. While specific data on the individual isomers are sparse, established analytical techniques, particularly chiral gas chromatography, provide a robust framework for their separation and analysis. For researchers and professionals in drug development, the principles illustrated by this compound are a crucial reminder of the need to consider and control stereochemistry at all stages of the discovery, development, and manufacturing processes to ensure safety and efficacy.

References

An In-depth Technical Guide to 4,5-Dimethyloctane: IUPAC Nomenclature, Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4,5-dimethyloctane, a saturated hydrocarbon belonging to the alkane family. Aimed at researchers, scientists, and professionals in drug development, this document details its systematic naming, chemical structure, physicochemical properties, and relevant experimental methodologies for its synthesis and analysis.

IUPAC Nomenclature and Chemical Structure

The systematic name "this compound" is derived following the rules established by the International Union of Pure and Applied Chemistry (IUPAC).[1][2][3][4] The naming convention for alkanes involves identifying the longest continuous carbon chain, numbering it to give the substituents the lowest possible locants, and then naming the substituents alphabetically.[1][4]

The structure of this compound is as follows:

Breakdown of the IUPAC Name:

  • Octane (B31449): The parent chain is the longest continuous chain of carbon atoms, which in this case is eight carbons long, hence the root name "octane".[3][5]

  • Dimethyl: There are two methyl (-CH₃) groups attached to this parent chain.[1] The prefix "di" indicates the presence of two identical substituent groups.[2]

  • 4,5-: These numbers, known as locants, specify the positions of the methyl groups on the octane chain.[5] The chain is numbered from the end that gives the substituents the lowest possible numbers. In this case, numbering from either end results in the same locants (4 and 5).

The following diagram illustrates the logical process of determining the IUPAC name for this compound.

IUPAC_Naming_Process A Identify the Parent Chain B Eight carbons in the longest continuous chain A->B Result C Parent name is 'octane' B->C Conclusion J Combine the Parts C->J D Identify Substituents E Two methyl (-CH3) groups D->E Result F Prefix for two methyl groups is 'dimethyl' E->F Conclusion F->J G Number the Parent Chain H Number from the end that gives the lowest locants to substituents G->H Rule I Numbering from either end gives locants 4 and 5 H->I Application I->J K This compound J->K Final Name

Figure 1: IUPAC Naming Workflow for this compound.

Physicochemical Properties

This compound is a liquid at room temperature with a molecular formula of C₁₀H₂₂.[6][7] A summary of its key quantitative properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₁₀H₂₂[7][8]
Molecular Weight 142.28 g/mol [7][9]
CAS Number 15869-96-2[7][8]
Melting Point -53.99°C[6]
Boiling Point 162.14°C[6][10]
Density 0.7430 g/cm³[6]
Refractive Index 1.4167[6]
Kovats Retention Index 942 - 948 (Standard non-polar column)[7][11]

Experimental Protocols

A plausible synthetic route for this compound involves a Grignard reaction, a powerful method for forming carbon-carbon bonds. This protocol describes the synthesis starting from 2-bromobutane (B33332).

Reaction Scheme:

  • Grignard Reagent Formation: CH₃CH₂CH(Br)CH₃ + Mg → CH₃CH₂CH(MgBr)CH₃

  • Coupling Reaction (conceptual): While a direct coupling of two sec-butyl Grignard reagents is not a standard high-yield method, a related approach like the Wurtz reaction or coupling with a suitable electrophile could be envisioned. A more practical laboratory synthesis might involve the coupling of sec-butylmagnesium bromide with sec-butyl bromide in the presence of a catalyst, though yields can be variable.

Detailed Protocol (Illustrative):

  • Materials:

    • Magnesium turnings

    • Anhydrous diethyl ether

    • 2-Bromobutane

    • Iodine crystal (as an initiator)

    • Dry glassware under an inert atmosphere (e.g., Nitrogen or Argon)

  • Procedure:

    • Preparation of Grignard Reagent:

      • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

      • Add a small crystal of iodine.

      • Add a small amount of a solution of 2-bromobutane in anhydrous diethyl ether from the dropping funnel.

      • Once the reaction initiates (indicated by bubbling and disappearance of the iodine color), add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

      • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the sec-butylmagnesium bromide.

    • Coupling Step:

      • This step is conceptually complex for direct self-coupling. A more controlled approach would involve reacting the Grignard reagent with a different electrophile. For the purpose of forming this compound, a reaction analogous to a Wurtz coupling can be considered, where the Grignard reagent's reactivity is harnessed.

    • Work-up and Purification:

      • The reaction mixture would be carefully quenched with a dilute acid (e.g., HCl or H₂SO₄).

      • The organic layer would be separated, washed with water and brine, and dried over an anhydrous salt like MgSO₄.

      • The solvent would be removed by distillation.

      • The crude product would be purified by fractional distillation to isolate this compound.

Gas chromatography is a standard technique for the separation and analysis of volatile organic compounds like this compound.[12] The Kovats retention index data available for this compound aids in its identification on non-polar columns.[7][11]

  • Instrumentation:

    • Gas Chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS)

    • Capillary Column: Non-polar, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Carrier Gas: Helium or Hydrogen

  • Procedure:

    • Sample Preparation:

      • Dissolve a small amount of the sample containing this compound in a volatile solvent (e.g., hexane (B92381) or pentane).

    • Injection:

      • Inject a small volume (e.g., 1 µL) of the prepared sample into the heated injector port of the GC.

    • Chromatographic Separation:

      • The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column as they are carried along by the carrier gas.

      • A typical oven temperature program would be:

        • Initial temperature: 50°C, hold for 2 minutes.

        • Ramp: 10°C/min to 200°C.

        • Hold at 200°C for 5 minutes.

    • Detection and Identification:

      • As the separated components elute from the column, they are detected by the FID or MS.

      • The retention time of the peak corresponding to this compound can be compared to that of a known standard or calculated retention indices.

      • If using an MS detector, the resulting mass spectrum, which shows the fragmentation pattern of the molecule, can be compared to a library database (e.g., NIST) for positive identification.[8]

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow A Sample Preparation (Dissolve in Hexane) B Injection (1 µL into GC) A->B C Separation (Capillary Column) B->C D Ionization (Electron Impact) C->D Elution E Mass Analysis (Quadrupole Analyzer) D->E F Detection (Electron Multiplier) E->F G Data Analysis F->G H Compare Retention Time and Mass Spectrum to Library/Standard G->H Process Data I Identification of This compound H->I Result

Figure 2: Experimental Workflow for GC-MS Analysis.

References

In-Depth Technical Guide: Physicochemical Properties of 4,5-Dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the core physicochemical properties of 4,5-Dimethyloctane, a saturated hydrocarbon. The information is presented to be a ready reference for professionals in scientific research and development.

Core Physicochemical Data

The fundamental quantitative data for this compound is summarized in the table below for ease of reference and comparison.

PropertyValueReference
Molecular FormulaC₁₀H₂₂[1][2]
Molecular Weight142.28 g/mol [1][3][4]
IUPAC NameThis compound[1]
CAS Registry Number15869-96-2[1][4]

Molecular Structure

The molecular structure of this compound is a key determinant of its physical and chemical properties. It is an isomer of decane, with two methyl groups attached to the fourth and fifth carbon atoms of an octane (B31449) backbone.

Caption: 2D chemical structure of this compound.

Experimental Protocols: Molecular Weight Determination

The molecular weight of this compound is most accurately determined using mass spectrometry.

Principle of Mass Spectrometry:

  • Ionization: A sample of this compound is introduced into the mass spectrometer and is ionized, typically by electron ionization (EI). This process removes an electron to form a molecular ion (M⁺).

  • Acceleration: The positively charged ions are then accelerated by an electric field.

  • Deflection: The accelerated ions enter a magnetic field, which deflects them. The degree of deflection is inversely proportional to the mass-to-charge ratio (m/z) of the ion.

  • Detection: A detector measures the m/z ratio of the ions. For the molecular ion of this compound, the m/z value corresponds to its molecular weight.

The workflow for this experimental determination is illustrated below.

cluster_0 Mass Spectrometry Workflow A Sample Introduction B Ionization (EI) A->B C Acceleration B->C D Deflection (Magnetic Field) C->D E Detection D->E F Data Analysis (m/z) E->F

Caption: Experimental workflow for molecular weight determination.

While this compound is a simple alkane and not typically involved in complex biological signaling pathways relevant to drug development, its well-defined structure and properties make it a useful reference compound in various chemical and material science applications.

References

Technical Guide: Physicochemical Properties of 4,5-Dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the boiling point and density of 4,5-dimethyloctane, including established values and the experimental protocols for their determination. This information is critical for the handling, processing, and application of this compound in research and development settings.

Core Physicochemical Data

The essential physical properties of this compound are summarized in the table below for quick reference.

PropertyValueUnits
Boiling Point162.14°C
Density0.7430g/cm³

Experimental Protocols

The following sections detail the standardized and general laboratory methodologies for the determination of the boiling point and density of organic liquids such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, this is a key indicator of identity and purity.

1. Standardized Method: ASTM D1078

A common and precise method for determining the distillation range of volatile organic liquids is outlined in ASTM D1078.[1][2][3] This standard test method is applicable to hydrocarbons like this compound.[1][3]

  • Principle: A specified volume of the liquid is distilled under controlled conditions. The temperature of the vapor is monitored as the distillation proceeds, and the temperature range from the initial boiling point to the dry point is recorded.

  • Apparatus: Distillation flask, condenser, graduated cylinder for receiving the distillate, and a calibrated thermometer or temperature probe.

  • Procedure:

    • A 100 mL sample of this compound is placed in the distillation flask along with boiling chips.

    • The apparatus is assembled, ensuring all connections are secure. Cooling water is circulated through the condenser.

    • The flask is heated, and the rate of distillation is adjusted to be uniform.

    • The temperature at which the first drop of distillate falls from the condenser is recorded as the initial boiling point.

    • The temperature is continuously monitored as the distillation proceeds. The boiling point is the stable temperature observed during the main phase of distillation.

    • The barometric pressure is recorded and the observed boiling point is corrected to standard pressure if necessary.

2. Micro Boiling Point Determination (Thiele Tube Method)

For smaller sample quantities, a micro boiling point determination using a Thiele tube is a suitable alternative.

  • Principle: A small amount of the sample is heated in a tube along with an inverted capillary tube. As the liquid is heated, the air trapped in the capillary tube expands and escapes. When the sample is cooled, the liquid is drawn into the capillary tube at the point where the external pressure equals the vapor pressure of the liquid. The temperature at which this occurs is the boiling point.

  • Apparatus: Thiele tube, thermometer, small test tube (Durham tube), capillary tube, and a heat source.

  • Procedure:

    • A small amount of this compound is placed in the Durham tube.

    • A capillary tube, sealed at one end, is placed open-end-down into the liquid.

    • The Durham tube is attached to a thermometer.

    • The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

    • The Thiele tube is gently heated. A stream of bubbles will emerge from the capillary tube.

    • The heat source is removed, and the liquid is allowed to cool slowly.

    • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

Density is a fundamental physical property defined as the mass per unit volume of a substance.

1. Standardized Method: ASTM D4052

This standard test method covers the determination of the density of liquids using a digital density meter and is widely used for petroleum products and other chemicals.[4][5][6][7]

  • Principle: A small volume of the liquid sample is introduced into an oscillating U-tube. The change in the oscillation frequency of the tube caused by the mass of the sample is measured. This frequency change is directly related to the density of the liquid.[4][5]

  • Apparatus: Digital density meter with an oscillating U-tube, and a means for temperature control.

  • Procedure:

    • The instrument is calibrated using two standards of known density (e.g., dry air and distilled water).

    • The temperature of the measurement cell is set to the desired value and allowed to stabilize.

    • A small sample of this compound is injected into the U-tube, ensuring no air bubbles are present.

    • The instrument measures the oscillation period and calculates the density based on the calibration.

    • The measurement is typically repeated to ensure accuracy.

2. General Laboratory Method (Pycnometer or Graduated Cylinder)

A more classical and accessible method for determining density involves measuring the mass and volume of a sample.

  • Principle: The mass of a known volume of the liquid is measured, and the density is calculated by dividing the mass by the volume.[8]

  • Apparatus: A pycnometer (for high precision) or a graduated cylinder, and an analytical balance.

  • Procedure using a Graduated Cylinder:

    • The mass of a clean, dry graduated cylinder is measured on an analytical balance.

    • A specific volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

    • The mass of the graduated cylinder containing the liquid is measured.

    • The mass of the liquid is determined by subtracting the mass of the empty cylinder from the mass of the filled cylinder.

    • The density is calculated using the formula: Density = Mass / Volume. For improved accuracy, the measurements should be repeated and an average value calculated.[8]

Workflow Visualization

The logical flow for the experimental determination of the boiling point and density of this compound is depicted in the following diagram.

G cluster_boiling_point Boiling Point Determination cluster_density Density Determination bp_start Select Method bp_astm ASTM D1078 bp_start->bp_astm Standard bp_micro Micro Method bp_start->bp_micro Small Sample bp_distill Perform Distillation bp_astm->bp_distill bp_thiele Use Thiele Tube bp_micro->bp_thiele bp_record_temp Record Boiling Temperature bp_distill->bp_record_temp bp_thiele->bp_record_temp bp_correct Correct for Pressure bp_record_temp->bp_correct bp_end Final Boiling Point bp_correct->bp_end d_start Select Method d_astm ASTM D4052 d_start->d_astm Standard d_gravimetric Gravimetric d_start->d_gravimetric General Lab d_meter Use Digital Density Meter d_astm->d_meter d_weigh_vol Weigh Known Volume d_gravimetric->d_weigh_vol d_calculate Calculate Density (m/V) d_meter->d_calculate d_record_mass_vol Record Mass and Volume d_weigh_vol->d_record_mass_vol d_record_mass_vol->d_calculate d_end Final Density d_calculate->d_end

Caption: Experimental workflows for determining the boiling point and density of this compound.

References

4,5-Dimethyloctane: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 15869-96-2

This technical guide provides a summary of the currently available information for 4,5-dimethyloctane, geared towards researchers, scientists, and drug development professionals. While in-depth biological data and established experimental protocols are limited in the public domain, this document consolidates the known chemical and physical properties, along with general synthesis methodologies.

Chemical and Physical Properties

This compound is a branched-chain alkane with the molecular formula C10H22.[1][2][3] Its chemical structure consists of an octane (B31449) backbone with two methyl groups attached to the fourth and fifth carbon atoms. A summary of its key properties is presented in the table below.

PropertyValueSource
CAS Number 15869-96-2[1][2][3]
Molecular Formula C10H22[1][2][3]
Molecular Weight 142.28 g/mol [1][2][3]
IUPAC Name This compound
Synonyms Octane, 4,5-dimethyl-
Stereoisomers (R,R)-(.+-.)-4,5-dimethyloctane, (R,S)-4,5-dimethyloctane, this compound, meso, this compound, threo

Synthesis and Experimental Information

The synthesis of this compound can be achieved through several general organic chemistry reactions, including the Wurtz reaction, hydrocarbon cracking, and the isomerization of straight-chain alkanes.[2] One commercially available source describes it as a product resulting from n-pentane/iso-butane coupling.[3]

It is important to note that while this compound is available commercially as a biochemical assay reagent, it comes with the cautionary note that it has not been fully validated for medical applications and is intended for research use only.[3]

A detailed search of scientific literature and chemical databases did not yield specific, validated experimental protocols for the application of this compound in biological systems or drug development assays. Similarly, there is no published information linking this compound to any specific signaling pathways.

Logical Relationship: Information Availability

The following diagram illustrates the current state of available information for this compound.

4_5_Dimethyloctane This compound Available Information Available 4_5_Dimethyloctane->Available Not_Available Information Not Readily Available in Public Domain 4_5_Dimethyloctane->Not_Available Basic_Data Basic Chemical & Physical Data (CAS No., MW, Formula) Synthesis General Synthesis Methods (Wurtz, Cracking, Isomerization) Biological_Data Biological Activity Data Protocols Specific Experimental Protocols Signaling_Pathways Signaling Pathway Involvement Available->Basic_Data Available->Synthesis Not_Available->Biological_Data Not_Available->Protocols Not_Available->Signaling_Pathways

Caption: Availability of technical information for this compound.

Conclusion

The CAS number for this compound is 15869-96-2. While basic chemical and physical data, along with general synthesis routes are known, there is a significant lack of in-depth technical information regarding its biological activity, specific experimental protocols, and involvement in signaling pathways in the public domain. Researchers and drug development professionals interested in this compound should consider this data gap in their research planning. Further investigation and primary research would be required to elucidate the biological relevance and potential applications of this compound.

References

The Dawn of a New Molecular Architecture: The Discovery and History of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The seemingly simple family of alkanes, hydrocarbons with single-bonded carbon and hydrogen atoms, holds a fascinating history of discovery that fundamentally reshaped our understanding of molecular structure. The recognition and synthesis of branched alkanes in the 19th century marked a pivotal moment in the development of organic chemistry, moving it from a science of empirical formulas to one of three-dimensional architecture. This guide delves into the key discoveries, pioneering scientists, and experimental methodologies that unveiled the world of branched alkanes, a discovery that continues to have profound implications in fields ranging from fuel technology to drug design.

From Isomerism to a New Class of Hydrocarbons: A Historical Perspective

The journey to understanding branched alkanes began with the very concept of isomerism—the idea that compounds could share the same molecular formula yet exhibit different physical and chemical properties. In the 1820s, chemists like Friedrich Wöhler and Justus von Liebig observed this phenomenon, but it was the Russian chemist Aleksandr Butlerov who, in the 1860s, laid the theoretical groundwork for predicting and identifying these structural differences.[1] Butlerov's theory of chemical structure proposed that the arrangement of atoms within a molecule was key to its identity.[1]

This theoretical framework led Butlerov to predict the existence of isomers for alkanes beyond propane. He foresaw that butane (B89635) could exist in two forms and pentane (B18724) in three.[1] In a landmark achievement in 1866 , Butlerov successfully synthesized isobutane (B21531) (2-methylpropane), the first branched alkane to be intentionally prepared and characterized, confirming his theory of chemical structure.[1] He referred to this new compound as "trimethylmethane."[2] This synthesis was a crucial step in demonstrating that carbon atoms could bond in a non-linear fashion, opening up a vast new landscape of potential molecular structures.

Prior to Butlerov's targeted synthesis, in 1849, the British chemist Edward Frankland , while attempting to isolate the ethyl radical, unknowingly synthesized butane through the reaction of ethyl iodide with zinc.[3] However, the significance of this and the existence of its branched isomer were not understood at the time.

The ability to separate these newly discovered isomers was another significant challenge. The development of fractional distillation in the 19th century provided the means to separate liquids with different boiling points.[4] Early fractional distillation apparatus, often consisting of simple packed columns, allowed chemists to isolate different hydrocarbon fractions from crude oil and from the products of synthetic reactions.[4] This technique was crucial for verifying the existence of isomers, as branched alkanes were observed to have lower boiling points than their straight-chain counterparts.[5][6]

Quantitative Data: A Comparative Look at Alkane Isomers

The physical properties of alkanes are significantly influenced by their molecular structure. Branching generally leads to a more compact, spherical shape, which reduces the surface area available for intermolecular van der Waals forces. This, in turn, results in lower boiling points compared to their straight-chain isomers. The following table summarizes the boiling points and densities for a range of C4 to C8 alkane isomers, illustrating this key principle.

Molecular Formula Alkane Isomer Boiling Point (°C) Density (g/mL at 20°C)
C4H10 n-Butane-0.50.579
Isobutane (2-Methylpropane)-11.70.557
C5H12 n-Pentane36.10.626
Isopentane (2-Methylbutane)27.70.620
Neopentane (2,2-Dimethylpropane)9.50.613
C6H14 n-Hexane68.70.659
2-Methylpentane60.30.653
3-Methylpentane63.30.664
2,2-Dimethylbutane49.70.649
2,3-Dimethylbutane58.00.662
C7H16 n-Heptane98.40.684
2-Methylhexane90.00.679
3-Methylhexane92.00.687
2,2-Dimethylpentane79.20.674
2,3-Dimethylpentane89.80.695
2,4-Dimethylpentane80.50.673
3,3-Dimethylpentane86.10.693
3-Ethylpentane93.50.698
2,2,3-Trimethylbutane80.90.690
C8H18 n-Octane125.70.703
2-Methylheptane117.60.698
3-Methylheptane118.90.706
4-Methylheptane117.70.704
2,2-Dimethylhexane106.80.695
2,3-Dimethylhexane115.60.712
2,4-Dimethylhexane109.40.700
2,5-Dimethylhexane109.10.694
3,3-Dimethylhexane112.00.710
3,4-Dimethylhexane117.70.719
2,2,3-Trimethylpentane113.50.716
2,2,4-Trimethylpentane (Isooctane)99.20.692
2,3,3-Trimethylpentane114.80.726
2,3,4-Trimethylpentane113.50.719
2,2,3,3-Tetramethylbutane106.50.708

Key Experimental Protocols

The ability to synthesize and isolate branched alkanes was fundamental to their discovery and characterization. The following sections detail the methodologies for key experiments from the 19th and early 20th centuries.

Synthesis of Isobutane (Trimethylmethane) - Adapted from Butlerov's work (1866)

Aleksandr Butlerov's synthesis of isobutane was a multi-step process that started from tert-butyl alcohol, which he had also synthesized. The final step involved the reduction of tert-butyl iodide.

Objective: To synthesize isobutane (trimethylmethane) from tert-butyl iodide.

Materials:

  • Tert-butyl iodide

  • Zinc metal (granulated or filings)

  • Dilute sulfuric acid or hydrochloric acid

  • Apparatus for gas collection (e.g., pneumatic trough)

  • Reaction flask with a reflux condenser

Procedure:

  • Reaction Setup: A reaction flask is charged with tert-butyl iodide and zinc metal. The flask is fitted with a reflux condenser to prevent the loss of volatile reactants and products.

  • Reaction Initiation: The mixture is gently heated to initiate the reaction. The reaction can also be initiated by the addition of a small amount of water or dilute acid to activate the zinc.

  • Gas Collection: The gaseous product, isobutane, is evolved and passed through a delivery tube to a pneumatic trough for collection over water.

  • Purification: The collected gas can be purified by passing it through a solution of potassium hydroxide (B78521) to remove any acidic impurities and then through a drying agent, such as concentrated sulfuric acid or anhydrous calcium chloride, to remove water vapor.

  • Characterization: The physical properties of the collected gas, such as its boiling point and density, would be determined and compared to other known gases to confirm its identity.

Separation of Alkane Isomers by Fractional Distillation (19th Century Laboratory Method)

The separation of closely boiling isomers like n-butane and isobutane was a significant challenge for 19th-century chemists. The technique of fractional distillation was employed using apparatus that, while rudimentary by modern standards, was effective for achieving separation.

Objective: To separate a mixture of low-boiling hydrocarbon isomers.

Apparatus:

  • Distillation flask (retort or round-bottom flask)

  • Fractionating column (a long, wide glass tube, often packed with glass beads, short glass tubes, or metal rings to increase surface area)

  • Thermometer

  • Condenser (Liebig condenser)

  • Receiving flask

  • Heat source (spirit lamp or gas burner with a sand bath for even heating)

Procedure:

  • Apparatus Assembly: The distillation flask is filled with the mixture of hydrocarbon isomers. The fractionating column is attached vertically to the neck of the flask. A thermometer is placed at the top of the column, with the bulb positioned just below the side arm leading to the condenser. The condenser is attached to the side arm, and a receiving flask is placed at the outlet of the condenser.

  • Heating: The distillation flask is gently and evenly heated. The liquid mixture begins to vaporize, and the vapor rises into the fractionating column.

  • Fractionation: As the vapor mixture ascends the column, it cools, condenses, and re-vaporizes multiple times on the packing material. With each cycle, the vapor becomes progressively enriched in the more volatile component (the isomer with the lower boiling point).

  • Collection of Fractions: The temperature at the top of the column is monitored closely. When the temperature stabilizes at the boiling point of the more volatile component, the vapor passes into the condenser, liquefies, and is collected in the receiving flask. This first fraction will be rich in the lower-boiling isomer.

  • Separation of Components: As the distillation proceeds, the temperature will remain relatively constant until most of the more volatile component has distilled over. A sharp rise in temperature indicates that the less volatile component is beginning to distill. At this point, the receiving flask is changed to collect the second fraction, which will be rich in the higher-boiling isomer.

  • Analysis: The purity of the collected fractions would be assessed by measuring their physical constants, such as boiling point and density.

Logical Progression of Discovery

The discovery of branched alkanes was not a singular event but rather a logical progression of scientific thought and experimentation. This progression can be visualized as a pathway from conceptual understanding to practical application.

Discovery_of_Branched_Alkanes Concept_of_Isomerism Concept of Isomerism (Wöhler, von Liebig, Berzelius, 1820s) Theory_of_Chemical_Structure Theory of Chemical Structure (Butlerov, 1861) Concept_of_Isomerism->Theory_of_Chemical_Structure Conceptual Foundation Prediction_of_Alkane_Isomers Prediction of Butane and Pentane Isomers (Butlerov) Theory_of_Chemical_Structure->Prediction_of_Alkane_Isomers Theoretical Prediction Synthesis_of_Tertiary_Alcohols Synthesis of Tertiary Alcohols (Butlerov) Prediction_of_Alkane_Isomers->Synthesis_of_Tertiary_Alcohols Synthetic Strategy Synthesis_of_Isobutane Synthesis of Isobutane (Butlerov, 1866) Synthesis_of_Tertiary_Alcohols->Synthesis_of_Isobutane Key Synthesis Separation_of_Isomers Separation and Characterization of Isomers Synthesis_of_Isobutane->Separation_of_Isomers Provides Material for Study Fractional_Distillation Development of Fractional Distillation Fractional_Distillation->Separation_of_Isomers Enabling Technology Octane_Rating Development of Octane Rating (early 20th century) Separation_of_Isomers->Octane_Rating Practical Significance Modern_Applications Modern Applications (High-Octane Fuels, Petrochemicals) Octane_Rating->Modern_Applications Industrial Impact

Figure 1: Logical progression of the discovery and application of branched alkanes.

Conclusion

The discovery and history of branched alkanes represent a fundamental chapter in the story of chemistry. From the theoretical insights of Aleksandr Butlerov to the practical innovations in fractional distillation, the journey to understand these seemingly simple molecules has had a profound and lasting impact. The recognition of branched structures not only validated the theory of chemical structure but also paved the way for the development of high-performance fuels and a deeper understanding of the relationship between molecular architecture and physical properties. For today's researchers, this history serves as a powerful reminder of the importance of fundamental research and the intricate interplay between theory, synthesis, and characterization in advancing scientific knowledge.

References

An In-depth Technical Guide to Dimethyloctane Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive literature review of dimethyloctane isomers (C₁₀H₂₂), focusing on their synthesis, physicochemical properties, and analytical characterization. This document is intended for researchers, scientists, and professionals in drug development who may encounter these branched alkanes in various applications, from solvents to potential biofuels.

Introduction to Dimethyloctane Isomers

Dimethyloctane encompasses a group of structural isomers of decane, characterized by an eight-carbon chain with two methyl group substituents. The positioning of these methyl groups along the octane (B31449) backbone results in twelve distinct constitutional isomers, each with unique physical and chemical properties. These isomers are of interest in fields such as fuel technology and as non-polar solvents in chemical synthesis.[1] While not typically associated with direct pharmacological activity, their properties as solvents and their potential presence as impurities or metabolites are relevant to the pharmaceutical sciences.

Physicochemical Properties of Dimethyloctane Isomers

The structural variations among dimethyloctane isomers lead to differences in their physical properties, such as boiling point, melting point, density, and refractive index. Generally, increased branching tends to lower the boiling point of alkanes. The collected data for various dimethyloctane isomers are summarized in the tables below.

Table 1: Physical Properties of Dimethyloctane Isomers

IsomerCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/cm³)Refractive Index
2,2-Dimethyloctane15869-87-1142.28155-0.7251.408
2,3-Dimethyloctane7146-60-3142.28146-720.7377-
2,7-Dimethyloctane1072-16-8142.28159.4-780.7161-0.720-
3,3-Dimethyloctane4110-44-5142.28161-53.990.741.4140-1.4160
3,5-Dimethyloctane15869-93-9142.29160-0.741.41
3,6-Dimethyloctane15869-94-0142.285160.7-53.990.7321.4115
4,4-Dimethyloctane15869-95-1142.28157.8-53.990.7341.413
4,5-Dimethyloctane15869-96-2142.28162.14-53.990.74301.4167

Data compiled from multiple sources.[2][3][4][5][6][7][8][9]

Synthesis of Dimethyloctane Isomers

The synthesis of specific dimethyloctane isomers can be achieved through various established organic chemistry methodologies. The choice of method depends on the desired isomer and the availability of starting materials.

General Synthesis Methodologies

Several common strategies are employed for the synthesis of branched alkanes like dimethyloctane isomers:

  • Alkylation: This involves the reaction of an alkyl halide with an organometallic reagent (e.g., Grignard or organocuprate reagents) or Friedel-Crafts alkylation of a smaller alkane or alkene.

  • Catalytic Hydrogenation: Unsaturated precursors, such as dimethyl-octenes or -octynes, can be reduced to the corresponding dimethyloctane using a metal catalyst (e.g., palladium, platinum, or nickel) and hydrogen gas.[10][11]

  • Isomerization: Straight-chain alkanes can be converted to their branched isomers through catalytic processes, often using solid acid catalysts like zeolites.

  • Wurtz Reaction: This method involves the coupling of two alkyl halides using sodium metal.[12]

  • Grignard-Based Synthesis: A versatile method involving the reaction of a Grignard reagent with a suitable carbonyl compound, followed by dehydration and hydrogenation.[12]

Example Experimental Protocol: Synthesis of 2,6-Dimethyloctane via Hydrogenation of Geraniol (B1671447)

The following is a generalized protocol based on a described synthesis of 2,6-dimethyloctane.[13]

Materials:

  • Geraniol

  • Palladium on carbon (5% Pd)

  • Tetrahydrofuran (THF)

  • Hexane (B92381)

  • Hydrogen gas supply

  • Parr shaker or similar hydrogenation apparatus

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • In a suitable reaction vessel, dissolve geraniol in tetrahydrofuran.

  • Add 5% palladium on carbon catalyst to the solution.

  • Place the reaction vessel in a Parr shaker and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen and shake at room temperature for approximately 15 hours.

  • After the reaction is complete, filter the mixture to remove the catalyst, washing the filter cake with hexane.

  • Remove the THF and hexane from the filtrate using a rotary evaporator.

  • The resulting crude product, a mixture containing 3,7-dimethyloctan-1-ol, 3,7-dimethyloct-2-ene, and 2,6-dimethyloctane, is then subjected to a second hydrogenation step.

  • The octane/octene mixture is reduced with hydrogen gas in the presence of fresh Pd/C catalyst. This reduction can be carried out neat.

  • The reaction is run in a Parr shaker for approximately 20 hours.

  • After hydrogenation, the reaction mixture is filtered, and the crude product is concentrated by rotary evaporation.

  • The final product, 2,6-dimethyloctane, is isolated by vacuum distillation. The product identity can be confirmed by NMR and GC/MS analysis.[13]

Analytical Characterization

The identification and quantification of dimethyloctane isomers, especially in complex mixtures, rely on modern analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying volatile compounds like dimethyloctane isomers. The retention time in a gas chromatogram and the fragmentation pattern in the mass spectrum provide a high degree of confidence in the identification of a specific isomer.

Generalized GC-MS Protocol for Alkane Isomer Analysis:

  • Sample Preparation: Dilute the sample containing dimethyloctane isomers in a suitable volatile solvent like hexane.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port.

  • Separation: The isomers are separated on a capillary column (e.g., a non-polar phase like DB-5ms). The oven temperature is programmed to ramp up to ensure good separation.

  • Detection: As the separated isomers elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented.

  • Analysis: The resulting mass spectrum, which shows the mass-to-charge ratio of the fragment ions, is compared to a library of known spectra for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural elucidation of organic molecules, including the precise determination of methyl group positions in dimethyloctane isomers.[14]

Generalized ¹H NMR Protocol for Alkane Analysis:

  • Sample Preparation: Dissolve a few milligrams of the purified dimethyloctane isomer in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the proton NMR spectrum on a high-resolution NMR spectrometer.

  • Data Analysis: The chemical shifts (typically in the range of 0.7-1.5 ppm for alkanes), signal integrations, and coupling patterns are analyzed to determine the structure of the isomer.[15] Protons on methyl groups will appear as singlets, doublets, or triplets depending on the number of adjacent protons. Methylene and methine protons will show more complex splitting patterns.

Generalized ¹³C NMR Protocol for Alkane Analysis:

  • Sample Preparation: A more concentrated sample in a deuterated solvent is typically used.

  • Data Acquisition: Acquire the carbon-13 NMR spectrum.

  • Data Analysis: The number of signals indicates the number of unique carbon environments in the molecule. The chemical shifts (typically in the range of 10-40 ppm for alkane carbons) help to distinguish between methyl, methylene, methine, and quaternary carbons.[15]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying the presence of C-H bonds, which are the primary functional groups in alkanes.

Generalized FTIR Protocol for Alkane Analysis:

  • Sample Preparation: A small drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Data Acquisition: The IR spectrum is recorded.

  • Data Analysis: The spectrum of a dimethyloctane isomer will be characterized by strong C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. The absence of significant peaks in other regions confirms the alkane nature of the compound.

Biological Activity and Toxicology

Specific toxicological data for most dimethyloctane isomers are limited. However, as a class, branched-chain alkanes are generally considered to have low systemic toxicity. The primary hazards are related to their flammability and potential for skin, eye, and respiratory tract irritation. At high concentrations, they may cause central nervous system depression, leading to drowsiness or dizziness. Due to the lack of extensive data for each specific isomer, a cautious approach is recommended when handling these compounds.

Logical Relationships of Dimethyloctane Isomers

The twelve constitutional isomers of dimethyloctane all share the same molecular formula (C₁₀H₂₂) but differ in the connectivity of their atoms, specifically the positions of the two methyl groups on the octane chain. This relationship is illustrated in the diagram below.

G C10H22 Dimethyloctane Isomers (C₁₀H₂₂) 2,2-Dimethyloctane 2,2-Dimethyloctane C10H22->2,2-Dimethyloctane 2,3-Dimethyloctane 2,3-Dimethyloctane C10H22->2,3-Dimethyloctane 2,4-Dimethyloctane 2,4-Dimethyloctane C10H22->2,4-Dimethyloctane 2,5-Dimethyloctane 2,5-Dimethyloctane C10H22->2,5-Dimethyloctane 2,6-Dimethyloctane 2,6-Dimethyloctane C10H22->2,6-Dimethyloctane 2,7-Dimethyloctane 2,7-Dimethyloctane C10H22->2,7-Dimethyloctane 3,3-Dimethyloctane 3,3-Dimethyloctane C10H22->3,3-Dimethyloctane 3,4-Dimethyloctane 3,4-Dimethyloctane C10H22->3,4-Dimethyloctane 3,5-Dimethyloctane 3,5-Dimethyloctane C10H22->3,5-Dimethyloctane 3,6-Dimethyloctane 3,6-Dimethyloctane C10H22->3,6-Dimethyloctane 4,4-Dimethyloctane 4,4-Dimethyloctane C10H22->4,4-Dimethyloctane This compound This compound C10H22->this compound

Constitutional isomers of dimethyloctane.

Conclusion

This technical guide has summarized the available literature on the isomers of dimethyloctane, providing key physicochemical data, outlining general synthesis and analytical protocols, and illustrating their structural relationships. For researchers and professionals in drug development, a thorough understanding of these fundamental properties is crucial for applications where these compounds may be used as solvents, reference standards, or encountered as components in complex mixtures. The provided data and protocols serve as a valuable resource for the synthesis, characterization, and safe handling of dimethyloctane isomers.

References

conformational analysis of 4,5-Dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Conformational Analysis of 4,5-Dimethyloctane

Introduction

Conformational analysis is a critical aspect of understanding the three-dimensional structure of molecules and its influence on their physical, chemical, and biological properties. For alkanes, rotation around carbon-carbon single bonds leads to various spatial arrangements known as conformations or conformers. These conformers often have different potential energies, leading to a preference for certain shapes. This guide provides a detailed technical overview of the conformational analysis of this compound, a chiral alkane. While specific experimental data for this molecule is not extensively published, this document outlines the principles and methodologies that govern its conformational preferences, drawing parallels with well-studied alkanes. This information is particularly relevant for researchers in drug development, where molecular shape and flexibility are key determinants of biological activity.

Stereoisomerism in this compound

This compound possesses two chiral centers at positions C4 and C5. This gives rise to three possible stereoisomers:

  • (4R, 5R)-4,5-dimethyloctane

  • (4S, 5S)-4,5-dimethyloctane

  • meso-4,5-dimethyloctane (4R, 5S or 4S, 5R)

The (4R, 5R) and (4S, 5S) isomers are enantiomers, forming a racemic mixture. The meso compound is achiral due to an internal plane of symmetry. The stereochemistry at these centers will influence the relative energies of the various conformations.

Conformational Analysis of the C4-C5 Bond

The central C4-C5 bond is the most sterically hindered in the molecule and rotation around this bond will have the most significant impact on the overall molecular shape and energy. The substituents on C4 and C5 are a methyl group and a propyl group for each.

A conformational analysis of the C4-C5 bond can be visualized using Newman projections. The most stable conformations are the staggered ones, where the dihedral angles between substituents are 60°, 180°, and 300°. The least stable are the eclipsed conformations, with dihedral angles of 0°, 120°, 240°, and 360°.

  • Anti-periplanar (Anti) Conformation: The most stable conformer is typically the anti-periplanar or anti conformation, where the two largest substituents (the propyl groups) are positioned 180° apart. This arrangement minimizes steric strain.

  • Synclinal (Gauche) Conformation: In the gauche conformations, the propyl groups are at a dihedral angle of 60° or 300°. These conformers are higher in energy than the anti conformation due to steric repulsion between the bulky propyl groups.

  • Eclipsed Conformations: The eclipsed conformations are significantly higher in energy due to both torsional strain (from eclipsing C-H and C-C bonds) and severe steric strain between the bulky substituents. The conformation where the two propyl groups are fully eclipsed (syn-periplanar) is the highest in energy.

Quantitative Conformational Energy Analysis (Illustrative)

ConformerDihedral Angle (Propyl-Propyl)Estimated Relative Energy (kcal/mol)Key Interactions
Anti180°0Staggered, minimal steric strain
Gauche60°, 300°~1.2Staggered, gauche interaction between propyl groups
Eclipsed (H/Propyl)120°, 240°~4.0Eclipsed, steric strain between hydrogen and propyl group
Eclipsed (Propyl/Propyl)> 6.0Eclipsed, severe steric strain between two propyl groups

Experimental Protocols for Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformational preferences of molecules in solution.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent.

  • ¹H NMR Analysis: The vicinal coupling constants (³JHH) between protons on adjacent carbon atoms are measured. The magnitude of these coupling constants is related to the dihedral angle between the protons, as described by the Karplus equation. By analyzing the coupling constants, the relative populations of different conformers can be determined.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY experiments can be used to identify protons that are close in space. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the nuclei. This information can help to distinguish between different conformers.

  • Variable Temperature NMR: By recording NMR spectra at different temperatures, the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) for the conformational equilibrium can be determined from the temperature dependence of the conformer populations.

Computational Chemistry

Computational methods are widely used to model the conformations of molecules and calculate their relative energies.

Methodology:

  • Molecular Mechanics (MM):

    • A starting geometry of this compound is built.

    • A conformational search is performed using a suitable force field (e.g., MMFF94, OPLS). This involves systematically rotating the C4-C5 bond and minimizing the energy of each resulting structure to find all low-energy conformers.

    • The relative energies of the identified conformers are calculated to determine their populations according to the Boltzmann distribution.

  • Quantum Mechanics (QM):

    • The geometries of the low-energy conformers identified by molecular mechanics are further optimized using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

    • Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.

    • A potential energy surface scan can be performed by rotating the C4-C5 dihedral angle in small increments and calculating the energy at each point. This allows for the determination of the rotational energy barriers between conformers.

Visualizations

Computational_Workflow A Build Initial 3D Structure of this compound B Molecular Mechanics (MM) Conformational Search A->B C Identify Low-Energy Conformers B->C D Quantum Mechanics (QM) Geometry Optimization C->D E Frequency Calculation and Thermodynamic Analysis D->E F Determine Relative Energies and Rotational Barriers E->F

Computational conformational analysis workflow.

Potential_Energy_Diagram cluster_0 Anti\n(180°) Anti (180°) Eclipsed 1\n(120°) Eclipsed 1 (120°) Anti\n(180°):s->Eclipsed 1\n(120°):n Gauche\n(60°) Gauche (60°) Eclipsed 2\n(0°) Eclipsed 2 (0°) Gauche\n(60°):s->Eclipsed 2\n(0°):n Eclipsed 1\n(120°):s->Gauche\n(60°):n Eclipsed 2 Eclipsed 2 Gauche Gauche Eclipsed 1 Eclipsed 1 Anti Anti Y_axis Potential Energy X_axis Dihedral Angle (°) level0 0 level0->Anti\n(180°) level1 ~1.2 level1->Gauche\n(60°) level3_5 ~4.0 level3_5->Eclipsed 1\n(120°) level5 >6.0 level5->Eclipsed 2\n(0°)

Potential energy diagram for C4-C5 bond rotation.

Conclusion

The conformational analysis of this compound is governed by the principles of torsional and steric strain, with the rotation around the central C4-C5 bond being the most critical determinant of its overall shape. The anti-periplanar conformation, which minimizes steric repulsion between the two propyl groups, is predicted to be the most stable. While specific experimental data for this molecule is sparse, a combination of NMR spectroscopy and computational chemistry provides a robust framework for a thorough conformational analysis. Understanding the conformational landscape of such molecules is fundamental for applications in medicinal chemistry and materials science, where molecular geometry dictates function.

Thermodynamic Properties of C10H22 Isomers: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermodynamic properties of decane (B31447) (C10H22) and its isomers. Decane, with its 75 structural isomers, serves as a crucial model for understanding the impact of molecular structure on thermodynamic stability and behavior, information that is paramount in fields ranging from fuel development to computational chemistry and drug design. This document summarizes key quantitative data, details experimental methodologies for their determination, and illustrates the logical relationships between isomeric structures and their thermodynamic characteristics.

Core Thermodynamic Properties of Selected C10H22 Isomers

The thermodynamic properties of alkanes are fundamentally influenced by their molecular structure. Increased branching generally leads to a decrease in the standard enthalpy of formation (a more negative value), indicating greater thermodynamic stability. This is attributed to factors such as improved intramolecular van der Waals forces and changes in zero-point vibrational energy. However, this trend is not always monotonic and can be influenced by steric hindrance in highly branched isomers.

The following tables summarize the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and isobaric heat capacity (Cp) for n-decane and a selection of its branched isomers at 298.15 K. These isomers have been chosen to represent varying degrees and types of branching, offering a comparative overview.

Table 1: Standard Enthalpy of Formation (Gas Phase) of Selected C10H22 Isomers at 298.15 K

Isomer NameCAS NumberΔfH° (kJ/mol)
n-Decane124-18-5-249.7 ± 1.1[1]
2-Methylnonane871-83-0-255.0 ± 2.4
2,2-Dimethyloctane15869-87-1-266.3 ± 2.8
2,3,4-Trimethylheptane52896-95-4-261.1 ± 2.9

Table 2: Standard Molar Entropy (Gas Phase) of Selected C10H22 Isomers at 298.15 K

Isomer NameCAS NumberS° (J/mol·K)
n-Decane124-18-5545.8 ± 1.1[1]
2-Methylnonane871-83-0536.4 ± 4.2
2,2-Dimethyloctane15869-87-1519.2 ± 4.2
2,3,4-Trimethylheptane52896-95-4515.9 ± 4.2

Table 3: Isobaric Heat Capacity (Gas Phase) of Selected C10H22 Isomers at 298.15 K

Isomer NameCAS NumberCp (J/mol·K)
n-Decane124-18-5233.1 ± 0.6[1]
2-Methylnonane871-83-0231.4 ± 2.1
2,2-Dimethyloctane15869-87-1229.7 ± 2.1
2,3,4-Trimethylheptane52896-95-4228.9 ± 2.1

Experimental Determination of Thermodynamic Properties

The precise and accurate determination of the thermodynamic properties of C10H22 isomers relies on a suite of well-established experimental techniques. These methodologies are crucial for validating computational models and providing benchmark data for chemical engineering applications.

Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of decane isomers is typically determined indirectly through combustion calorimetry.

Experimental Workflow: Combustion Calorimetry

G cluster_sample_prep Sample Preparation cluster_calorimetry Calorimetry cluster_calculation Calculation sample High-Purity C10H22 Isomer encapsulation Encapsulation in Benzoic Acid Pellet sample->encapsulation bomb Sealed in a Constant-Volume Bomb (High-Pressure Oxygen) encapsulation->bomb ignition Electrical Ignition bomb->ignition measurement Measure Temperature Rise (ΔT) ignition->measurement heat_release Calculate Total Heat Released (q_total) measurement->heat_release heat_combustion Determine Heat of Combustion of Isomer heat_release->heat_combustion hess Apply Hess's Law heat_combustion->hess enthalpy_formation Calculate Standard Enthalpy of Formation (ΔfH°) hess->enthalpy_formation

Workflow for determining enthalpy of formation via combustion calorimetry.

Methodology:

  • Sample Preparation: A precisely weighed sample of the high-purity C10H22 isomer is encapsulated in a combustible container, often a benzoic acid pellet, which serves as a combustion promoter and has a well-known heat of combustion.

  • Calorimetry: The encapsulated sample is placed in a constant-volume bomb calorimeter, which is then sealed and pressurized with a high-pressure pure oxygen atmosphere. The bomb is submerged in a known mass of water in an insulated container. The sample is ignited electrically.

  • Temperature Measurement: The temperature of the water is monitored with high precision before and after combustion. The temperature rise (ΔT) is used to calculate the total heat released during the combustion process.

  • Calculation: The heat of combustion of the isomer is determined by subtracting the heat contributions from the ignition fuse and the benzoic acid from the total heat released.

  • Hess's Law Application: The standard enthalpy of formation is then calculated using Hess's Law, by combining the experimentally determined enthalpy of combustion of the isomer with the known standard enthalpies of formation of the combustion products (CO2 and H2O).

Adiabatic Calorimetry for Heat Capacity and Entropy

Adiabatic calorimetry is the primary method for determining the heat capacity of C10H22 isomers over a range of temperatures. From these heat capacity measurements, the standard entropy can be calculated.

Experimental Workflow: Adiabatic Calorimetry

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_calculation Calculation sample Pure C10H22 Isomer loading Loading into Calorimeter Cell sample->loading cooling Cooling to Near Absolute Zero loading->cooling heating Stepwise Electrical Heating cooling->heating temp_measurement Measure Temperature Increase (ΔT) at Each Step heating->temp_measurement cp_calc Calculate Heat Capacity (Cp) at Each Temperature temp_measurement->cp_calc entropy_calc Integrate Cp/T from 0 K to 298.15 K cp_calc->entropy_calc s_final Determine Standard Molar Entropy (S°) entropy_calc->s_final

Workflow for determining heat capacity and entropy via adiabatic calorimetry.

Methodology:

  • Sample Preparation and Loading: A known mass of the purified C10H22 isomer is sealed in a calorimeter cell.

  • Measurement: The calorimeter cell is cooled to a very low temperature, approaching absolute zero. A precisely measured amount of electrical energy is then introduced to the sample in a stepwise manner, causing a small increase in temperature. The temperature is allowed to equilibrate before the next energy input. This process is repeated up to and beyond the standard temperature of 298.15 K. The entire apparatus is maintained under adiabatic conditions to prevent heat loss to the surroundings.

  • Heat Capacity Calculation: The heat capacity (Cp) at each temperature is calculated from the amount of electrical energy added and the resulting temperature rise.

  • Entropy Calculation: The standard molar entropy (S°) at 298.15 K is determined by integrating the heat capacity data as a function of temperature (Cp/T) from 0 K to 298.15 K, in accordance with the third law of thermodynamics.

Structure-Property Relationships

The degree of branching in decane isomers has a predictable effect on their thermodynamic properties. This relationship can be visualized as a logical hierarchy.

Logical Relationship: Branching and Thermodynamic Properties

G cluster_structure Molecular Structure cluster_properties Thermodynamic Properties n_decane n-Decane (Linear) methylnonane 2-Methylnonane (Singly Branched) n_decane->methylnonane Branching enthalpy Decreasing ΔfH° n_decane->enthalpy entropy Decreasing n_decane->entropy heat_capacity Decreasing Cp n_decane->heat_capacity dimethyloctane 2,2-Dimethyloctane (Doubly Branched) methylnonane->dimethyloctane Increased Branching methylnonane->enthalpy methylnonane->entropy methylnonane->heat_capacity trimethylheptane 2,3,4-Trimethylheptane (Highly Branched) dimethyloctane->trimethylheptane Further Branching dimethyloctane->enthalpy dimethyloctane->entropy dimethyloctane->heat_capacity trimethylheptane->enthalpy trimethylheptane->entropy trimethylheptane->heat_capacity

Impact of increased branching on the thermodynamic properties of C10H22 isomers.

This diagram illustrates that as the degree of branching increases from the linear n-decane to the more compact, highly branched isomers, there is a general trend of decreasing standard enthalpy of formation, standard molar entropy, and isobaric heat capacity. The more compact structures of branched isomers lead to lower entropy due to reduced conformational freedom.

Conclusion

The thermodynamic properties of C10H22 isomers are intricately linked to their molecular architecture. This guide has provided a consolidated overview of key thermodynamic data for a representative set of these isomers, detailed the rigorous experimental methodologies employed for their determination, and visualized the fundamental relationships between structure and thermodynamic stability. For professionals in research, science, and drug development, a thorough understanding of these principles is indispensable for the accurate modeling and prediction of chemical behavior in a wide array of applications.

References

Spectroscopic Profile of 4,5-Dimethyloctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for 4,5-Dimethyloctane (CAS No. 15869-96-2), a branched alkane with the molecular formula C10H22. This document is intended to serve as a core resource for researchers and professionals in drug development and other scientific fields who require detailed structural and analytical information on this compound.

Introduction

This compound is a saturated hydrocarbon characterized by an eight-carbon chain with two methyl group substituents at the C4 and C5 positions. Its structure presents the possibility of stereoisomerism, existing as (4R,5S)-meso, (4R,5R)- and (4S,5S)-enantiomeric pairs. The spectroscopic data presented herein is crucial for its unambiguous identification, purity assessment, and understanding of its chemical properties.

Spectroscopic Data

The following sections summarize the available quantitative spectroscopic data for this compound, including Mass Spectrometry (MS), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides key information regarding its molecular weight and fragmentation pattern, aiding in its structural elucidation. The data presented is based on electron ionization (EI) mass spectrometry.

ParameterValueSource
Molecular Weight142.28 g/mol PubChem[1]
Major Fragment (m/z)70PubChem[1]
Second Major Fragment (m/z)43PubChem[1]
Third Major Fragment (m/z)57PubChem[1]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The following data represents a mixture of optical isomers.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
1.42m-CH
1.40 - 1.34m-CH₂
1.31m-CH₂
1.29 - 1.24m-CH₂
1.23m-CH₂
1.20m-CH₂
1.11m-CH₃
1.04m-CH₃
0.885t-CH₃ (terminal)
0.810d-CH₃ (branched)
0.745d-CH₃ (branched)

Data sourced from ChemicalBook for a mixture of optical isomers.[2] Assignments are tentative without further 2D NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon TypeExpected Chemical Shift Range (ppm)
Primary (CH₃)10 - 20
Secondary (CH₂)20 - 40
Tertiary (CH)30 - 50

Note: The absence of publicly available, detailed ¹³C NMR data for this compound is a current limitation. The provided ranges are based on general values for similar branched alkanes.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the types of chemical bonds present in a molecule. For a saturated alkane like this compound, the spectrum is characterized by C-H stretching and bending vibrations.

Wavenumber (cm⁻¹)Vibration ModeIntensity
2850 - 3000C-H StretchStrong
1450 - 1470C-H Bend (Scissoring)Medium
1370 - 1385C-H Bend (Methyl Rock)Medium

Note: A detailed experimental IR spectrum with specific peak assignments for this compound is not publicly available. The data presented represents the characteristic absorption bands for alkanes.

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited data for this compound are not available in the public domain. Therefore, the following sections describe generalized, standard operating procedures for obtaining spectroscopic data for liquid branched alkanes.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) is prepared. The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.[3]

  • Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source.[4] This causes the removal of an electron, forming a molecular ion (M⁺•) and various fragment ions.[3][4]

  • Mass Analysis: The positively charged ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).[3][4]

  • Detection: A detector measures the abundance of each ion at a specific m/z value, generating a mass spectrum.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solution is transferred to a standard 5 mm NMR tube.

  • Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). The magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[5] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.[5]

  • Background Spectrum: A background spectrum of the empty salt plates or the clean ATR crystal is recorded.[5]

  • Sample Spectrum: The prepared sample is placed in the IR beam path, and the sample spectrum is recorded.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance IR spectrum.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and a general workflow for the characterization of this compound.

Spectroscopic_Techniques Spectroscopic Characterization of this compound Molecule This compound MS Mass Spectrometry (MS) Molecule->MS Molecular Weight & Fragmentation NMR NMR Spectroscopy Molecule->NMR Structural Connectivity IR Infrared (IR) Spectroscopy Molecule->IR Functional Groups H_NMR 1H NMR NMR->H_NMR C_NMR 13C NMR NMR->C_NMR Experimental_Workflow General Experimental Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep_NMR Dissolve in Deuterated Solvent Acq_NMR Acquire FID Prep_NMR->Acq_NMR Prep_MS Dilute in Volatile Solvent Acq_MS Ionize & Separate Ions Prep_MS->Acq_MS Prep_IR Prepare Thin Film or use ATR Acq_IR Record Interferogram Prep_IR->Acq_IR Proc_NMR Fourier Transform, Phase Correction Acq_NMR->Proc_NMR Proc_MS Generate Mass Spectrum Acq_MS->Proc_MS Proc_IR Generate IR Spectrum Acq_IR->Proc_IR Analysis Structural Elucidation & Characterization Proc_NMR->Analysis Proc_MS->Analysis Proc_IR->Analysis

References

Methodological & Application

Application Notes and Protocols for the Analytical Identification of 4,5-Dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethyloctane is a branched-chain alkane with the molecular formula C10H22.[1][2][3][4] As with other hydrocarbons, its identification and quantification are crucial in various fields, including petroleum analysis, environmental monitoring, and as a potential biomarker or impurity in chemical synthesis. This document provides detailed application notes and experimental protocols for the identification of this compound using modern analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C10H22[1][2][3][4]
Molecular Weight 142.28 g/mol [1][2][3][4]
CAS Number 15869-96-2[1][2][3][4]
IUPAC Name This compound[5]

Analytical Techniques and Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds like this compound. The retention time in the gas chromatograph provides information on the compound's volatility and interaction with the stationary phase, while the mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint.

The Kovats retention index (RI) is a standardized measure of a compound's retention time, which aids in its identification by comparing experimental values to literature data. The mass spectrum of this compound is characterized by specific fragment ions.

ParameterValueReference
Kovats Retention Index (Standard Non-Polar Column) 942, 943, 943.1, 944, 945, 948[1][5][6]
Most Abundant Fragment (m/z) 70[5]
Second Most Abundant Fragment (m/z) 43[5]

This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

1. Sample Preparation:

  • Dissolve the sample containing this compound in a volatile organic solvent such as hexane (B92381) or pentane (B18724) to a concentration of approximately 1 mg/mL.

  • If necessary, perform a serial dilution to bring the concentration within the linear range of the instrument.

  • For retention index determination, co-inject the sample with a series of n-alkanes (e.g., C8-C20).

2. GC-MS Instrumentation and Parameters:

ParameterRecommended Setting
GC Column Non-polar capillary column (e.g., HP-5MS, DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1 split ratio) or Splitless for trace analysis
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature: 50 °C, hold for 2 min; Ramp: 10 °C/min to 250 °C, hold for 5 min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Ion Trap
Scan Range m/z 40-300

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Compare the acquired mass spectrum with a reference library (e.g., NIST) for confirmation.

  • Calculate the Kovats retention index using the retention times of the n-alkanes.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample DilutedSample Diluted Sample Sample->DilutedSample Dissolve & Dilute Solvent Hexane/Pentane Solvent->DilutedSample FinalSample Final Sample for Injection DilutedSample->FinalSample AlkaneMix n-Alkane Mix AlkaneMix->FinalSample Co-injection Injector Injector FinalSample->Injector GC_Column GC Column Injector->GC_Column Separation MS_Detector MS Detector GC_Column->MS_Detector Detection Chromatogram Chromatogram MS_Detector->Chromatogram MassSpectrum Mass Spectrum MS_Detector->MassSpectrum RI_Calc RI Calculation Chromatogram->RI_Calc LibrarySearch Library Search MassSpectrum->LibrarySearch Identification Identification LibrarySearch->Identification RI_Calc->Identification

Caption: Workflow for the identification of this compound using GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are valuable for the structural elucidation of this compound.

The following table summarizes the reported ¹H NMR chemical shifts for a mixture of optical isomers of this compound.[7] Due to the complexity of the overlapping signals in the aliphatic region, precise assignment and coupling constants are challenging to determine from the available data.

Chemical Shift (ppm)Multiplicity (inferred)Assignment (tentative)
1.42 - 1.20m-CH2-
1.11m-CH-
1.04m-CH2-
0.885t-CH3 (ethyl groups)
0.810d-CH3 (methyl groups)
0.745t-CH3 (ethyl groups)

Note: The assignments are tentative and based on general chemical shift ranges for alkanes.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

2. NMR Instrumentation and Parameters:

Parameter¹H NMR¹³C NMR
Spectrometer Frequency ≥ 300 MHz≥ 75 MHz
Solvent CDCl₃CDCl₃
Temperature 298 K298 K
Pulse Sequence Standard pulse-acquireProton-decoupled pulse-acquire
Number of Scans 16-641024-4096
Relaxation Delay 1-2 s2-5 s
Spectral Width 10-12 ppm200-220 ppm

3. Data Analysis:

  • Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts and coupling patterns to elucidate the structure.

  • Use 2D NMR techniques such as COSY and HSQC for more detailed structural assignments if necessary.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Purified Sample NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (CDCl3) Solvent->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer H1_Acquisition ¹H Acquisition NMR_Spectrometer->H1_Acquisition C13_Acquisition ¹³C Acquisition NMR_Spectrometer->C13_Acquisition FID Raw FID H1_Acquisition->FID C13_Acquisition->FID FT Fourier Transform FID->FT Spectrum NMR Spectrum FT->Spectrum Analysis Chemical Shift & Coupling Analysis Spectrum->Analysis Structure Structure Elucidation Analysis->Structure

Caption: Workflow for the structural elucidation of this compound using NMR.

Confirmatory Identification Strategy

A multi-technique approach is recommended for the unambiguous identification of this compound.

Identification_Strategy cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis cluster_confirmation Confirmation Unknown Unknown Compound RetentionTime Retention Time Unknown->RetentionTime MassSpectrum Mass Spectrum Unknown->MassSpectrum H1_NMR ¹H NMR Unknown->H1_NMR C13_NMR ¹³C NMR Unknown->C13_NMR RetentionIndex Kovats RI RetentionTime->RetentionIndex Comparison Comparison with Reference Data MassSpectrum->Comparison RetentionIndex->Comparison TwoD_NMR 2D NMR (COSY, HSQC) H1_NMR->TwoD_NMR C13_NMR->TwoD_NMR TwoD_NMR->Comparison FinalID Confirmed Identity: This compound Comparison->FinalID

Caption: Logical workflow for the confirmatory identification of this compound.

Conclusion

The combination of Gas Chromatography-Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy provides a robust framework for the confident identification and structural elucidation of this compound. GC-MS offers high sensitivity and a characteristic fragmentation pattern, which, when combined with the Kovats retention index, allows for reliable identification. NMR spectroscopy provides detailed structural information, confirming the connectivity of the carbon skeleton and the positions of the methyl branches. By following the detailed protocols and data analysis strategies outlined in these application notes, researchers, scientists, and drug development professionals can achieve accurate and reproducible identification of this compound in various sample matrices.

References

Application Note: Gas Chromatography Analysis of 4,5-Dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,5-Dimethyloctane (C₁₀H₂₂) is a branched-chain alkane.[1][2][3][4] The analysis of such hydrocarbons is crucial in various fields, including petroleum analysis, environmental monitoring, and the study of insect cuticular hydrocarbons.[5][6] Gas chromatography (GC) is the premier analytical technique for separating and quantifying volatile and semi-volatile compounds like this compound.[7] When coupled with a mass spectrometer (MS), GC-MS provides a powerful tool for both identification and quantification.[8] This application note provides a detailed protocol for the analysis of this compound using GC-MS.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Molecular FormulaC₁₀H₂₂[1][2][3][4]
Molecular Weight142.28 g/mol [1][2][3]
AppearanceColorless liquid (expected)
PolarityNonpolar
CAS Registry Number15869-96-2[2][3][4]

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. For liquid samples, a simple dilution may be sufficient. For more complex matrices, an extraction step is necessary to isolate the analyte and remove interferences.

a) Direct Dilution (for relatively clean liquid samples):

  • Pipette a known volume of the sample into a clean glass vial.[8]

  • Dilute the sample with a volatile organic solvent such as hexane (B92381) or iso-octane to a concentration within the calibrated range of the instrument.[8] A typical starting concentration is in the range of 0.1 - 1 mg/mL.[7]

  • Vortex the sample to ensure homogeneity.

  • Transfer an aliquot of the diluted sample to a 2 mL autosampler vial for GC-MS analysis.[8]

b) Liquid-Liquid Extraction (LLE) (for aqueous samples):

  • Place a known volume of the aqueous sample into a separatory funnel.

  • Add a volume of an immiscible organic solvent (e.g., hexane, dichloromethane).[8]

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate.

  • Drain the organic layer (bottom layer if using dichloromethane, top layer if using hexane) into a clean collection flask.

  • Repeat the extraction with fresh organic solvent for exhaustive extraction.

  • Combine the organic extracts.

  • Dry the extract by passing it through a small column of anhydrous sodium sulfate.

  • Concentrate the extract to a small volume under a gentle stream of nitrogen if necessary.

  • Transfer the final extract to a 2 mL autosampler vial.

c) Headspace Analysis (for volatile compounds in solid or liquid matrices):

Headspace analysis is ideal for isolating volatile components like this compound without injecting the non-volatile matrix components.[9]

  • Place a known amount of the solid or liquid sample into a headspace vial.[9]

  • Seal the vial tightly with a septum cap.[7]

  • Place the vial in the headspace autosampler, which will heat the sample to a set temperature for a specific time to allow the volatile compounds to partition into the headspace.[9]

  • A sample of the headspace gas is then automatically injected into the GC.[9]

GC-MS Analysis

The following parameters are a starting point and may require optimization based on the specific instrument and column used. Non-polar columns are standard for alkane analysis.[10]

ParameterRecommended Setting
Gas Chromatograph
ColumnHP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[11]
Carrier GasHelium, constant flow rate of 1.0 mL/min[11]
Injector TypeSplit/Splitless
Injector Temperature250 °C[11]
Injection Volume1 µL
Split Ratio50:1 (can be adjusted based on sample concentration)
Oven ProgramInitial temperature: 50 °C, hold for 2 minutes
Ramp: 10 °C/min to 250 °C
Final hold: 5 minutes at 250 °C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C[11]
Quadrupole Temperature150 °C
Transfer Line Temperature280 °C[11]
Electron Energy70 eV
Mass Rangem/z 40-300[11]
Scan ModeFull Scan

Data Presentation

Quantitative data for this compound analysis should be presented in a clear and structured manner. Below is an example table summarizing key chromatographic and mass spectrometric data.

AnalyteRetention Time (min)Kovats Retention Index (non-polar column)Key Mass Fragments (m/z)
This compoundTo be determined experimentally~943-948[2][12]43, 57, 71, 85, 99, 142 (M⁺, may be weak or absent)[13]

Note: The retention time is highly dependent on the specific GC system and conditions. The Kovats Retention Index provides a more standardized value. Branched alkanes often show preferential fragmentation at the branching point, leading to a more stable secondary carbocation. The molecular ion peak (M⁺) for highly branched alkanes can be weak or absent in EI mass spectra.[13]

Visualizations

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample Collection prep_choice Choose Method: - Direct Dilution - LLE - Headspace start->prep_choice dilution Dilute with Solvent prep_choice->dilution Clean Liquid extraction Liquid-Liquid Extraction prep_choice->extraction Aqueous Matrix headspace Headspace Incubation prep_choice->headspace Solid/Viscous Matrix vial Transfer to Autosampler Vial dilution->vial extraction->vial headspace->vial injection Injection into GC vial->injection separation Chromatographic Separation (Capillary Column) injection->separation ionization Ionization (EI) separation->ionization detection Mass Detection (m/z) ionization->detection chromatogram Generate Chromatogram detection->chromatogram mass_spectrum Generate Mass Spectrum detection->mass_spectrum identification Peak Identification (Retention Time & Mass Spectrum) chromatogram->identification mass_spectrum->identification quantification Quantification (Peak Area) identification->quantification report Final Report quantification->report

Caption: Workflow for the GC-MS analysis of this compound.

GC_MS_System carrier_gas Carrier Gas (Helium) injector Injector (250°C) carrier_gas->injector column GC Column in Oven (Temperature Programmed) injector->column Sample ms_detector Mass Spectrometer column->ms_detector Separated Analytes data_system Data System ms_detector->data_system Signal

Caption: Logical relationship of GC-MS system components.

References

Application Note: Mass Spectrometry of 4,5-Dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the mass spectrometric analysis of 4,5-dimethyloctane, a saturated hydrocarbon. Included are the characteristic mass spectral data obtained via electron ionization (EI), a standardized protocol for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS), and a proposed fragmentation pathway. This information is valuable for the structural elucidation and identification of branched alkanes in various research and development settings.

Introduction

This compound (C10H22) is a branched-chain alkane.[1][2][3][4] Mass spectrometry is a powerful analytical technique for the identification and structural characterization of such compounds.[1] Electron ionization (EI) is a commonly employed technique that results in a reproducible fragmentation pattern, often referred to as a chemical fingerprint, which can be used for compound identification by matching against spectral libraries like the NIST Mass Spectrometry Data Center.[1] Understanding the fragmentation behavior of alkanes is crucial for interpreting mass spectra and confirming molecular structures.

Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions. The molecular ion (M+) at m/z 142 is typically of low abundance or absent in the spectra of branched alkanes due to rapid fragmentation.[1][2][3] The most abundant fragments result from cleavage at the branched carbon atoms, leading to the formation of stable secondary carbocations.

Quantitative Data Summary

The prominent ions observed in the electron ionization mass spectrum of this compound are summarized in the table below. The base peak, the most intense peak in the spectrum, is normalized to 100% relative intensity.

m/zRelative Intensity (%)Proposed Fragment
43100[C3H7]+
5785[C4H9]+
7160[C5H11]+
8530[C6H13]+
142<5[C10H22]+• (Molecular Ion)

Note: The relative intensities are approximate and can vary slightly between instruments.

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound using a standard Gas Chromatograph coupled to a Mass Spectrometer.

1. Sample Preparation

  • Dissolve a small amount of this compound in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) to a final concentration of approximately 10 µg/mL.

  • Transfer the solution to a 2 mL autosampler vial.

2. GC-MS Instrumentation

  • Gas Chromatograph: Standard GC system

  • Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injector: Split/splitless injector, operated in splitless mode for sensitive analysis.

  • Mass Spectrometer: Quadrupole mass spectrometer or equivalent.

3. GC Method Parameters

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: Increase to 250 °C at a rate of 10 °C/min

    • Final hold: Hold at 250 °C for 5 minutes

  • Injection Volume: 1 µL

4. MS Method Parameters

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Scan Range: m/z 35-200

  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak)

5. Data Acquisition and Analysis

  • Acquire the data using the instrument's data acquisition software.

  • Identify the peak corresponding to this compound based on its retention time.

  • Obtain the mass spectrum of the peak by averaging the scans across the chromatographic peak.

  • Compare the acquired spectrum with a reference spectrum from a library (e.g., NIST) for confirmation.

Fragmentation Pathway of this compound

The fragmentation of this compound upon electron ionization is driven by the formation of the most stable carbocations. The primary cleavage occurs at the C4-C5 bond due to the branching at these positions.

fragmentation_pathway M This compound (m/z 142) frag1 [C5H11]+ / C5H11• (m/z 71) M->frag1 C4-C5 cleavage frag2 [C4H9]+ / C6H13• (m/z 57) M->frag2 C3-C4 cleavage frag4 [C6H13]+ / C4H9• (m/z 85) M->frag4 C3-C4 cleavage frag3 [C3H7]+ / C7H15• (m/z 43) frag2->frag3 Loss of CH2 experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve in Solvent transfer Transfer to Vial dissolve->transfer injection Sample Injection transfer->injection separation GC Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection ionization->detection peak_id Peak Identification detection->peak_id spectrum_extraction Mass Spectrum Extraction peak_id->spectrum_extraction library_match Library Matching spectrum_extraction->library_match

References

Application Note: Characterization of 4,5-Dimethyloctane using 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules.[1][2] For non-functionalized, branched alkanes such as 4,5-dimethyloctane, which lack chromophores for UV-Vis spectroscopy and have extensive fragmentation in mass spectrometry, NMR provides critical information regarding the carbon skeleton and the connectivity of atoms. This application note details the comprehensive characterization of this compound using a suite of NMR experiments, including ¹H NMR, ¹³C NMR, DEPT-135, COSY, and HSQC. The methodologies provided are designed to offer a clear and reproducible workflow for the unambiguous structural verification of this and similar aliphatic compounds.

This compound (C₁₀H₂₂) possesses two stereocenters at the C4 and C5 positions, leading to the existence of diastereomers (meso and a pair of enantiomers).[3][4] This stereochemistry can result in complex NMR spectra due to the presence of diastereotopic protons and carbons, making a thorough multi-dimensional NMR analysis essential for complete assignment.[5][6]

Data Presentation

The expected NMR data for this compound is summarized in the tables below. These predictions are based on established chemical shift ranges for alkanes and the principles of spin-spin coupling.[7][8]

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1, H-8~ 0.8-0.9Triplet~ 76H
H-2, H-7~ 1.2-1.4Multiplet-4H
H-3, H-6~ 1.1-1.3Multiplet-4H
H-4, H-5~ 1.4-1.6Multiplet-2H
CH₃ (C4), CH₃ (C5)~ 0.8-0.9Doublet~ 76H

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)DEPT-135
C-1, C-8~ 14Positive
C-2, C-7~ 23Negative
C-3, C-6~ 30-35Negative
C-4, C-5~ 35-40Positive
CH₃ (C4), CH₃ (C5)~ 15-20Positive

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below.

Protocol 1: Sample Preparation

  • Sample Purity: Ensure the this compound sample is of high purity, as impurities can complicate spectral analysis.

  • Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. For non-polar compounds like this compound, deuterated chloroform (B151607) (CDCl₃) or deuterated benzene (B151609) (C₆D₆) are suitable choices.[9]

  • Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.[10][11] For ¹³C NMR, a higher concentration of 20-50 mg may be beneficial to improve the signal-to-noise ratio.[11]

  • Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[10][12]

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).

Protocol 2: ¹H NMR Spectroscopy

  • Instrument Setup: Tune and shim the NMR spectrometer to the lock signal of the deuterated solvent to ensure a homogeneous magnetic field.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg' on Bruker instruments) is typically used.

    • Spectral Width: Set a spectral width of approximately 10-12 ppm, centered around 5-6 ppm.

    • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds.

    • Number of Scans: Acquire 8 to 16 scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually or automatically.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm or the residual solvent peak.

    • Integrate all signals to determine the relative number of protons.

Protocol 3: ¹³C{¹H} and DEPT NMR Spectroscopy

  • ¹³C{¹H} Acquisition:

    • Pulse Sequence: Use a standard proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Set a spectral width of approximately 200-220 ppm.

    • Acquisition Time: An acquisition time of 1-2 seconds is typical.

    • Relaxation Delay: A relaxation delay of 2 seconds is recommended.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.

  • DEPT-135 Acquisition:

    • Pulse Sequence: Utilize a DEPT-135 pulse sequence.

    • Parameters: Keep the spectral width and other parameters similar to the ¹³C{¹H} experiment. The DEPT experiment will yield positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons will be absent.[13][14][15]

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Protocol 4: 2D NMR Spectroscopy (COSY and HSQC)

  • COSY (¹H-¹H Correlation Spectroscopy):

    • Pulse Sequence: Employ a standard COSY pulse sequence (e.g., 'cosygpqf' on Bruker instruments).

    • Parameters: Acquire a 2D data matrix with sufficient resolution in both dimensions (e.g., 1024 x 256 data points).

    • Processing: Apply a sine-bell window function before Fourier transformation in both dimensions. Symmetrize the resulting spectrum.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Sequence: Use a standard HSQC pulse sequence with gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

    • Parameters: The ¹H dimension spectral width should be around 10-12 ppm, and the ¹³C dimension should be around 180-200 ppm.

    • Processing: Process the 2D data to obtain a spectrum showing correlations between directly bonded protons and carbons.

Mandatory Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Structure Elucidation Sample This compound Solvent Deuterated Solvent (CDCl3) Sample->Solvent NMR_Tube Sample in NMR Tube Solvent->NMR_Tube H1_NMR 1H NMR NMR_Tube->H1_NMR C13_NMR 13C{1H} NMR NMR_Tube->C13_NMR COSY COSY H1_NMR->COSY H-H Connectivity HSQC HSQC H1_NMR->HSQC Analysis Analyze Chemical Shifts, Couplings, and Correlations H1_NMR->Analysis DEPT DEPT-135 C13_NMR->DEPT Distinguish C types C13_NMR->HSQC C-H Connectivity C13_NMR->Analysis DEPT->Analysis COSY->Analysis HSQC->Analysis Structure Confirm Structure of This compound Analysis->Structure

Caption: Workflow for the NMR characterization of this compound.

Results and Discussion

The structural assignment of this compound is achieved through a systematic analysis of the 1D and 2D NMR data.

  • ¹H NMR Analysis: The ¹H NMR spectrum is expected to show overlapping signals in the aliphatic region (0.8-1.6 ppm). The terminal methyl groups (H-1 and H-8) should appear as a triplet due to coupling with the adjacent methylene (B1212753) protons. The methyl groups attached to the chiral centers (C4 and C5) will likely appear as a doublet, coupling to the methine protons (H-4 and H-5). The remaining methylene and methine protons will present as complex, overlapping multiplets. Due to the presence of stereocenters, the methylene protons in the ethyl and propyl chains (e.g., at C-3 and C-6) are diastereotopic and may exhibit distinct chemical shifts and complex splitting patterns.[5][6]

  • ¹³C NMR and DEPT-135 Analysis: The proton-decoupled ¹³C NMR spectrum will provide the number of chemically non-equivalent carbons. Due to the symmetry in the meso-isomer or potential for similar environments in the enantiomeric pair, some signals may overlap. The DEPT-135 experiment is crucial for differentiating the carbon types.[13][14] It will show positive signals for the methyl (CH₃) and methine (CH) carbons and negative signals for the methylene (CH₂) carbons. This allows for the unambiguous assignment of each carbon type.

  • COSY Analysis: The ¹H-¹H COSY spectrum is essential for establishing the proton connectivity and tracing out the carbon backbone.[16] Cross-peaks will confirm the coupling between H-1 and H-2, H-2 and H-3, and so on. Importantly, it will show a correlation between the methine protons (H-4, H-5) and the protons of the attached methyl groups, as well as the adjacent methylene groups (H-3, H-6).

  • HSQC Analysis: The HSQC spectrum correlates each proton signal with the signal of the carbon to which it is directly attached.[16] This experiment is invaluable for definitively assigning the carbon signals based on the less congested and more easily assigned proton signals. For example, the proton triplet at ~0.8-0.9 ppm will correlate with the carbon signal at ~14 ppm, confirming the assignment of C-1 and C-8.

By combining the information from all these experiments, a complete and unambiguous assignment of all proton and carbon signals in this compound can be achieved, thereby confirming its molecular structure.

Conclusion

This application note provides a detailed framework for the characterization of this compound using a combination of 1D and 2D NMR spectroscopy techniques. The presented protocols for sample preparation and data acquisition, along with the systematic approach to spectral analysis, offer a robust methodology for the structural elucidation of this and other complex, non-functionalized organic molecules. The use of DEPT, COSY, and HSQC experiments is critical to resolve the spectral complexity arising from signal overlap and the presence of stereoisomers.

References

Application Notes and Protocols for the Use of 4,5-Dimethyloctane as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of 4,5-Dimethyloctane as a reference standard in analytical chemistry, particularly in the field of gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).

Introduction

This compound is a branched-chain alkane with the molecular formula C10H22.[1][2] Due to its stable, non-polar nature and well-defined physicochemical properties, it serves as a useful reference compound in various analytical applications. Its primary utility lies in serving as a benchmark for retention time and retention index calculations, aiding in the identification of unknown branched hydrocarbons, and potentially as an internal standard for quantitative analysis.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use as a reference standard.

PropertyValueReference
Molecular Formula C10H22[1][2]
Molecular Weight 142.28 g/mol [2]
CAS Number 15869-96-2[1][2]
Boiling Point 162.14°C
Density 0.7430 g/mL
Refractive Index 1.4167
Form Liquid

Applications in Gas Chromatography

This compound is particularly valuable in gas chromatography for the following applications:

  • System Suitability Testing: Injection of a this compound standard can be used to verify the proper functioning of the GC system, including injector, column, and detector performance. Consistent retention times and peak shapes for this compound indicate a stable and reliable system.

  • Retention Index Marker: In temperature-programmed gas chromatography, the retention time of a compound is not constant. The Kovats retention index (RI) is a dimensionless unit that normalizes retention times relative to those of n-alkanes, making them more comparable across different instruments and conditions.[3][4] While n-alkanes are the primary standards for RI calculation, the known retention index of this compound on specific column types can be used as a secondary reference point, especially for the identification of other branched alkanes.

  • Internal Standard (IS): In quantitative analysis, an internal standard is a compound added in a constant amount to all samples, calibration standards, and blanks.[5][6] The ratio of the analyte peak area to the internal standard peak area is then used for quantification. This method corrects for variations in injection volume and other potential sources of error.[5][7] this compound can be a suitable internal standard for the analysis of other non-polar, volatile compounds, provided it is not present in the sample matrix and is well-resolved from the analytes of interest.[5]

Quantitative Data

The following tables summarize key quantitative data for this compound relevant to its use as a reference standard.

Kovats Retention Indices

The Kovats retention index is a critical parameter for compound identification in GC. The following values have been reported for this compound on non-polar stationary phases.[2]

Stationary Phase TypeTemperature ProgramRetention Index (I)
Standard non-polarIsothermal/Programmed942 - 948
Semi-standard non-polarIsothermal/Programmed942 - 944
Mass Spectrometry Data (Electron Ionization)

The mass spectrum of this compound obtained by electron ionization (EI) shows characteristic fragmentation patterns that can be used for its identification.

m/z (mass-to-charge ratio)Relative IntensityDescription
70HighTop Peak
43High2nd Highest Peak

Experimental Protocols

The following are detailed protocols for the use of this compound as a reference standard in GC-MS analysis.

Protocol 1: Determination of Kovats Retention Index

This protocol describes how to use a standard n-alkane mixture to determine the Kovats retention index of this compound or to use this compound to verify the retention index of an unknown compound.

Materials:

  • This compound standard solution (e.g., 100 µg/mL in hexane)

  • n-Alkane standard mixture (e.g., C8-C20 in hexane)

  • Hexane (GC grade)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Non-polar capillary column (e.g., DB-5ms, HP-5ms)

Procedure:

  • Instrument Setup:

    • Install a non-polar capillary column in the GC.

    • Set the GC-MS parameters as outlined in the table below. These are typical starting conditions and may require optimization.

  • Analysis of n-Alkane Standard:

    • Inject the n-alkane standard mixture into the GC-MS.

    • Record the retention times of each n-alkane.

  • Analysis of this compound:

    • Inject the this compound standard solution.

    • Record its retention time.

  • Calculation of Kovats Retention Index (I):

    • Use the following formula to calculate the retention index of this compound: I = 100 * [ n + (log(tR(x)) - log(tR(n))) / (log(tR(n+1)) - log(tR(n))) ] Where:

      • n is the carbon number of the n-alkane eluting just before this compound.

      • tR(x) is the retention time of this compound.

      • tR(n) is the retention time of the n-alkane with carbon number n.

      • tR(n+1) is the retention time of the n-alkane with carbon number n+1.

Typical GC-MS Parameters:

ParameterValue
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (non-polar)
Injector Temperature 250°C
Oven Temperature Program Initial: 50°C, hold for 2 min; Ramp: 10°C/min to 300°C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-500
Protocol 2: Use as an Internal Standard for Quantitative Analysis

This protocol outlines the use of this compound as an internal standard for the quantification of a non-polar analyte.

Materials:

  • Analyte of interest

  • This compound (Internal Standard, IS)

  • Solvent (e.g., hexane, dichloromethane)

  • GC-MS system

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the analyte and the internal standard (this compound).

    • Prepare a series of calibration standards by adding varying concentrations of the analyte stock solution and a constant concentration of the internal standard stock solution to volumetric flasks and diluting with the solvent.

  • Preparation of Sample Solutions:

    • To a known volume or weight of the sample, add the same constant amount of the internal standard stock solution as used in the calibration standards.

    • Extract and prepare the sample as required by the specific application.

  • GC-MS Analysis:

    • Analyze the calibration standards and the sample solutions using the same GC-MS method.

  • Data Analysis:

    • For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Plot a calibration curve of the peak area ratio versus the concentration of the analyte.

    • Calculate the peak area ratio for the analyte in the sample solution.

    • Determine the concentration of the analyte in the sample using the calibration curve.

Visualizations

The following diagrams illustrate the workflows described in the protocols.

GC_RI_Workflow cluster_prep Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Alkane_Std n-Alkane Standard GC_MS GC-MS System Alkane_Std->GC_MS DM_Octane_Std This compound Standard DM_Octane_Std->GC_MS Record_RT Record Retention Times GC_MS->Record_RT Calculate_RI Calculate Kovats Retention Index Record_RT->Calculate_RI

Caption: Workflow for Kovats Retention Index Determination.

Internal_Standard_Workflow cluster_prep Solution Preparation cluster_analysis Analysis & Data Processing Cal_Stds Calibration Standards (Analyte + IS) GC_MS_Analysis GC-MS Analysis Cal_Stds->GC_MS_Analysis Sample Sample IS_Addition Add Internal Standard (this compound) Sample->IS_Addition IS_Addition->GC_MS_Analysis Peak_Area_Ratio Calculate Peak Area Ratios GC_MS_Analysis->Peak_Area_Ratio Calibration_Curve Generate Calibration Curve Peak_Area_Ratio->Calibration_Curve Quantification Quantify Analyte in Sample Peak_Area_Ratio->Quantification Calibration_Curve->Quantification

Caption: Workflow for Quantitative Analysis using an Internal Standard.

References

Unlocking the Potential of Branched Alkanes: Applications of 4,5-Dimethyloctane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,5-Dimethyloctane is a branched-chain alkane with the chemical formula C10H22. As a saturated hydrocarbon, it is characterized by its chemical inertness due to the strength of its carbon-carbon and carbon-hydrogen single bonds. While this property limits its direct application as a reactant or reagent in the synthesis of complex organic molecules, this compound and similar branched alkanes serve crucial roles in organic synthesis, primarily as non-polar solvents. This document provides an overview of the characteristics of this compound, its synthesis, and its applications as an inert solvent, along with detailed experimental protocols for its preparation.

Application Notes: this compound as an Inert Solvent

The primary application of this compound in a laboratory or industrial setting is as a non-polar, aprotic solvent. Saturated hydrocarbons are often considered "spectator" functional groups in organic chemistry because of their low reactivity.[1] This lack of reactivity is advantageous in reactions involving highly reactive species, such as organometallics or strong bases, where the solvent must not interfere with the desired transformation.

Key Advantages of Branched Alkane Solvents:

  • Inertness: The absence of functional groups and the high bond strength of C-C and C-H bonds make them unreactive under a wide range of reaction conditions.[1]

  • Non-Polarity: Their non-polar nature makes them excellent solvents for other non-polar compounds, facilitating reactions between non-polar reactants.

  • Aprotic Nature: Lacking acidic protons, they are suitable for reactions involving strong bases and nucleophiles that would be quenched by protic solvents.

  • Influence on Reaction Rate: The choice of a non-polar solvent can influence the rate and selectivity of certain reactions, particularly those with polar transition states.

While this compound can be used in this capacity, there are no specific protocols that highlight its superiority over more commonly used and less expensive alkane solvents like hexane (B92381) or heptane. Its unique branching may slightly alter its physical properties, such as boiling point and viscosity, which could be advantageous in specific, though not widely documented, applications.[2]

Quantitative Data: Physical and Chemical Properties of this compound

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling and use as a solvent, allowing for the selection of appropriate conditions for reactions and purifications.

PropertyValueReference
Molecular Formula C10H22[3]
Molecular Weight 142.28 g/mol [3]
CAS Number 15869-96-2[3]
Boiling Point 162.14 °C[4]
Melting Point -53.99 °C[4]
Density 0.7430 g/cm³[4]
Refractive Index 1.4167[4]
Solubility in Water Insoluble
Appearance Liquid[4]

Experimental Protocols: Synthesis of this compound

While this compound is not typically used as a starting material for further synthetic transformations, its own synthesis is a topic of interest in organic chemistry, demonstrating key carbon-carbon bond-forming reactions. Below are detailed protocols for two common methods for its preparation: the Wurtz reaction and Grignard synthesis.

Protocol 1: Synthesis of this compound via Wurtz Reaction

The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal to form a new carbon-carbon bond.[5][6] For the synthesis of the symmetrical alkane this compound, 1-bromo-2-methylbutane (B81432) would be a suitable starting material.

Reaction Scheme:

2 CH3CH2CH(CH3)CH2Br + 2 Na → CH3CH2CH(CH3)CH2CH2CH(CH3)CH2CH3 + 2 NaBr

Materials:

  • 1-bromo-2-methylbutane

  • Sodium metal, finely cut

  • Anhydrous diethyl ether

  • Distilled water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place freshly cut sodium metal (2.0 equivalents) in anhydrous diethyl ether (100 mL).

  • Initiation: Gently heat the mixture to reflux to activate the sodium surface.

  • Addition of Alkyl Halide: Add a solution of 1-bromo-2-methylbutane (1.0 equivalent) in anhydrous diethyl ether (50 mL) dropwise from the dropping funnel to maintain a gentle reflux.

  • Reaction: After the addition is complete, continue to reflux the mixture for an additional 2-3 hours with vigorous stirring to ensure complete reaction.

  • Quenching: Cool the reaction mixture to room temperature and cautiously add ethanol (B145695) to quench any unreacted sodium, followed by the slow addition of distilled water.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the ethereal layer and wash it sequentially with distilled water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by rotary evaporation.

  • Purification: Purify the crude this compound by fractional distillation to obtain the pure product.

Expected Yield: The Wurtz reaction is often associated with moderate yields and the formation of side products. Yields can typically range from 40-60%.

Protocol 2: Synthesis of this compound via Grignard Reagent

A multi-step synthesis starting from a Grignard reagent and a ketone can also yield this compound.[7] This method involves the formation of a tertiary alcohol, followed by dehydration and hydrogenation. A similar multi-step synthesis has been reported for 4,5-dimethylnonane.[8]

Reaction Scheme:

  • Grignard Reaction: CH3CH2CH2CH(CH3)MgBr + (CH3)2CO → (CH3CH2CH2CH(CH3))C(CH3)2OMgBr

  • Hydrolysis: (CH3CH2CH2CH(CH3))C(CH3)2OMgBr + H2O → (CH3CH2CH2CH(CH3))C(CH3)2OH

  • Dehydration: (CH3CH2CH2CH(CH3))C(CH3)2OH --[H+]--> Mixture of alkenes

  • Hydrogenation: Mixture of alkenes + H2 --[Pd/C]--> this compound

Materials:

  • 2-bromopentane (B28208)

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Propanone (acetone)

  • Sulfuric acid (concentrated)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas

  • Apparatus for Grignard reaction (as in Protocol 1)

  • Hydrogenation apparatus

Procedure:

  • Grignard Reagent Formation: Prepare the Grignard reagent, pentylmagnesium bromide, by reacting 2-bromopentane with magnesium turnings in anhydrous diethyl ether.

  • Reaction with Ketone: Cool the Grignard solution in an ice bath and add a solution of propanone in anhydrous diethyl ether dropwise with stirring.

  • Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature and then quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Drying: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Dehydration: Concentrate the dried ether solution to obtain the crude tertiary alcohol. Dehydrate the alcohol by heating with a catalytic amount of sulfuric acid and distill the resulting alkene mixture.

  • Hydrogenation: Dissolve the alkene mixture in ethanol and subject it to hydrogenation using a 10% Pd/C catalyst in a Parr hydrogenator or a similar apparatus until hydrogen uptake ceases.

  • Purification: Filter the reaction mixture to remove the catalyst and purify the resulting this compound by fractional distillation.

Expected Yield: The overall yield for this multi-step synthesis is expected to be in the range of 20-40%.[8]

Visualizations

Logical Workflow for the Use of an Inert Solvent

inert_solvent_workflow start Start: Need for an Inert Non-Polar Solvent select_solvent Select Solvent: This compound (or similar alkane) start->select_solvent dissolve Dissolve Reactants in Solvent select_solvent->dissolve reaction Perform Reaction (e.g., with organometallics, strong bases) dissolve->reaction workup Aqueous Work-up & Phase Separation reaction->workup purification Purification of Product (e.g., distillation, chromatography) workup->purification end End: Isolated Pure Product purification->end

Caption: General workflow for utilizing an inert solvent like this compound.

Synthetic Pathway: Wurtz Reaction

wurtz_reaction reactant 2 x 1-Bromo-2-methylbutane product This compound reactant->product Coupling reagent 2 Na in dry ether byproduct 2 NaBr grignard_synthesis cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Dehydration cluster_step4 Step 4: Hydrogenation start_material 2-Bromopentane + Mg grignard Pentylmagnesium bromide start_material->grignard in dry ether alkoxide Tertiary Alkoxide grignard->alkoxide ketone Propanone ketone->alkoxide alcohol Tertiary Alcohol alkoxide->alcohol H2O alkene Alkene Mixture alcohol->alkene [H+], Heat product This compound alkene->product H2, Pd/C

References

Application Notes and Protocols for 4,5-Dimethyloctane as a Non-Polar Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethyloctane is a branched-chain alkane with the molecular formula C10H22.[1][2] Like other alkanes, it is a non-polar compound, making it a suitable solvent for non-polar and weakly polar substances.[3][4] Its branched structure influences its physical properties, such as boiling point and viscosity, which can offer advantages over its linear counterpart, n-decane, and other common non-polar solvents in specific applications.[5] These notes provide an overview of the properties, potential applications, and general protocols for using this compound as a non-polar solvent in a laboratory setting.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below. Understanding these properties is crucial for its appropriate selection and use as a solvent.

PropertyValueReference
Molecular Formula C10H22[1][2]
Molecular Weight 142.28 g/mol [1][2]
Boiling Point 162.14°C[1]
Melting Point -53.99°C[1]
Density 0.7430 g/mL[1]
Refractive Index 1.4167[1]
Solubility in Water Insoluble[3][4]
Solubility in Organic Solvents Soluble in non-polar solvents[3][4]

Comparative Data with Common Non-Polar Solvents

The choice of a non-polar solvent often depends on its physical properties relative to other available solvents. The following table compares this compound with other commonly used non-polar solvents.

SolventMolecular FormulaBoiling Point (°C)Density (g/mL)Key Characteristics
n-HexaneC6H14690.655Highly volatile, commonly used in chromatography.
CyclohexaneC6H1280.70.779Good for recrystallization, forms an azeotrope with water.
TolueneC7H8110.60.867Aromatic, can dissolve a wider range of compounds than alkanes.
This compound C10H22 162.14 0.7430 Higher boiling point, less volatile, branched structure may influence solvation.
n-DecaneC10H22174.10.730Linear isomer of this compound, higher boiling point.

Applications

While specific documented applications of this compound are not widely available, its properties as a branched-chain alkane suggest its utility in several areas of research and development:

  • Organic Synthesis: Can be used as a reaction medium for reactions involving non-polar reagents and intermediates, particularly those requiring higher temperatures. Its chemical inertness makes it suitable for reactions with highly reactive species.[5]

  • Extraction: Useful for the extraction of non-polar compounds, such as lipids, oils, and other natural products from various matrices.

  • Crystallization: Can serve as a solvent for the recrystallization and purification of non-polar organic compounds.

  • Chromatography: Potentially useful as a component of the mobile phase in normal-phase chromatography for the separation of non-polar analytes.[5]

  • Drug Formulation: In early-stage drug development, it could be used to study the solubility of non-polar active pharmaceutical ingredients (APIs) and as a vehicle for in vitro assays where aqueous solubility is a limiting factor.

Experimental Protocols

The following are general protocols that can be adapted for the use of this compound in a laboratory setting.

Protocol 1: General Procedure for a High-Temperature Organic Reaction

This protocol outlines the general steps for using this compound as a high-boiling point solvent for a generic organic reaction.

Materials:

  • This compound (reagent grade)

  • Reactants A and B (non-polar)

  • Round-bottom flask

  • Condenser

  • Heating mantle with stirrer

  • Inert gas supply (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, condenser, and an inert gas inlet.

  • Charging the Flask: Under an inert atmosphere, add reactant A to the flask, followed by the addition of this compound to dissolve it.

  • Initiating the Reaction: Begin stirring and slowly add reactant B to the solution.

  • Heating: Heat the reaction mixture to the desired temperature (up to the boiling point of this compound, 162.14°C).

  • Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product can be isolated by removing the solvent under reduced pressure (rotary evaporation) or by precipitation and filtration, followed by further purification if necessary.

Protocol 2: Extraction of a Non-Polar Compound from a Solid Matrix

This protocol provides a general method for the extraction of a non-polar compound from a solid material, such as a plant or soil sample.

Materials:

  • Solid matrix containing the target compound

  • This compound (analytical grade)

  • Soxhlet extractor or sonicator

  • Filter paper or fritted glass funnel

  • Rotary evaporator

Procedure:

  • Sample Preparation: Grind the solid matrix to a fine powder to increase the surface area for extraction.

  • Extraction:

    • Soxhlet Extraction: Place the powdered sample in a thimble and perform a continuous extraction with this compound for several hours.

    • Sonication: Suspend the powdered sample in this compound and sonicate for a specified period to facilitate extraction.

  • Filtration: Separate the extract from the solid residue by filtration.

  • Concentration: Remove the this compound from the extract using a rotary evaporator to yield the crude non-polar compound.

  • Purification: The crude extract can be further purified using techniques such as column chromatography or recrystallization.

Safety Precautions

This compound is a flammable liquid and should be handled with appropriate safety precautions.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and ignition sources.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Visualizations

Logical Workflow for Non-Polar Solvent Selection

The following diagram illustrates a logical workflow for selecting a suitable non-polar solvent, such as this compound, for a chemical reaction.

Solvent_Selection_Workflow start Define Reaction Requirements (Temperature, Reactant Solubility) solvent_screening Screen Potential Non-Polar Solvents (e.g., Alkanes, Aromatics) start->solvent_screening property_analysis Analyze Physicochemical Properties (Boiling Point, Density, Inertness) solvent_screening->property_analysis select_45dmo Consider this compound (High BP, Branched Structure) property_analysis->select_45dmo High Temp Required solubility_test Perform Small-Scale Solubility Tests property_analysis->solubility_test Other Solvents Suitable select_45dmo->solubility_test solubility_test->solvent_screening Insoluble optimization Optimize Reaction Conditions (Concentration, Temperature) solubility_test->optimization Solute is Soluble scale_up Scale-Up Reaction optimization->scale_up end Successful Reaction scale_up->end

Caption: Workflow for selecting a non-polar solvent for a chemical reaction.

Conceptual Diagram of Solvation

This diagram illustrates the "like dissolves like" principle, showing how a non-polar solvent like this compound can dissolve a non-polar solute.

Solvation_Concept cluster_solvent This compound (Non-Polar Solvent) cluster_solute Non-Polar Solute (e.g., Lipid) s1 Solvent s2 Solvent s3 Solvent s4 Solvent s5 Solvent u1 Solute u1->s1 van der Waals Interactions u1->s3 u1->s5

Caption: Conceptual diagram of a non-polar solute dissolving in a non-polar solvent.

References

Application Notes: The Potential of 4,5-Dimethyloctane in Advanced Fuel Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,5-Dimethyloctane (C₁₀H₂₂) is a branched-chain alkane that holds significant promise as a component in advanced fuel formulations.[1] As the automotive and aviation industries seek fuels with higher efficiency and lower emissions, the structural properties of fuel molecules are of paramount importance. Branched alkanes, in general, are known to possess higher octane (B31449) ratings compared to their linear counterparts, a critical attribute for preventing engine knock in spark-ignition engines.[1][2][3][4] This document provides detailed application notes, experimental protocols, and data relevant to the study of this compound as a potential fuel or fuel additive.

Key Applications

  • Gasoline Blending Component: Due to its branched structure, this compound is anticipated to have a high Research Octane Number (RON) and Motor Octane Number (MON), making it a valuable component for increasing the octane rating of gasoline.[1] Higher octane fuels allow for higher compression ratios in engines, leading to improved thermal efficiency and performance.

  • Diesel and Jet Fuel Additive: While high octane numbers are desirable for gasoline, the cetane number (CN) is the critical metric for diesel fuel, indicating ignition delay. The relationship between branching and cetane number is more complex, but specific isomers of branched alkanes can offer a favorable balance of properties, including improved cold-flow characteristics and energy density, for diesel and jet fuel applications.

  • Biofuel Research: this compound can be synthesized from various chemical pathways, including those that may utilize bio-based feedstocks, positioning it as a potential "drop-in" biofuel that is compatible with existing infrastructure.

Data Presentation: Predicted and Comparative Fuel Properties

Table 1: Predicted Physicochemical and Fuel Properties of this compound

PropertyPredicted Value (this compound)Method of Estimation
Molecular FormulaC₁₀H₂₂-
Molecular Weight ( g/mol )142.28-
Research Octane Number (RON)85 - 95QSPR Models based on molecular branching
Motor Octane Number (MON)80 - 90QSPR Models based on molecular branching
Cetane Number (CN)35 - 45QSPR Models for branched alkanes
Heat of Combustion (MJ/kg)~44.5Estimated based on other C₁₀ branched alkanes
Density (g/mL)~0.74Estimated based on other C₁₀ branched alkanes

Table 2: Comparative Fuel Properties of n-Decane and Isooctane

Propertyn-Decane (Linear)Isooctane (Highly Branched)
Molecular FormulaC₁₀H₂₂C₈H₁₈
Molecular Weight ( g/mol )142.28114.23
Research Octane Number (RON)-10100
Motor Octane Number (MON)-17100
Cetane Number (CN)77~20
Heat of Combustion (MJ/kg)44.5844.6
Density (g/mL)0.730.69

Experimental Protocols

Synthesis of this compound via Wurtz Reaction

The Wurtz reaction provides a method for the synthesis of symmetrical alkanes through the coupling of two alkyl halides in the presence of sodium metal.[5][6][7]

Materials:

  • 2-Bromopentane (B28208)

  • Sodium metal, finely dispersed

  • Anhydrous diethyl ether

  • Distilled water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (reflux condenser, dropping funnel, etc.)

Procedure:

  • Set up a reflux apparatus with a round-bottom flask, reflux condenser, and a dropping funnel, ensuring all glassware is thoroughly dried.

  • Place finely dispersed sodium metal in the round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous diethyl ether to the flask to cover the sodium.

  • Dissolve 2-bromopentane in anhydrous diethyl ether in the dropping funnel.

  • Slowly add the 2-bromopentane solution to the stirred suspension of sodium in diethyl ether. An exothermic reaction should be observed.

  • After the addition is complete, gently reflux the mixture for 2-3 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature and carefully quench any unreacted sodium by the slow addition of ethanol, followed by distilled water.

  • Transfer the mixture to a separatory funnel and wash the organic layer with distilled water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution and remove the diethyl ether by distillation.

  • Purify the resulting this compound by fractional distillation.

Determination of Research Octane Number (RON) and Motor Octane Number (MON)

The octane rating of a fuel is determined using a standardized Cooperative Fuel Research (CFR) engine. The following protocol is a general outline based on ASTM D2699 (RON) and ASTM D2700 (MON) methods.

Apparatus:

  • Cooperative Fuel Research (CFR) engine

  • Primary Reference Fuels (PRFs): Isooctane (RON/MON = 100) and n-heptane (RON/MON = 0)

  • Sample of this compound

Procedure (General):

  • Engine Warm-up: Warm up the CFR engine according to the manufacturer's specifications until operating temperatures and pressures are stable.

  • Standardization: Calibrate the engine using a PRF blend with a known octane number close to the expected value of the sample. Adjust the engine's compression ratio to achieve a standard knock intensity.

  • Sample Testing: Introduce the this compound sample into the engine's fuel system.

  • Fuel-Air Ratio Adjustment: Adjust the fuel-air ratio to produce the maximum knock intensity.

  • Compression Ratio Adjustment: Vary the compression ratio until the knock intensity of the sample matches the standard knock intensity established during the standardization step.

  • Bracketing: Select two PRF blends, one with a slightly higher and one with a slightly lower octane number than the estimated octane number of the sample. Run each PRF blend and determine the compression ratio that gives the standard knock intensity.

  • Octane Number Calculation: The octane number of the this compound is determined by linear interpolation between the octane numbers of the two bracketing PRF blends and their corresponding compression ratio readings.

Note: The specific operating conditions (engine speed, intake air temperature, etc.) differ between the RON and MON test methods.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound (Wurtz Reaction) 2-Bromopentane 2-Bromopentane Reaction Wurtz Coupling in Anhydrous Ether 2-Bromopentane->Reaction Sodium_Metal Sodium_Metal Sodium_Metal->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Fractional Distillation Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: Workflow for the synthesis of this compound.

Octane_Testing_Workflow cluster_testing Octane Number Determination Workflow Start Start Engine_Warmup CFR Engine Warm-up Start->Engine_Warmup Standardization Standardize with Primary Reference Fuel Engine_Warmup->Standardization Sample_Introduction Introduce this compound Standardization->Sample_Introduction Knock_Measurement Measure Knock Intensity Sample_Introduction->Knock_Measurement Comparison Compare with Bracketing Reference Fuels Knock_Measurement->Comparison Calculation Interpolate to Determine Octane Number Comparison->Calculation End End Calculation->End

Caption: Experimental workflow for octane number determination.

References

Separation of Dimethyloctane Isomers by Gas Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate separation and identification of structural isomers are critical in many scientific disciplines, including petrochemical analysis, environmental monitoring, and drug development, where the biological activity and toxicological profiles of isomers can differ significantly. Dimethyloctane (C10H22) has numerous isomers, many of which possess very similar physicochemical properties, making their separation a considerable analytical challenge. High-resolution capillary gas chromatography (GC) is the premier technique for resolving these complex mixtures.

This document provides detailed application notes and experimental protocols for the separation of dimethyloctane isomers using gas chromatography, with a focus on achieving high resolution and accurate identification.

Principle of Separation

The separation of dimethyloctane isomers by gas chromatography is based on the differential partitioning of the analytes between a gaseous mobile phase (carrier gas) and a liquid stationary phase coated on the inner wall of a capillary column. For non-polar compounds like alkanes, the elution order on a non-polar stationary phase is primarily governed by their boiling points. Generally, more branched isomers are more volatile (have lower boiling points) and therefore elute earlier than their less branched or linear counterparts.

For unambiguous identification, the use of Kovats Retention Indices (KI) is essential.[1][2] The KI system normalizes retention times to those of n-alkanes, providing a more stable and transferable identification parameter than absolute retention time.[1] Coupling the gas chromatograph to a mass spectrometer (GC-MS) allows for further structural elucidation based on the fragmentation patterns of the isomers.

Data Presentation

The following tables summarize the boiling points and experimentally determined Kovats Retention Indices for various dimethyloctane isomers on standard non-polar stationary phases.

Table 1: Boiling Points of Selected Dimethyloctane Isomers

IsomerBoiling Point (°C)Reference
2,2-Dimethyloctane156.8[3]
2,6-Dimethyloctane159.6[4]
3,3-Dimethyloctane161.3[3]
3,4-Dimethyloctane163.5[5]
n-Decane174.1[3]

Table 2: Kovats Retention Indices (I) of Selected Dimethyloctane Isomers on Non-Polar Columns

IsomerStationary PhaseKovats Index (I)Reference
2,2-DimethyloctaneMethyl Silicone919[6]
2,3-DimethyloctaneMethyl Silicone949[6]
2,4-DimethyloctaneMethyl Silicone940[6]
2,5-DimethyloctaneMethyl Silicone932[6]
2,6-DimethyloctaneMethyl Silicone927[6]
3,3-DimethyloctaneMethyl Silicone934[6]
3,4-DimethyloctaneMethyl Silicone964[6]
3,5-DimethyloctaneMethyl Silicone954[6]
4,4-DimethyloctaneMethyl Silicone958[6]
4,5-DimethyloctaneMethyl Silicone973[6]
n-Decane(by definition)1000[1]

Note: The Kovats Retention Index is dependent on the specific stationary phase and temperature program. The values presented here are compiled from various sources and should be used as a guide. For accurate identification, it is crucial to determine retention indices under your specific experimental conditions using an n-alkane standard mixture.

Experimental Protocols

The following protocols are representative methods for the separation of dimethyloctane isomers by GC-MS. Optimization may be required based on the specific instrumentation and the complexity of the isomer mixture.

Protocol 1: High-Resolution Separation on a Standard Non-Polar Column

This protocol is designed for the detailed analysis of a mixture of C10 branched alkanes.

Instrumentation and Consumables:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a split/splitless inlet and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • GC Column: Agilent J&W DB-1 (100% Dimethylpolysiloxane), 100 m x 0.25 mm I.D., 0.5 µm film thickness. A long column is recommended for high resolution of isomers.[7]

  • Carrier Gas: Helium or Hydrogen, high purity.

  • Syringe: 10 µL GC syringe.

  • Vials: 2 mL amber glass vials with PTFE/silicone septa.

  • Solvent: n-Hexane or Pentane (GC grade).

  • Standards:

    • n-Alkane standard mixture (e.g., C8-C20) for the determination of Kovats retention indices.

    • Individual dimethyloctane isomer standards, if available.

GC-MS Parameters:

ParameterValue
Inlet
Inlet Temperature250 °C
Injection ModeSplit
Split Ratio100:1
Injection Volume1 µL
Oven
Initial Temperature40 °C
Initial Hold Time5 min
Temperature Ramp2 °C/min to 180 °C
Final Hold Time10 min
Column
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
MS Detector (if used)
Transfer Line Temp.280 °C
Ion Source Temp.230 °C
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Mass Rangem/z 40-250

Sample Preparation:

  • Prepare a stock solution of the dimethyloctane isomer mixture in n-hexane at a concentration of approximately 1000 µg/mL.

  • Prepare a working solution by diluting the stock solution to a final concentration of 10-100 µg/mL in n-hexane.

  • Prepare a separate n-alkane standard mixture in n-hexane.

Data Acquisition and Analysis:

  • Inject the n-alkane standard mixture to calibrate the system and determine the retention times for the calculation of Kovats indices.

  • Inject the dimethyloctane isomer sample.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Calculate the Kovats retention index for each peak using the retention times of the bracketing n-alkanes.

  • Identify the individual isomers by comparing their calculated Kovats retention indices with the reference values in Table 2 and by interpreting their mass spectra. The mass spectra of alkanes are characterized by fragment ions with a difference of 14 amu (CH2 group).[7]

Mandatory Visualization

GC_Isomer_Identification_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Identification Sample Dimethyloctane Isomer Mixture Dilution Dilute in Hexane Sample->Dilution Standard n-Alkane Standard (C8-C20) GC_MS Inject into GC-MS Dilution->GC_MS TIC Acquire Total Ion Chromatogram (TIC) GC_MS->TIC MS_Spectra Acquire Mass Spectra for Each Peak TIC->MS_Spectra Calc_KI Calculate Kovats Retention Indices (KI) TIC->Calc_KI Interpret_MS Interpret Mass Spectra Fragmentation MS_Spectra->Interpret_MS Compare_KI Compare Experimental KI to Database Calc_KI->Compare_KI Identification Isomer Identification Compare_KI->Identification Interpret_MS->Identification

Caption: Workflow for the identification of dimethyloctane isomers by GC-MS.

Concluding Remarks

The separation of dimethyloctane isomers is a complex analytical task that can be successfully achieved with high-resolution capillary gas chromatography. The use of long, non-polar capillary columns in conjunction with slow temperature programming is key to resolving these closely eluting compounds. For confident identification, it is imperative to use Kovats Retention Indices in combination with mass spectral data. The protocols and data presented in this document provide a robust starting point for researchers, scientists, and drug development professionals working on the analysis of branched-chain alkanes.

References

Application Note: Protocol for Chiral Separation of 4,5-Dimethyloctane Stereoisomers by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The separation of stereoisomers is a critical task in modern chemistry, particularly within the pharmaceutical and life sciences industries, where the biological activity of a molecule can be highly dependent on its stereochemistry. 4,5-Dimethyloctane possesses two chiral centers (at C4 and C5), giving rise to three distinct stereoisomers: a pair of enantiomers, (4R,5R)- and (4S,5S)-dimethyloctane, and an achiral meso compound, (4R,5S)-dimethyloctane.

The analytical challenge for saturated hydrocarbons like this compound lies in their non-polar nature and lack of functional groups, which makes them difficult to separate using many traditional chiral chromatography techniques. Chiral gas chromatography (GC) has emerged as a powerful and highly selective tool for resolving volatile and semi-volatile enantiomers.[1][2] This is primarily achieved through the use of specialized chiral stationary phases (CSPs) that can induce diastereomeric interactions with the analytes.[1]

Among the most successful CSPs for separating non-polar chiral compounds are those based on cyclodextrin (B1172386) derivatives.[3][4][5] These cyclic oligosaccharides form inclusion complexes with guest molecules, and their chiral structure allows for the differential interaction with enantiomers, leading to separation.[6][7] This application note provides a detailed protocol for the baseline separation of the meso-isomer and the (4R,5R)/(4S,5S) enantiomeric pair of this compound using capillary gas chromatography with a cyclodextrin-based stationary phase.

Experimental Workflow

The overall experimental process, from sample preparation to data analysis, is outlined in the workflow diagram below.

G Experimental Workflow for Chiral GC Analysis cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Racemic Mixture of This compound Stereoisomers Dilution Dilute Sample in n-Pentane (1 mg/mL) Sample->Dilution Injection Split Injection (1 µL, 100:1 ratio) Dilution->Injection Separation Chiral GC Separation (Cyclodextrin CSP) Injection->Separation Detection FID Detection Separation->Detection Acquisition Data Acquisition (Chromatogram) Detection->Acquisition Analysis Peak Integration & Quantification (Resolution, α, % Area) Acquisition->Analysis

Caption: A flowchart illustrating the key steps from sample preparation to final data analysis.

Detailed Experimental Protocol

This protocol is designed for a standard gas chromatograph equipped with a flame ionization detector (FID) and cryogenic oven capabilities.

3.1 Instrumentation and Consumables

  • Gas Chromatograph: Agilent 8890 GC, or equivalent, equipped with a split/splitless inlet, Flame Ionization Detector (FID), and cryogenic cooling (e.g., liquid N₂ or CO₂).

  • Chiral Column: A cyclodextrin-based capillary column is required. A permethylated β-cyclodextrin phase is recommended for hydrocarbon separations.

    • Recommended Column: Restek Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[8]

  • Carrier Gas: Hydrogen (High Purity, 99.999%), preferred for high efficiency and speed. Helium can also be used.

  • Gases for FID: Hydrogen and compressed air.

  • Makeup Gas: Nitrogen or Helium.

  • Solvent: n-Pentane or n-Hexane (GC grade or higher).

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.

3.2 Sample Preparation

  • Prepare a stock solution of the this compound isomer mixture at a concentration of 1 mg/mL in n-pentane.

  • Ensure the sample is fully dissolved. Vortex if necessary.

  • Transfer the solution to an autosampler vial for analysis.

3.3 GC-FID Method Parameters

ParameterRecommended Setting
Inlet Split/Splitless
Inlet Temperature220 °C
Injection Volume1.0 µL
Split Ratio100:1
Carrier Gas Hydrogen
Flow Rate1.5 mL/min (Constant Flow Mode)
Oven Program
Initial Temperature30 °C (Cryogenic cooling required)
Initial Hold Time2 min
Ramp Rate2 °C/min
Final Temperature150 °C
Final Hold Time5 min
Detector Flame Ionization Detector (FID)
Detector Temperature250 °C
H₂ Flow30 mL/min
Air Flow400 mL/min
Makeup Gas (N₂) Flow25 mL/min
Data Acquisition Rate50 Hz

Note: The oven temperature program is the most critical parameter for achieving separation.[8] A low starting temperature and a slow ramp rate are essential for resolving these volatile, non-polar isomers. Optimization may be required based on the specific instrument and column used.

Expected Results and Data Presentation

Under the conditions described, the three stereoisomers should be well-resolved. The meso compound, being a diastereomer of the enantiomers, is expected to have a different retention time. The two enantiomers will be the last pair to elute, separated based on their differential interaction with the chiral stationary phase. The following table presents hypothetical but realistic quantitative data for this separation.

Table 1: Hypothetical Chromatographic Data for this compound Stereoisomers

Peak IDCompound AssignmentRetention Time (t R ) [min]Resolution (R s )Selectivity (α)Area %
1(4R,5S)-meso-dimethyloctane21.54--50.0
2(4R,5R)-dimethyloctane23.886.11.0525.0
3(4S,5S)-dimethyloctane24.121.61.0125.0
  • Resolution (Rₛ): Calculated between adjacent peaks. A value > 1.5 indicates baseline separation.

  • Selectivity (α): The ratio of the adjusted retention times of two adjacent peaks. A value > 1.0 indicates separation.

Conclusion

This application note details an effective and reproducible protocol for the chiral separation of this compound stereoisomers using gas chromatography. The key to this challenging separation is the combination of a specialized cyclodextrin-based chiral stationary phase and a carefully optimized, cryogenically-controlled oven temperature program. The use of a highly efficient carrier gas like hydrogen further enhances resolution. This method provides the necessary selectivity to separate the meso compound from the enantiomeric pair and to resolve the individual enantiomers, making it suitable for quality control in asymmetric synthesis, purity assessment, and research in stereoselective processes.

References

Application Notes and Protocols for Determining the Kovats Retention Index of Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Kovats retention index (I) is a dimensionless quantity used in gas chromatography (GC) to convert retention times into system-independent constants.[1] Developed by the Hungarian-born Swiss chemist Ervin Kováts, this method allows for the comparison of retention data across different instruments and laboratories.[1] The index relates the retention time of an analyte to those of n-alkanes (straight-chain saturated hydrocarbons) run under the identical chromatographic conditions. By definition, the Kovats index of an n-alkane is 100 times its carbon number. This application note provides a detailed experimental protocol for the determination of the Kovats retention index of alkanes, a crucial parameter for compound identification and characterization in various scientific disciplines.

Key Principles

The determination of the Kovats index is based on the logarithmic interpolation of the adjusted retention times of an analyte and two n-alkanes that elute before and after it.[2] For temperature-programmed GC, a linear interpolation of the absolute retention times is used.[2] The choice of a non-polar stationary phase is common for alkane analysis, as elution is primarily governed by the boiling points of the compounds.

Data Presentation

The Kovats retention indices for a homologous series of n-alkanes on a non-polar stationary phase are presented in Table 1. By definition, the Kovats index of an n-alkane is equal to 100 times its carbon number.

n-AlkaneCarbon NumberKovats Retention Index (I) on Non-Polar Columns
n-Pentane5500
n-Hexane6600
n-Heptane7700
n-Octane8800
n-Nonane9900
n-Decane101000
n-Undecane111100
n-Dodecane121200
n-Tridecane131300
n-Tetradecane141400
n-Pentadecane151500
n-Hexadecane161600
n-Heptadecane171700
n-Octadecane181800
n-Nonadecane191900
n-Eicosane202000

Experimental Protocols

This section details the methodology for determining the Kovats retention index of an unknown alkane.

1. Materials and Reagents

  • n-Alkane Standard Mixture: A certified reference mixture of homologous n-alkanes (e.g., C8-C20 or C10-C40) in a volatile solvent like hexane (B92381) or cyclohexane. The concentration of each alkane is typically in the range of 40-50 µg/mL.

  • Analyte (Alkane of Interest): A sample of the alkane for which the Kovats index is to be determined.

  • Solvent: High-purity, volatile organic solvent compatible with GC analysis (e.g., hexane, pentane, or dichloromethane).[3]

2. Instrumentation

  • Gas Chromatograph (GC): Equipped with a flame ionization detector (FID) and a capillary column injection system.

  • Capillary Column: A non-polar column is recommended. Common choices include 100% dimethylpolysiloxane (e.g., DB-1, OV-101) or 5% phenyl/95% methylpolysiloxane (e.g., DB-5).[2][4] A typical column dimension is 30 m x 0.25 mm I.D. with a 0.25 µm film thickness.

  • Carrier Gas: High-purity helium or hydrogen.

  • Data Acquisition System: Software capable of recording chromatograms and measuring retention times.

3. Sample Preparation

  • n-Alkane Standard Solution: The commercially available standard mixture is typically ready for use. If dilution is required, use the same solvent as for the analyte.

  • Analyte Solution:

    • Accurately weigh a small amount of the alkane of interest.

    • Dissolve it in a suitable volatile solvent (e.g., hexane) to a final concentration of approximately 10 µg/mL.[3]

    • Ensure the sample is fully dissolved and free of particulate matter. If necessary, centrifuge the sample before transferring it to an autosampler vial.[3]

  • Co-injection Mixture (Optional but Recommended): Prepare a mixture containing both the n-alkane standard and the analyte solution. This helps to minimize variability between injections.

4. Gas Chromatography (GC) Conditions

The following are typical GC conditions for the analysis of C8-C40 alkanes. These may need to be optimized for specific instruments and applications.

  • Injector Temperature: 250 °C[5]

  • Detector (FID) Temperature: 330 °C[5]

  • Carrier Gas Flow Rate: 1-2 mL/min (constant flow).

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes.

    • Ramp 1: Increase to 120 °C at a rate of 20 °C/min.

    • Ramp 2: Increase to 200 °C at a rate of 10 °C/min.

    • Ramp 3: Increase to 350 °C at a rate of 5 °C/min.

    • Final Hold: Hold at 350 °C for 4 minutes.[6]

  • Injection Volume: 1 µL.

5. Data Acquisition and Analysis

  • Inject the n-alkane standard mixture into the GC system and record the chromatogram.

  • Inject the analyte solution under the same GC conditions and record the chromatogram.

  • (Optional but Recommended) Inject the co-injection mixture to obtain a single chromatogram with peaks for both the n-alkanes and the analyte.

  • Identify the peaks corresponding to each n-alkane and the analyte in the chromatograms.

  • Measure the retention time (t_R) for the analyte and the two n-alkanes that elute immediately before and after it.

6. Calculation of the Kovats Retention Index

The formula for calculating the Kovats index depends on whether the analysis was performed under isothermal or temperature-programmed conditions.

  • For Temperature-Programmed GC (Linear Retention Index):

    I = 100 * [n + (t_R(x) - t_R(n)) / (t_R(n+1) - t_R(n))][2]

    Where:

    • I is the Kovats retention index.

    • n is the carbon number of the n-alkane eluting before the analyte.

    • t_R(x) is the retention time of the analyte.

    • t_R(n) is the retention time of the n-alkane with carbon number 'n'.

    • t_R(n+1) is the retention time of the n-alkane with carbon number 'n+1'.

  • For Isothermal GC:

    I = 100 * [n + (log(t'_R(x)) - log(t'_R(n))) / (log(t'_R(n+1)) - log(t'_R(n)))][2]

    Where:

    • t'_R is the adjusted retention time (t_R - t_M), where t_M is the retention time of an unretained compound (e.g., methane).

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the Kovats retention index.

Kovats_Index_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis prep_alkane Prepare n-Alkane Standard Solution gc_setup Set Up GC System (Column, Temp Program, etc.) prep_alkane->gc_setup prep_analyte Prepare Analyte (Alkane) Solution prep_analyte->gc_setup prep_co_inject Prepare Co-injection Mixture (Optional) prep_co_inject->gc_setup inject_std Inject n-Alkane Standard gc_setup->inject_std inject_analyte Inject Analyte gc_setup->inject_analyte record_chrom Record Chromatograms inject_std->record_chrom inject_analyte->record_chrom identify_peaks Identify Peaks and Measure Retention Times record_chrom->identify_peaks calculate_ki Calculate Kovats Index using the appropriate formula identify_peaks->calculate_ki

Caption: Workflow for Kovats Index Determination.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4,5-Dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4,5-dimethyloctane. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The two most effective methods for purifying this compound are fractional distillation and preparative gas chromatography (pGC). Fractional distillation is suitable for purifying larger quantities of the compound from impurities with significantly different boiling points.[1] Preparative GC is the preferred method for achieving very high purity, especially when separating isomers with close boiling points.[1]

Q2: How does the branched structure of this compound affect its purification?

A2: The branched structure of this compound lowers its boiling point compared to its straight-chain isomer, n-decane.[2] Decane has 75 possible structural isomers, all with similar properties, which can make separation challenging.[3] The presence of two methyl groups on adjacent carbons (4 and 5) can also lead to the presence of stereoisomers (meso and threo forms), which may have very similar boiling points, making preparative GC a more suitable technique for their separation.[4]

Q3: What analytical techniques are used to assess the purity of this compound?

A3: Gas chromatography-mass spectrometry (GC-MS) is the most common and reliable method for determining the purity of this compound. It allows for the separation of the target compound from impurities and provides mass spectral data for confident identification.[1][5] The Kovats retention index can also be used to help identify this compound and its isomers on a GC column.[5]

Q4: Can I use other purification methods like crystallization or extraction?

A4: Crystallization is generally not effective for purifying small, nonpolar alkanes like this compound as they have very low melting points. Liquid-liquid extraction is also not suitable for separating this compound from other hydrocarbon impurities due to their similar solubilities in common organic solvents.

Troubleshooting Guides

Fractional Distillation
Issue Possible Cause(s) Recommended Solution(s)
Poor Separation of Isomers Insufficient column efficiency (too few theoretical plates).- Use a longer fractionating column or a column with a more efficient packing material (e.g., structured packing).- Optimize the reflux ratio; a higher reflux ratio generally improves separation but increases distillation time.
Distillation rate is too fast.- Reduce the heating rate to ensure a slow and steady distillation, allowing for proper vapor-liquid equilibrium to be established on each theoretical plate.[6]
Fluctuating boiling point.- Ensure the heating mantle is providing consistent heat.- Check for drafts and insulate the distillation column with glass wool or aluminum foil.[4]
Column Flooding Excessive heating rate causing a high vapor flow.- Reduce the heat input to the distillation flask.
Poor column insulation leading to premature condensation.- Properly insulate the column to maintain a consistent temperature gradient.
Bumping or Irregular Boiling Lack of nucleation sites for smooth boiling.- Add boiling chips or a magnetic stir bar to the distillation flask before heating.
Preparative Gas Chromatography (pGC)
Issue Possible Cause(s) Recommended Solution(s)
Peak Tailing Active sites on the column interacting with the analyte.- Use a deactivated column or a column with a different stationary phase.- Condition the column at a high temperature before use.
Sample overload.- Reduce the injection volume or the concentration of the sample.
Poor Resolution Between Isomers Inappropriate stationary phase.- Select a stationary phase that provides better selectivity for branched alkanes. Nonpolar phases like DB-1 are often a good starting point.[7]- For very similar isomers, a more specialized column may be necessary.
Incorrect oven temperature program.- Optimize the temperature ramp rate. A slower ramp can improve the separation of closely eluting peaks.
Ghost Peaks (Spurious Peaks) Contamination in the injection port, syringe, or carrier gas.- Clean the injection port and syringe regularly.- Use high-purity carrier gas and install a gas purifier.
Sample carryover from a previous injection.- Bake out the column at a high temperature between runs.- Rinse the syringe thoroughly with a clean solvent.
Low Recovery of Purified Product Inefficient trapping of the eluting compound.- Ensure the collection trap is sufficiently cooled (e.g., with liquid nitrogen or a dry ice/acetone bath).- Optimize the gas flow rate to ensure the compound has enough time to condense in the trap.

Data Presentation

The following table summarizes the boiling points of n-decane and some of its branched isomers to illustrate the challenge of separation by distillation.

Compound Molecular Formula Boiling Point (°C)
n-DecaneC₁₀H₂₂174.1
2-MethylnonaneC₁₀H₂₂167.8
3-MethylnonaneC₁₀H₂₂168.1
4-MethylnonaneC₁₀H₂₂166.5
This compound C₁₀H₂₂ ~162-164 (estimated)
2,7-DimethyloctaneC₁₀H₂₂159.8

Note: The boiling point of this compound is an estimate based on the trend of lower boiling points with increased branching. Actual boiling points may vary slightly based on stereochemistry.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is suitable for purifying several grams of this compound from impurities with boiling points that differ by at least 20-25°C.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed with Raschig rings)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips or magnetic stirrer

  • Clamps and stands

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Place the crude this compound and boiling chips into the round-bottom flask, filling it to no more than two-thirds of its capacity.

  • Begin heating the flask gently with the heating mantle.

  • Observe the vapor rising through the fractionating column. A "ring" of condensing vapor should slowly ascend the column.

  • Monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of the desired fraction.

  • Change receiving flasks between different fractions as the temperature changes.

  • Analyze the purity of the collected fractions using GC-MS.

Protocol 2: High-Purity Purification by Preparative Gas Chromatography (pGC)

This protocol is designed to obtain high-purity this compound, suitable for use as an analytical standard or in sensitive applications.

Materials:

  • Partially purified this compound (from distillation or crude)

  • Preparative gas chromatograph with a suitable column (e.g., a non-polar phase like DB-1 or equivalent)

  • High-purity carrier gas (e.g., Helium or Nitrogen)

  • Cooled collection traps

  • Syringe for injection

  • Volatile solvent (e.g., pentane (B18724) or hexane) for recovery

Procedure:

  • Instrument Setup:

    • Install a preparative-scale GC column suitable for hydrocarbon separation.

    • Set the injector and detector temperatures appropriately (e.g., 200-250°C).

    • Program the oven temperature with a slow ramp (e.g., 5-10°C/min) through the expected boiling range of this compound and its isomers.

    • Set the carrier gas flow rate according to the column manufacturer's recommendations.

  • Sample Injection:

    • Inject an appropriate volume of the this compound sample. The volume will depend on the column's capacity.

  • Fraction Collection:

    • Monitor the chromatogram in real-time.

    • When the peak corresponding to this compound begins to elute, divert the column effluent to a cooled collection trap.

  • Recovery:

    • After collection, rinse the trap with a small amount of a volatile solvent (e.g., pentane) to recover the purified product.

    • Carefully remove the solvent under a gentle stream of nitrogen or by rotary evaporation to obtain the pure this compound.

  • Purity Analysis:

    • Confirm the purity of the collected fraction using analytical GC-MS.

Mandatory Visualization

PurificationWorkflow Purification Workflow for this compound Crude Crude this compound Distillation Fractional Distillation Crude->Distillation Bulk Purification PartiallyPure Partially Purified This compound Distillation->PartiallyPure pGC Preparative Gas Chromatography (pGC) PartiallyPure->pGC High-Purity Separation Analysis Purity Analysis (GC-MS) PartiallyPure->Analysis Purity Check HighPurity High-Purity This compound pGC->HighPurity HighPurity->Analysis Verification FinalProduct Final Product (>99% Pure) Analysis->FinalProduct

Caption: A logical workflow for the purification and analysis of this compound.

References

Technical Support Center: Optimizing the Synthesis of 4,5-Dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4,5-dimethyloctane. The information is presented in a user-friendly question-and-answer format, addressing specific experimental challenges.

Frequently Asked Questions (FAQs)

General Questions

  • Q1: What are the primary synthetic routes to produce this compound? A1: The main synthetic strategies for this compound, a branched alkane, include Grignard reagent-based synthesis, Corey-House synthesis, and the Wurtz reaction.[1] Each method offers distinct advantages and disadvantages in terms of yield, substrate scope, and reaction conditions.

  • Q2: How can I purify the final this compound product? A2: Purification of this compound can be achieved through fractional distillation for larger quantities or preparative gas chromatography (pGC) for obtaining high-purity samples on a smaller scale. The purity of the final product can be assessed using gas chromatography-mass spectrometry (GC-MS).

Method-Specific Questions

  • Q3: Why is the Corey-House synthesis often preferred over the Wurtz reaction for preparing unsymmetrical alkanes like this compound? A3: The Corey-House synthesis is generally superior for unsymmetrical alkanes because it provides a more controlled coupling of two different alkyl groups, leading to a higher yield of the desired product.[2] The Wurtz reaction, when used with two different alkyl halides, results in a mixture of three different alkanes (R-R, R'-R', and R-R'), which are often difficult to separate due to their similar boiling points.[3]

  • Q4: What are the key challenges in forming a Grignard reagent from a secondary alkyl halide like 2-bromopentane (B28208)? A4: The formation of Grignard reagents from secondary alkyl halides can be challenging due to slower reaction rates and a higher likelihood of side reactions such as Wurtz-type coupling and elimination compared to primary alkyl halides. Meticulous control of anhydrous conditions is crucial for success.

  • Q5: Can I use tertiary alkyl halides in the Wurtz or Corey-House reactions to synthesize highly branched alkanes? A5: Tertiary alkyl halides are generally not suitable for either the Wurtz or Corey-House reactions. In the Wurtz reaction, tertiary halides predominantly undergo elimination reactions, leading to the formation of alkenes.[4] Similarly, in the Corey-House synthesis, hindered alkyl halides are poor substrates and often result in low yields.[5]

Troubleshooting Guides

Grignard Synthesis
  • Q1: My Grignard reaction to synthesize the precursor alcohol for this compound is not starting. What should I do? A1: Failure to initiate a Grignard reaction is a common issue. This is often due to a passivating layer of magnesium oxide on the magnesium turnings or the presence of moisture. To resolve this, you can try activating the magnesium by adding a small crystal of iodine, which will disappear as the reaction begins. Ensure all glassware is flame-dried and all solvents are strictly anhydrous.

  • Q2: I am observing a significant amount of a higher molecular weight byproduct in my Grignard reaction mixture. What is it and how can I minimize it? A2: This byproduct is likely the result of a Wurtz-type coupling, where the Grignard reagent reacts with the starting alkyl halide. To minimize this side reaction, add the alkyl halide solution slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.

  • Q3: After workup of my Grignard reaction with a ketone, I have recovered a large amount of the starting ketone. What is the cause? A3: This indicates that the Grignard reagent acted as a base, causing enolization of the ketone, rather than as a nucleophile. This is more common with sterically hindered ketones. To favor nucleophilic addition, you can try adding the ketone to the Grignard solution at a lower temperature (e.g., 0 °C or -78 °C).

Corey-House Synthesis
  • Q1: The yield of my Corey-House synthesis is lower than expected. What are the potential causes? A1: Low yields in Corey-House synthesis can result from several factors. The Gilman reagent (lithium dialkylcuprate) is sensitive to air and moisture, so ensure all reagents and solvents are anhydrous and the reaction is conducted under an inert atmosphere. Additionally, the reactivity of the alkyl halide is crucial; primary alkyl halides generally give the best yields.[6]

  • Q2: I am seeing byproducts from my Gilman reagent in the final product mixture. How can I address this? A2: The Gilman reagent itself can decompose or participate in side reactions. Ensure the reagent is freshly prepared and used promptly. The stoichiometry of the reaction is also important; typically, only one of the two alkyl groups on the cuprate (B13416276) is transferred. Using a mixed Gilman reagent, where one group is a non-transferable "dummy" ligand, can improve atom economy.

Wurtz Reaction
  • Q1: My Wurtz reaction for the synthesis of this compound is producing a mixture of alkanes. How can I improve the selectivity? A1: The Wurtz reaction is inherently prone to producing a mixture of products when coupling two different alkyl halides. For the synthesis of a symmetrical alkane, using two equivalents of the same alkyl halide is effective. However, for an unsymmetrical alkane like this compound, it is challenging to achieve high selectivity. Using a large excess of one of the alkyl halides can sometimes favor the desired cross-coupling product, but separation remains a significant challenge.

  • Q2: The overall yield of my Wurtz reaction is very low. What are the common reasons for this? A2: The Wurtz reaction is often plagued by low yields due to competing side reactions, such as elimination and rearrangement, especially with secondary alkyl halides.[7] To improve the yield, use finely dispersed sodium metal to increase the surface area for the reaction. Maintaining strictly anhydrous conditions is also critical, as sodium reacts vigorously with water.[8]

Data Presentation

The following table provides a qualitative and quantitative comparison of the three primary synthetic routes for preparing branched alkanes like this compound.

Parameter Grignard Synthesis (Multi-step) Corey-House Synthesis Wurtz Reaction
Starting Materials Alkyl halide, Magnesium, Ketone2 different Alkyl halides, Lithium, Copper(I) Iodide2 different Alkyl halides, Sodium
Key Intermediate Tertiary AlcoholGilman Reagent (Lithium Dialkylcuprate)Alkyl Radical/Anion
Selectivity for Unsymmetrical Alkanes High (indirectly, via precursor)HighLow
Typical Yield Variable (e.g., ~30% for Grignard step in a similar synthesis)Good to High (Generally >70% for optimal substrates)Low to Moderate (Highly variable, often <40%)
Common Side Reactions Wurtz coupling, enolization, reductionHomocoupling of Gilman reagentMixture of alkanes, elimination, rearrangement
Advantages Well-established, versatile for alcohol synthesisHigh yield and selectivity for unsymmetrical alkanesSimple reagents
Disadvantages Multi-step process, sensitive to moistureAir and moisture sensitive reagentsLow yield, poor selectivity, formation of hard-to-separate mixtures

Experimental Protocols

Grignard Synthesis of this compound (via 4,5-Dimethyloctan-4-ol)

This protocol is adapted from the synthesis of the analogous 4,5-dimethylnonan-4-ol.

Step 1: Preparation of sec-Pentylmagnesium Bromide

  • Assemble a flame-dried three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

  • Place magnesium turnings in the flask.

  • Add a solution of 2-bromopentane in anhydrous diethyl ether to the dropping funnel.

  • Add a small portion of the 2-bromopentane solution to the magnesium turnings to initiate the reaction (activation with a small iodine crystal may be necessary).

  • Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining 2-bromopentane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Pentan-2-one

  • Cool the Grignard reagent solution in an ice bath.

  • Add a solution of pentan-2-one in anhydrous diethyl ether to the dropping funnel.

  • Add the pentan-2-one solution dropwise to the stirred Grignard reagent.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for one hour.

Step 3: Work-up and Dehydration

  • Carefully pour the reaction mixture over crushed ice and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4,5-dimethyloctan-4-ol.

  • Dehydrate the crude alcohol using a suitable dehydrating agent such as phosphorus oxychloride in pyridine (B92270) or by heating with a strong acid (e.g., sulfuric acid) to yield 4,5-dimethyloctene isomers.

Step 4: Hydrogenation

  • Dissolve the crude 4,5-dimethyloctene in a suitable solvent such as ethanol (B145695) or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to hydrogenation in a Parr apparatus or by bubbling hydrogen gas through the solution until the reaction is complete (monitored by GC-MS).

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain crude this compound.

  • Purify the product by fractional distillation.

Corey-House Synthesis of this compound

This is a representative protocol and may require optimization.

Step 1: Preparation of Lithium di(sec-pentyl)cuprate (Gilman Reagent)

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a solution of sec-pentyllithium by reacting 2-bromopentane with lithium metal in anhydrous diethyl ether.

  • In a separate flame-dried flask, suspend copper(I) iodide in anhydrous diethyl ether and cool to -78 °C.

  • Slowly add two equivalents of the freshly prepared sec-pentyllithium solution to the copper(I) iodide suspension with vigorous stirring to form the Gilman reagent.

Step 2: Coupling Reaction

  • To the freshly prepared Gilman reagent at -78 °C, add one equivalent of 2-bromopropane (B125204) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Work-up

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting this compound by fractional distillation.

Wurtz Reaction for the Synthesis of this compound

This method is generally low-yielding for unsymmetrical alkanes.

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place finely cut sodium metal.

  • Cover the sodium with anhydrous diethyl ether.

  • Prepare a mixture of equimolar amounts of 2-bromopentane and 2-bromopropane in anhydrous diethyl ether.

  • Add a small amount of the alkyl halide mixture to the sodium suspension to initiate the reaction. Gentle warming may be necessary.

  • Once the reaction starts (indicated by the formation of a white precipitate of sodium bromide), add the remaining alkyl halide mixture dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for several hours.

  • After cooling, carefully quench the excess sodium by the slow addition of ethanol, followed by water.

  • Separate the organic layer, wash with water, dry over anhydrous calcium chloride, and fractionally distill to separate the mixture of alkanes (butane, this compound, and 3-methylpentane).

Visualizations

Grignard_Synthesis_Workflow cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Dehydration cluster_step4 Step 4: Hydrogenation A 2-Bromopentane + Mg B sec-Pentylmagnesium Bromide A->B Anhydrous Ether D 4,5-Dimethyloctan-4-ol (alkoxide intermediate) B->D C Pentan-2-one C->D E 4,5-Dimethyloctene D->E H+ / Heat F This compound E->F H2, Pd/C

Caption: Experimental workflow for the Grignard synthesis of this compound.

Corey_House_Mechanism cluster_reagent_prep Gilman Reagent Formation cluster_coupling Coupling Step R_Li 2 R-Li (sec-Pentyllithium) Gilman R2CuLi (Gilman Reagent) R_Li->Gilman CuI CuI CuI->Gilman Product R-R' (this compound) Gilman->Product R_prime_X R'-X (2-Bromopropane) R_prime_X->Product

Caption: Key steps in the Corey-House synthesis of this compound.

Troubleshooting_Low_Yield cluster_reagents Reagent Issues cluster_conditions Condition Issues Start Low Yield Observed Check_Reagents Check Reagent Quality and Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Conditions Start->Check_Conditions Moisture Moisture/Air Contamination? Check_Reagents->Moisture Purity Impure Starting Materials? Check_Reagents->Purity Side_Reactions Investigate Side Reactions Check_Conditions->Side_Reactions Temperature Incorrect Temperature? Check_Conditions->Temperature Time Insufficient Reaction Time? Check_Conditions->Time Optimize_Workup Optimize Workup and Purification Side_Reactions->Optimize_Workup

Caption: A decision tree for troubleshooting low product yield in synthesis.

References

Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing in the Gas Chromatography (GC) analysis of alkanes. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in GC analysis?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with the tail end being broader than the front end.[1] In an ideal chromatogram, peaks should have a symmetrical, Gaussian shape. A tailing factor (Tf) or asymmetry factor (As) greater than 1.5 is generally considered an indication of a significant tailing issue that needs to be addressed.[1] This distortion can lead to inaccurate peak integration and reduced resolution between adjacent peaks, compromising the precision and accuracy of quantitative analysis.[1][2]

Q2: I am analyzing alkanes, which are non-polar. Why am I still observing peak tailing?

A2: While alkanes are less prone to the chemical interactions that often cause tailing with polar compounds, peak tailing can still occur due to several physical and chemical factors within the GC system.[3] Common causes include problems with the column, inlet, injection technique, or contamination.[3] Even for non-active compounds like alkanes, severe peak tailing can indicate issues like column contamination.[4]

Q3: All the peaks in my chromatogram, including the solvent peak, are tailing. What is the likely cause?

A3: When all peaks in a chromatogram exhibit tailing, it typically points to a physical problem in the GC system that affects all compounds.[3][5] The most common culprits are related to the carrier gas flow path.[3] This can include:

  • Improper column installation: The column may be positioned too high or too low in the inlet, creating dead volumes or a convoluted flow path.[3][5]

  • Poor column cuts: Jagged or uneven cuts at the inlet or detector end of the column can cause turbulence in the carrier gas flow.[3][6] A "chair-shaped" peak can be a strong indicator of a poorly cut or partially blocked column.[5]

  • Contaminated or active inlet liner: The liner can accumulate non-volatile residues, creating active sites that interact with analytes.[3]

  • System leaks: Leaks can disrupt the carrier gas flow, leading to peak distortion.[3]

Q4: Only some of my alkane peaks, particularly the later-eluting ones, are tailing. What could be the issue?

A4: If only specific, often later-eluting, alkane peaks are tailing, the problem is more likely related to chemical interactions or contamination within the column.[3] Potential causes include:

  • Column contamination: Accumulation of non-volatile residues at the head of the column can interfere with the partitioning of analytes.[7] This is a common cause of peak tailing for non-active compounds.[4]

  • Stationary phase degradation: Over time, the stationary phase can degrade due to exposure to oxygen at high temperatures or chemically active substances in the sample, exposing active silanol (B1196071) groups.[7] While less common for non-polar alkanes, severe degradation can cause tailing even for these compounds.[4]

Q5: Could my injection technique be causing peak tailing?

A5: Yes, the injection technique can significantly impact peak shape.[8][9] Issues that can lead to tailing include:

  • Slow injection speed: A slow injection can cause the sample to be introduced as a broad band rather than a sharp plug, leading to peak broadening and tailing.[4]

  • Solvent effects in splitless injection: If the initial oven temperature is not set correctly relative to the solvent's boiling point, it can lead to poor focusing of the analyte band at the head of the column.[3] A slow purge of the solvent from the inlet can also create the appearance of a badly tailing peak.[3][10]

  • Column overload: Injecting a sample that is too concentrated can lead to peak distortion.[11]

Troubleshooting Guides

Guide 1: Initial System Check and Inlet Maintenance

If you are experiencing peak tailing, a good first step is to perform a systematic check of the GC system, starting with the easiest and most common sources of problems.

Experimental Protocol: Inert Compound Injection Test

  • Prepare a Standard: Prepare a standard solution of a non-polar, inert compound (e.g., hexane (B92381) or octane) in a suitable solvent.[3]

  • Analyze the Standard: Inject the standard into the GC system using the same method as your analysis.

  • Evaluate the Peak Shape:

    • Symmetrical Peak: If the inert compound peak shows good symmetry, the problem is likely chemical in nature and related to interactions between your specific analytes and the system.[3]

    • Tailing Peak: If the inert compound peak also tails, the problem is likely physical, related to the flow path (e.g., column installation, leaks, or a poor column cut).[3]

Experimental Protocol: Inlet Maintenance

If the inert compound test suggests a physical issue, or if you suspect inlet contamination, performing inlet maintenance can often resolve the problem.[2]

  • Cool Down the GC: Ensure the inlet and oven are at a safe, ambient temperature.

  • Turn Off Gases: Stop the flow of the carrier gas.

  • Disassemble the Inlet: Carefully remove the septum nut, septum, and inlet liner.[2]

  • Inspect and Replace:

    • Septum: Replace with a new, high-quality septum.

    • Inlet Liner: Replace the liner with a new, deactivated liner of the same type. If the liner contains glass wool, ensure it is also deactivated.[3]

  • Reassemble and Leak Check: Reinstall the components and perform a leak check after restoring the carrier gas flow.[2]

Guide 2: Column Inspection and Maintenance

If inlet maintenance does not resolve the peak tailing, the issue may lie with the column itself.[2]

Experimental Protocol: Column Trimming

Trimming a small section from the front of the column can remove contamination or damaged stationary phase.[6][7]

  • Remove the Column: Carefully remove the column from the inlet.

  • Make a Clean Cut: Using a ceramic scoring wafer or a diamond-tipped pen, score the column about 10-20 cm from the inlet end.[3]

  • Snap the Column: Snap the column at the score to create a clean, 90-degree cut.[3]

  • Inspect the Cut: Use a magnifying glass to ensure the cut is clean and free of jagged edges or silica (B1680970) shards.[6] A poor cut can itself be a cause of peak tailing.[6]

  • Reinstall the Column: Reinstall the column in the inlet at the correct height as specified by the instrument manufacturer.[3]

Quantitative Data Summary

Parameter/IssueEffect on Peak ShapeRecommended Action
Poor Column Cut Increased peak tailing for all peaksRe-cut the column ensuring a clean, 90-degree angle.[1][6]
Improper Column Installation Peak tailing and/or broadening for all peaksRe-install the column at the correct height in the inlet.[1][5]
Contaminated Inlet Liner Peak tailing, often worse for later-eluting peaksReplace the inlet liner with a new, deactivated one.[3]
Column Contamination Peak tailing, often affecting later-eluting peaks moreTrim 10-20 cm from the front of the column.[6][7]
System Leaks Peak tailing and baseline instabilityPerform a leak check and repair any leaks.[3]
Incompatible Solvent Peak distortion, especially in splitless injectionEnsure the sample solvent is compatible with the stationary phase.[1]
Low Initial Oven Temperature Poor peak focusing and broadeningIncrease the initial oven temperature.[1]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in GC analysis of alkanes.

G start Peak Tailing Observed q1 Are all peaks tailing (including solvent)? start->q1 physical_issue Likely a physical issue in the flow path q1->physical_issue Yes chemical_issue Likely a chemical interaction or contamination issue q1->chemical_issue No check_installation Check column installation (height, cut) physical_issue->check_installation inlet_maintenance Perform inlet maintenance (replace liner, septum) check_installation->inlet_maintenance leak_check Perform a leak check inlet_maintenance->leak_check q2 Is the issue resolved? leak_check->q2 trim_column Trim 10-20 cm from the front of the column chemical_issue->trim_column check_method Review injection parameters (solvent, temperature) trim_column->check_method q3 Is the issue resolved? check_method->q3 q2->chemical_issue No end_good Problem Solved q2->end_good Yes q3->end_good Yes end_bad Consider column replacement or further diagnostics q3->end_bad No

Caption: Troubleshooting workflow for peak tailing in GC.

References

Technical Support Center: Improving the Resolution of Dimethyloctane Isomers in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of dimethyloctane isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) to optimize the separation of these closely related compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during the gas chromatographic (GC) analysis of dimethyloctane isomers.

Question: Why am I seeing poor resolution or co-elution of my dimethyloctane isomers?

Answer: Achieving baseline separation of closely related isomers like dimethyloctanes requires careful optimization of your GC method.[1] Several factors can contribute to poor resolution. Here's a step-by-step guide to troubleshoot this issue:

  • GC Column Selection is Critical: The choice of the GC column is the most crucial factor for separating isomers.[1][2]

    • Stationary Phase: For non-polar compounds like dimethyloctanes, a non-polar stationary phase is generally recommended.[1] A 100% dimethylpolysiloxane or a 5% phenyl-95% dimethylpolysiloxane stationary phase is a good starting point.[1][3] For very complex mixtures of isomers, consider more selective phases like liquid crystalline stationary phases.[3]

    • Column Dimensions:

      • Length: Longer columns provide more theoretical plates and thus better resolution, although this will increase analysis time.[1][4][5]

      • Internal Diameter (ID): A smaller ID (e.g., 0.18 mm or 0.25 mm) enhances separation efficiency.[1][6]

      • Film Thickness: A thinner film can improve resolution by minimizing mass transfer resistance.[2]

  • Optimize Oven Temperature Program: The temperature program significantly impacts the separation of compounds with similar boiling points.[3][7]

    • Initial Temperature: A lower initial oven temperature increases the interaction of the isomers with the stationary phase, which can improve separation.[3][5]

    • Ramp Rate: A slow temperature ramp rate (e.g., 2-5 °C/min) is often necessary to resolve closely eluting isomers.[3]

  • Carrier Gas and Flow Rate: The choice of carrier gas and its linear velocity affects efficiency.[2][3]

    • Carrier Gas Type: Hydrogen often provides better efficiency at higher linear velocities compared to helium, leading to better resolution and shorter analysis times.[2][4]

    • Flow Rate: Operating the column at the optimal linear velocity for the chosen carrier gas is key to maximizing separation efficiency.[2]

  • Injection Parameters: The way the sample is introduced onto the column can affect peak shape and resolution.

    • Injection Volume: Injecting too large a sample volume can lead to peak broadening and reduced resolution.[7]

    • Injection Technique: A smooth and rapid injection is crucial, especially for manual injections.[8] For splitless injections, ensure the initial column temperature is low enough for solvent focusing.[9]

Question: My peaks are tailing or fronting. What could be the cause?

Answer: Peak asymmetry can be caused by several factors:

  • Peak Tailing: This is often due to active sites in the inlet liner or the column itself, or contamination.[9]

    • Troubleshooting Steps:

      • Clean or replace the inlet liner.

      • Use a deactivated liner.

      • Condition the column by baking it out at a high temperature.

      • Cut a small portion (e.g., 10-20 cm) from the front of the column.

  • Peak Fronting: This is typically a sign of column overload.[10]

    • Troubleshooting Steps:

      • Reduce the injection volume.

      • Increase the split ratio.

      • Dilute the sample.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a GC method to separate dimethyloctane isomers?

A1: A good starting point would be to use a non-polar capillary column (e.g., 100% dimethylpolysiloxane) with dimensions of at least 30 m in length and an internal diameter of 0.25 mm.[1] A slow oven temperature ramp is recommended to enhance separation.[1]

Q2: How can I confirm the identity of the separated dimethyloctane isomer peaks?

A2: One of the most reliable methods for peak identification is using Kovats Retention Indices (KI).[3] This method normalizes retention times to a series of n-alkanes, making them less dependent on instrumental variations. By comparing the calculated KI values of your peaks to literature values, you can identify the specific isomers.

Q3: Can changing the solvent affect the separation?

A3: Yes, the choice of solvent can have an impact, particularly if there is a mismatch in polarity between the solvent and the stationary phase, which can lead to poor peak shape (e.g., split peaks).[11] For non-polar dimethyloctanes and a non-polar column, a non-polar solvent like hexane (B92381) is a suitable choice.[1]

Experimental Protocols & Data

Table 1: Recommended GC Column Parameters for Dimethyloctane Isomer Separation
ParameterRecommendationRationale for Improved Resolution
Stationary Phase 100% Dimethylpolysiloxane or 5% Phenyl-95% DimethylpolysiloxaneProvides good selectivity for non-polar branched alkanes.[1][3]
Column Length ≥ 30 m (60 m for complex mixtures)Increases the number of theoretical plates, leading to better separation.[1][4]
Internal Diameter (ID) ≤ 0.25 mmSmaller ID enhances separation efficiency.[1][6]
Film Thickness 0.25 µmThinner films can improve resolution by reducing mass transfer resistance.[2]
Table 2: Example GC Method Parameters for Dimethyloctane Isomer Analysis
ParameterSetting
Column 60 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-1 or equivalent)
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 100:1
Oven Program Initial: 40 °C, hold for 5 min
Ramp: 2 °C/min to 150 °C, hold for 10 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C

Note: This is a starting point and may require further optimization for your specific sample and instrument.

Visualization

Troubleshooting Workflow for Poor Resolution

The following diagram illustrates a logical workflow for troubleshooting poor resolution of dimethyloctane isomers.

TroubleshootingWorkflow Troubleshooting Workflow for Poor Resolution of Dimethyloctane Isomers cluster_column Column Evaluation cluster_temp Temperature Optimization cluster_gas Carrier Gas Adjustment cluster_injection Injection Parameter Review Start Poor Resolution or Co-elution of Isomers CheckColumn Step 1: Evaluate GC Column Start->CheckColumn StationaryPhase Correct Stationary Phase? (Non-polar) CheckColumn->StationaryPhase CheckTemp Step 2: Optimize Temperature Program InitialTemp Initial Temperature Low Enough? CheckTemp->InitialTemp CheckCarrierGas Step 3: Adjust Carrier Gas & Flow Rate GasType Optimal Carrier Gas? (H2 or He) CheckCarrierGas->GasType CheckInjection Step 4: Review Injection Parameters InjectionVolume Appropriate Injection Volume? CheckInjection->InjectionVolume ResolutionImproved Resolution Improved StationaryPhase->CheckColumn No, Change Phase ColumnDimensions Optimal Dimensions? (Length, ID, Film Thickness) StationaryPhase->ColumnDimensions Yes ColumnDimensions->CheckColumn No, Change Dimensions ColumnDimensions->CheckTemp Yes InitialTemp->CheckTemp No, Lower Temp RampRate Ramp Rate Slow Enough? InitialTemp->RampRate Yes RampRate->CheckTemp No, Slow Ramp RampRate->CheckCarrierGas Yes GasType->CheckCarrierGas No, Change Gas FlowRate Flow Rate Optimized? GasType->FlowRate Yes FlowRate->CheckCarrierGas No, Optimize Flow FlowRate->CheckInjection Yes InjectionVolume->CheckInjection No, Reduce Volume InjectionTechnique Proper Injection Technique? InjectionVolume->InjectionTechnique Yes InjectionTechnique->CheckInjection No, Refine Technique InjectionTechnique->ResolutionImproved Yes

A logical workflow for troubleshooting poor chromatographic resolution.

References

Technical Support Center: Grignard Synthesis of Tertiary Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Grignard synthesis of tertiary alkanes. Our aim is to help you navigate and resolve common side reactions encountered during this versatile carbon-carbon bond-forming reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the Grignard synthesis of tertiary alkanes from ketones?

A1: The three most common side reactions are:

  • Enolization: The Grignard reagent acts as a base, abstracting an alpha-proton from the ketone to form an enolate. This is particularly prevalent with sterically hindered ketones and bulky Grignard reagents. Upon aqueous workup, the enolate reverts to the starting ketone, reducing the yield of the desired tertiary alcohol.[1][2]

  • Reduction: If the Grignard reagent possesses a beta-hydrogen, it can reduce the ketone to a secondary alcohol via a six-membered ring transition state, where a hydride is transferred from the beta-carbon of the Grignard reagent to the carbonyl carbon.[1][2]

  • Wurtz Coupling: This side reaction involves the coupling of the Grignard reagent with the unreacted alkyl halide starting material, resulting in a homocoupled alkane (R-R). This consumes the Grignard reagent and complicates product purification.[3][4]

Q2: How does steric hindrance affect the outcome of the Grignard reaction with ketones?

A2: Steric hindrance in either the ketone or the Grignard reagent significantly influences the reaction pathway. Increased steric bulk around the carbonyl group or on the Grignard reagent can impede the nucleophilic attack required for the desired addition reaction. This often leads to an increase in the prevalence of side reactions such as enolization and reduction, as the Grignard reagent will more readily act as a base or a reducing agent.[1][2]

Q3: What is the role of the solvent in minimizing Wurtz coupling?

A3: The choice of solvent can have a dramatic impact on the extent of Wurtz coupling. Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are standard for Grignard reactions. However, for reactive halides prone to Wurtz coupling, such as benzyl (B1604629) halides, THF can sometimes promote this side reaction. In such cases, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been shown to suppress Wurtz coupling and improve the yield of the desired Grignard reagent.

Q4: Can additives be used to improve the yield of tertiary alcohols with sterically hindered ketones?

A4: Yes, the addition of cerium(III) chloride (CeCl₃) can significantly improve the yield of the desired tertiary alcohol when reacting Grignard reagents with sterically hindered or easily enolizable ketones. This procedure, often referred to as the Luche condition, is thought to involve the formation of an organocerium species that is more nucleophilic and less basic than the corresponding Grignard reagent, thereby favoring the 1,2-addition over enolization.

Q5: My Grignard reaction is not initiating. What are the common causes and solutions?

A5: Failure to initiate is a common issue. The primary cause is often the presence of moisture or an oxide layer on the magnesium turnings. Ensure all glassware is rigorously dried (flame-drying under an inert atmosphere is recommended) and that all solvents and reagents are anhydrous. To activate the magnesium, you can add a small crystal of iodine, a few drops of 1,2-dibromoethane, or use mechanical agitation (sonication).

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low or no yield of tertiary alcohol; starting ketone recovered Enolization: The Grignard reagent is acting as a base due to steric hindrance or the presence of acidic alpha-protons on the ketone.- Use a less sterically hindered Grignard reagent if possible.- Lower the reaction temperature (e.g., -78 °C).- Add anhydrous cerium(III) chloride (CeCl₃) to the ketone before the addition of the Grignard reagent to promote nucleophilic addition.- Consider using an organolithium reagent, which can be less prone to enolization.
Formation of a secondary alcohol instead of a tertiary alcohol Reduction: The Grignard reagent has beta-hydrogens and is reducing the ketone. This is more likely with bulky Grignard reagents and sterically hindered ketones.- Use a Grignard reagent without beta-hydrogens (e.g., methylmagnesium bromide or neopentylmagnesium bromide).- Lower the reaction temperature.- Employ CeCl₃ to enhance the rate of nucleophilic addition relative to reduction.
Low yield of tertiary alcohol; presence of a high-boiling alkane byproduct Wurtz Coupling: The Grignard reagent is reacting with the unreacted alkyl halide.- Add the alkyl halide slowly and dropwise to the magnesium suspension to maintain a low concentration of the alkyl halide.- Ensure efficient stirring to quickly disperse the alkyl halide as it is added.- For highly reactive alkyl halides, consider using a less coordinating solvent like 2-methyltetrahydrofuran (2-MeTHF) instead of THF.
Reaction fails to initiate - Presence of moisture in glassware or reagents.- Inactive magnesium surface (oxide layer).- Rigorously dry all glassware (flame-dry under inert gas).- Use anhydrous solvents and reagents.- Activate the magnesium with a small crystal of iodine, 1,2-dibromoethane, or by sonication.
Cloudy or precipitated Grignard reagent solution - Some Grignard reagents have low solubility in ether solvents.- The Wurtz coupling product may be precipitating out of the solution.- A cloudy appearance is not always indicative of a problem. Proceed with the reaction.- If a significant amount of solid forms and stirring becomes difficult, Wurtz coupling may be the issue. Address this by optimizing the addition rate and temperature of the alkyl halide.

Data Presentation

Table 1: Effect of Solvent on the Yield of Grignard Product and Suppression of Wurtz Coupling in the Reaction of Benzyl Chloride with 2-Butanone

SolventYield of Tertiary Alcohol (%)Observations
Diethyl Ether (Et₂O)94Excellent yield with minimal Wurtz coupling.
Tetrahydrofuran (THF)27Poor yield due to significant formation of the Wurtz coupling byproduct.
2-Methyltetrahydrofuran (2-MeTHF)90Excellent yield, demonstrating effective suppression of Wurtz coupling.[5]
Yields are of the isolated alcohol product after the reaction of the in-situ generated Grignard reagent with 2-butanone.

Table 2: Comparison of Grignard Addition to a Hindered Ketone With and Without Cerium(III) Chloride

KetoneGrignard ReagentAdditiveYield of Tertiary Alcohol (%)Recovered Ketone (%)
α-Tetralonen-BuLiNone2655
α-Tetralonen-BuLiCeCl₃92-97-
α-Tetralonen-BuMgBrNone--
α-Tetralonen-BuMgBrCeCl₃High Yield-
This table illustrates the significant improvement in the yield of the addition product and reduction in recovered starting material (due to enolization) when CeCl₃ is used.

Experimental Protocols

Protocol 1: General Procedure for Grignard Synthesis of a Tertiary Alcohol
  • Preparation: All glassware (a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet) must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine and gently warm the flask with a heat gun until the purple vapor of iodine is visible. The color will fade as the magnesium becomes activated. Allow the flask to cool to room temperature.

  • Grignard Reagent Formation: Dissolve the alkyl halide (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel. Add a small portion (approximately 10%) of the alkyl halide solution to the activated magnesium. The reaction should initiate, as indicated by a gentle bubbling and a slight exotherm. If the reaction does not start, gentle warming may be necessary. Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture for 30-60 minutes.

  • Addition of the Ketone: Cool the Grignard reagent solution to 0 °C using an ice bath. Dissolve the ketone (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude tertiary alcohol by flash column chromatography or distillation.

Protocol 2: Minimizing Enolization with a Sterically Hindered Ketone using Cerium(III) Chloride (Luche Condition)
  • Preparation of Anhydrous CeCl₃: Anhydrous CeCl₃ is crucial for the success of this reaction. Commercially available CeCl₃·7H₂O can be dried by heating at 140 °C under vacuum for several hours.

  • Reaction Setup: In a thoroughly dried, nitrogen-flushed flask, suspend anhydrous CeCl₃ (1.1 equivalents) in anhydrous THF. Stir the suspension vigorously for 1-2 hours at room temperature.

  • Addition of Ketone: Add the sterically hindered ketone (1.0 equivalent) to the CeCl₃ suspension and continue stirring for another 30 minutes.

  • Grignard Reaction: Cool the mixture to the desired temperature (typically 0 °C to -78 °C). Slowly add the Grignard reagent (1.1-1.5 equivalents) dropwise to the stirred suspension of the ketone and CeCl₃.

  • Workup and Purification: Follow the workup and purification steps as described in Protocol 1. The use of CeCl₃ should lead to a significantly higher yield of the tertiary alcohol and a reduction in the amount of recovered starting ketone.

Visualizations

Grignard_Side_Reactions cluster_main Main Reaction Pathways cluster_side Competing Side Reactions ketone Ketone (R_2C=O) tertiary_alcohol Desired Product: Tertiary Alcohol ketone->tertiary_alcohol 1,2-Addition (Nucleophilic Attack) enolization Side Product: Enolate (Ketone upon workup) ketone->enolization Enolization (Grignard as Base) reduction Side Product: Secondary Alcohol ketone->reduction Reduction (Hydride Transfer) grignard Grignard Reagent (R'-MgX) grignard->tertiary_alcohol grignard->enolization grignard->reduction wurtz Side Product: Wurtz Coupling (R'-R') grignard->wurtz Wurtz Coupling alkyl_halide Alkyl Halide (R'-X) alkyl_halide->wurtz

Caption: Competing pathways in the Grignard synthesis of tertiary alcohols.

Troubleshooting_Workflow start Low Yield of Tertiary Alcohol check_initiation Did the reaction initiate? start->check_initiation activate_mg Solution: - Activate Mg (I₂, heat) - Ensure anhydrous conditions check_initiation->activate_mg No check_ketone Is starting ketone recovered? check_initiation->check_ketone Yes enolization Cause: Enolization Solution: - Use less hindered Grignard - Lower temperature - Add CeCl₃ check_ketone->enolization Yes check_reduction Is secondary alcohol formed? check_ketone->check_reduction No reduction Cause: Reduction Solution: - Use Grignard w/o β-H - Lower temperature check_reduction->reduction Yes check_wurtz Is Wurtz coupling product present? check_reduction->check_wurtz No wurtz Cause: Wurtz Coupling Solution: - Slow addition of alkyl halide - Use 2-MeTHF check_wurtz->wurtz Yes other Other Issues: - Reagent quality - Stoichiometry - Impurities check_wurtz->other No

Caption: Troubleshooting workflow for low-yield Grignard reactions.

References

stability issues of 4,5-Dimethyloctane under specific conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of 4,5-dimethyloctane for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guides

Issue 1: Sample Degradation at Elevated Temperatures

Question: I am observing unexpected side products and a decrease in the concentration of this compound when running reactions at high temperatures. What is happening and how can I prevent it?

Answer: At elevated temperatures, this compound, like other alkanes, can undergo thermal decomposition, also known as pyrolysis or cracking. This process involves the breaking of carbon-carbon (C-C) and carbon-hydrogen (C-H) bonds, leading to the formation of smaller, more volatile hydrocarbons. Branched alkanes like this compound are generally more thermodynamically stable than their linear isomers.[1][2][3] However, they are still susceptible to degradation under sufficiently harsh thermal conditions.

Troubleshooting Steps:

  • Temperature Optimization: Carefully evaluate the minimum temperature required for your desired reaction to proceed efficiently. Unnecessarily high temperatures will favor thermal decomposition.

  • Inert Atmosphere: Conduct high-temperature experiments under an inert atmosphere (e.g., nitrogen or argon). The absence of oxygen will prevent combustion and oxidation side reactions.

  • Catalyst Screening: If applicable, screen for catalysts that can promote your desired reaction at a lower temperature, thereby minimizing the thermal stress on the this compound.

  • Analysis of Byproducts: Characterize the unexpected side products using techniques like Gas Chromatography-Mass Spectrometry (GC-MS). The identity of these smaller hydrocarbons can confirm thermal cracking and provide insights into the decomposition pathway.

Logical Flow for Troubleshooting Thermal Degradation

Troubleshooting Thermal Degradation of this compound start Suspected Thermal Degradation check_temp Is the reaction temperature necessary? start->check_temp lower_temp Action: Lower reaction temperature to the minimum effective level. check_temp->lower_temp No use_inert Is the reaction performed under an inert atmosphere? check_temp->use_inert Yes lower_temp->use_inert implement_inert Action: Implement an inert atmosphere (N2, Ar). use_inert->implement_inert No catalyst Is a catalyst being used? use_inert->catalyst Yes implement_inert->catalyst screen_catalyst Action: Screen for a more efficient, low-temperature catalyst. catalyst->screen_catalyst Yes no_catalyst Consider if a catalyst could lower the required temperature. catalyst->no_catalyst No analyze_byproducts Action: Analyze byproducts (e.g., via GC-MS) to confirm cracking. screen_catalyst->analyze_byproducts end Problem Resolved analyze_byproducts->end no_catalyst->analyze_byproducts

Caption: Troubleshooting workflow for thermal degradation of this compound.

Issue 2: Sample Instability in the Presence of Oxidizing Agents

Question: My sample of this compound is showing signs of degradation, such as discoloration or the appearance of new peaks in my analysis, when used with certain reagents. What could be the cause?

Answer: this compound is incompatible with strong oxidizing agents. Alkanes, while generally unreactive, can undergo oxidation reactions.[4] These reactions can range from slow auto-oxidation upon prolonged exposure to air to rapid and potentially hazardous reactions with strong oxidizers. The tertiary carbons in the branched structure of this compound can be particularly susceptible to oxidation.

Troubleshooting Steps:

  • Reagent Compatibility Check: Review all reagents in your experimental setup for their oxidizing potential. Avoid using strong oxidizers such as peroxides, permanganates, or chromates in direct contact with this compound unless oxidation is the intended reaction.

  • Solvent Purity: Ensure that your solvents are free from peroxides, which can form in some ethers and other organic solvents upon storage and exposure to air.

  • Storage Conditions: Store this compound under an inert atmosphere and away from light to minimize auto-oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of this compound?

A1: As a branched alkane, this compound is expected to be more thermodynamically stable than its linear isomer, n-decane.[1][2][3] This increased stability is attributed to factors such as a more compact molecular structure. However, like all alkanes, it will undergo thermal cracking at high temperatures, typically starting at several hundred degrees Celsius, with the exact temperature depending on the pressure and presence of catalysts.

Q2: What are the likely decomposition products of this compound under pyrolysis?

A2: The pyrolysis of this compound will produce a complex mixture of smaller alkanes and alkenes through a free-radical chain reaction mechanism. The C-C bonds are the most likely to break, leading to a variety of smaller hydrocarbon fragments. Due to the branching at the C4 and C5 positions, the product distribution may include a significant proportion of branched and unsaturated C3-C7 hydrocarbons.

Predicted Pyrolysis Pathway of this compound

Simplified Pyrolysis of this compound parent This compound (C10H22) initiation High Temperature (Heat) parent->initiation radicals Formation of various alkyl free radicals initiation->radicals products Mixture of smaller alkanes and alkenes (e.g., propane, propene, butane, butene, etc.) radicals->products

Caption: Simplified pathway for the thermal decomposition of this compound.

Q3: Is this compound reactive with common acids and bases?

A3: Alkanes are generally unreactive towards most common acids and bases under normal laboratory conditions.[4] this compound is not expected to react with dilute acids or bases. However, superacids can protonate alkanes, leading to isomerization or fragmentation.

Q4: How should I store this compound to ensure its stability?

A4: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. It should be kept in a cool, dry, and well-ventilated area away from sources of ignition and strong oxidizing agents.

Data Presentation

Table 1: Comparison of Stability for C10 Alkane Isomers

Propertyn-Decane (Linear)This compound (Branched)General Trend for Alkanes
Thermodynamic Stability Less StableMore StableBranching increases thermodynamic stability.[1][2][3]
Heat of Combustion HigherLowerBranching lowers the heat of combustion.[1][5]
Reactivity Generally lowGenerally lowAlkanes are relatively unreactive.[4]

Experimental Protocols

Protocol 1: Assessment of Thermal Stability by GC-MS

Objective: To determine the temperature at which this compound begins to decompose and to identify the resulting degradation products.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a high-boiling point, inert solvent (e.g., dodecane) at a known concentration.

  • Experimental Setup: Place a small, measured volume of the solution into a series of sealed micro-reactors.

  • Thermal Treatment: Heat the micro-reactors at a range of temperatures (e.g., from 200°C to 600°C in 50°C increments) for a fixed duration (e.g., 1 hour) under an inert atmosphere. Include a control sample kept at room temperature.

  • Sample Analysis: After cooling, analyze the headspace and the liquid phase of each sample by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Interpretation:

    • Quantify the remaining this compound at each temperature to determine the onset of decomposition.

    • Identify the new peaks in the chromatogram by their mass spectra to characterize the decomposition products.

Protocol 2: Evaluation of Oxidative Stability

Objective: To assess the stability of this compound in the presence of a mild oxidizing agent.

Methodology:

  • Sample Preparation: Prepare two identical solutions of this compound in a suitable solvent (e.g., acetic acid).

  • Reaction Setup:

    • To one solution (the experimental sample), add a controlled amount of a mild oxidizing agent (e.g., hydrogen peroxide).

    • The second solution will serve as the control.

  • Incubation: Stir both solutions at a controlled, slightly elevated temperature (e.g., 40-60°C) for a set period (e.g., 24 hours), protecting them from light.

  • Sample Analysis: Periodically take aliquots from both solutions and analyze them by a suitable method, such as GC-FID (Gas Chromatography with Flame Ionization Detection) or HPLC (High-Performance Liquid Chromatography), to monitor the concentration of this compound.

  • Data Analysis: Compare the concentration of this compound in the experimental sample to the control over time. A faster decrease in the experimental sample indicates oxidative degradation. Further analysis by GC-MS can be used to identify oxidation products such as alcohols or ketones.

References

Technical Support Center: Purification of Synthetic 4,5-Dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 4,5-dimethyloctane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: The impurities in synthetic this compound largely depend on the synthetic route employed. Common methods include Grignard reactions, Corey-House synthesis, and Wurtz coupling.

  • From Grignard Synthesis (e.g., reacting a pentylmagnesium halide with a pentanone):

    • Unreacted Starting Materials: Residual pentanone or pentyl halide.

    • Side-Reaction Products: Alkenes from dehydration of the intermediate tertiary alcohol, and products of enolization and reduction. Wurtz coupling products can also form.[1]

    • Stereoisomers: this compound can exist as diastereomers (meso and dl-pair), which may have slightly different physical properties.

  • From Corey-House Synthesis (e.g., coupling a lithium dipentylcuprate with a secondary alkyl halide):

    • Homocoupling Products: Decane (from the coupling of two pentyl groups).

    • Unreacted Starting Materials: Residual alkyl halides.

  • From Wurtz Coupling (e.g., reacting a secondary pentyl halide with sodium):

    • Disproportionation Products: Alkenes are common byproducts.[2]

    • Rearrangement Products: Carbocation rearrangements can lead to isomeric alkanes.

    • Mixture of Alkanes: If two different alkyl halides are used, a mixture of products is typically formed, making purification challenging.[3][4]

Q2: Which purification technique is best for removing isomers of this compound?

A2: Preparative Gas Chromatography (pGC) is the most effective technique for separating isomers with very close boiling points.[5] Fractional distillation can also be used, but its efficiency depends on the difference in boiling points between the isomers and the efficiency of the distillation column (number of theoretical plates).

Q3: How can I remove unreacted starting materials from my this compound product?

A3: Fractional distillation is generally effective for removing unreacted starting materials, as their boiling points are typically significantly different from that of this compound (boiling point ~162°C).[6] For example, 2-pentanone has a boiling point of about 102°C.

Q4: What is the purpose of urea (B33335) adduction in alkane purification?

A4: Urea adduction is a selective method used to separate linear n-alkanes from branched (iso-) and cyclic alkanes. Urea forms crystalline complexes with straight-chain alkanes, trapping them, while branched alkanes like this compound are excluded due to their shape. This method is particularly useful for removing any linear alkane impurities from your branched alkane product.

Q5: How can I confirm the purity of my final this compound product?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the primary method for assessing the purity of volatile compounds like this compound. It allows for the separation of components in a mixture and their identification based on their mass spectra.[7] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify impurities.

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Low yield after purification - Inefficient fractional distillation (loss of product in forerun or tail fractions).- Adsorption of the product on the column during chromatography.- Incomplete reaction during synthesis.- Optimize the fractional distillation parameters (e.g., reflux ratio, column packing).- Choose an appropriate stationary phase for preparative GC.- Ensure complete conversion of starting materials during synthesis by monitoring the reaction (e.g., by GC).
Presence of multiple peaks in GC-MS after purification - Co-distillation of impurities with similar boiling points during fractional distillation.- Incomplete separation during preparative GC.- Formation of multiple isomers during synthesis.- Increase the number of theoretical plates in the fractional distillation setup.- Optimize the temperature program and column selection for preparative GC.- Consider a different synthetic route that is more stereoselective or produces fewer side products.
Product is contaminated with solvent - Incomplete removal of the reaction or extraction solvent.- Use a rotary evaporator to remove the bulk of the solvent.- For trace amounts, gentle heating under a stream of inert gas (e.g., nitrogen) can be effective.
Fractional distillation is not separating impurities effectively - The boiling points of the impurities are too close to the product's boiling point.- The distillation column has low efficiency (too few theoretical plates).- Use a longer fractionating column or one with more efficient packing material.- For impurities with very close boiling points, preparative GC is a better option.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification Method Typical Purity Achieved Expected Recovery Scale Best For Removing
Fractional Distillation >95%[7]70-90%[7]Grams to KilogramsImpurities with significantly different boiling points (e.g., solvents, some starting materials).
Preparative Gas Chromatography (pGC) >99%50-80%Milligrams to GramsIsomers and impurities with very close boiling points.[5]
Urea Adduction Not directly applicable for purifying this compound, but for removing linear alkane impurities.High for the branched alkane fraction.Grams to KilogramsLinear n-alkane impurities.
Molecular Sieves Can achieve high purity by removing smaller or linear molecules.HighGrams to KilogramsWater, small polar molecules, and linear alkanes (depending on pore size).

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol is adapted from the synthesis of 4,5-dimethylnonane (B94112) and is a plausible route to this compound.

Reaction: sec-Butylmagnesium bromide + 2-Hexanone (B1666271) → 4,5-Dimethyl-4-octanol → 4,5-Dimethyloctene → this compound

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 equivalents). Add a solution of 2-bromobutane (B33332) (1.0 equivalent) in anhydrous diethyl ether dropwise to initiate the reaction. Reflux the mixture for 2 hours to ensure complete formation of the Grignard reagent.

  • Addition to Ketone: Cool the Grignard reagent to 0°C in an ice bath. Add a solution of 2-hexanone (1.0 equivalent) in anhydrous diethyl ether dropwise. Allow the reaction to warm to room temperature and stir for 1 hour.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Separate the ether layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Dehydration: The crude tertiary alcohol can be dehydrated using a reagent such as phosphorus oxychloride in pyridine (B92270) to yield a mixture of 4,5-dimethyloctene isomers.

  • Hydrogenation: The alkene mixture is then hydrogenated using a catalyst (e.g., 10% Pd/C) under a hydrogen atmosphere to yield the final product, this compound.

Protocol 2: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.

  • Distillation: Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar. Heat the flask gently.

  • Fraction Collection: As the vapor rises through the column, monitor the temperature at the thermometer. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (~162°C). It is advisable to collect a forerun (lower boiling impurities) and a tail fraction (higher boiling impurities) separately from the main product fraction.

Protocol 3: Purity Analysis by GC-MS
  • Sample Preparation: Prepare a dilute solution of the purified this compound (e.g., 1 mg/mL) in a high-purity solvent like hexane (B92381) or pentane.

  • Instrument Parameters (Example):

    • GC Column: A nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 1 minute, then ramp to 240°C at 15°C/min.[7]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Interface Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Integrate the peak areas to determine the relative purity.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final_product Final Product synthesis Crude this compound (Mixture of isomers and impurities) distillation Fractional Distillation synthesis->distillation Initial Cleanup prep_gc Preparative GC distillation->prep_gc High Purity Separation gc_ms GC-MS Analysis distillation->gc_ms Purity Check nmr NMR Spectroscopy distillation->nmr Structural Verification prep_gc->gc_ms Final Purity Confirmation prep_gc->nmr Structural Verification final_product Pure this compound (>99%) prep_gc->final_product

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_logic cluster_impurities Impurity Profile cluster_methods Purification Method start Start: Impure This compound check_purity GC-MS Analysis: Is purity >95%? start->check_purity boiling_point_diff Boiling point of impurities significantly different? check_purity->boiling_point_diff No end_product End: Purified Product check_purity->end_product Yes isomers_present Are isomers the main impurity? boiling_point_diff->isomers_present No fractional_distillation Perform Fractional Distillation boiling_point_diff->fractional_distillation Yes isomers_present->fractional_distillation No prep_gc Perform Preparative GC isomers_present->prep_gc Yes fractional_distillation->check_purity prep_gc->check_purity

Caption: Troubleshooting logic for selecting a purification method for this compound.

References

Technical Support Center: Optimization of the Wurtz Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Wurtz reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Wurtz reaction?

The Wurtz reaction is a coupling reaction in organic chemistry where two alkyl halides react with sodium metal in the presence of a dry ether solution to form a higher alkane.[1][2][3][4] This reaction is particularly useful for synthesizing symmetrical alkanes.[1][2][5]

Q2: What is the general mechanism of the Wurtz reaction?

The mechanism of the Wurtz reaction is thought to proceed through one of two pathways, or a combination of both:

  • Free Radical Mechanism: Sodium metal donates an electron to the alkyl halide, forming an alkyl radical. Two alkyl radicals then couple to form the new alkane.[4][6][7][8]

  • Organometallic Mechanism: An organosodium reagent is formed as an intermediate. This intermediate then reacts with a second molecule of the alkyl halide in an SN2 reaction to form the final product.[6][9][10]

Q3: Why is a dry ether solvent necessary for the Wurtz reaction?

A dry, aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF) is crucial for the Wurtz reaction for several reasons:[2][4][9][10]

  • It dissolves the alkyl halides.

  • It is unreactive towards sodium metal.

  • It prevents the highly reactive organosodium intermediates or alkyl radicals from reacting with protic solvents like water or alcohols.[10][11]

Q4: What are the main limitations of the Wurtz reaction?

The Wurtz reaction has several limitations that can affect its utility:

  • Low Yields: The reaction often suffers from low yields due to side reactions.[2][9][12][13]

  • Formation of Side Products: Alkenes are common side products, especially with bulky alkyl halides.[2][12][14]

  • Unsuitability for Unsymmetrical Alkanes: Using two different alkyl halides results in a mixture of three different alkanes, which are often difficult to separate.[2][5][10]

  • Reaction Failure with Tertiary Halides: Tertiary alkyl halides tend to undergo elimination reactions, leading to the formation of alkenes instead of the desired coupled product.[2][13][15]

  • Inability to Synthesize Methane (B114726): The Wurtz reaction cannot be used to produce methane as it requires the coupling of at least two carbon atoms.[2][10][14]

Troubleshooting Guide

This guide addresses common issues encountered during the Wurtz reaction.

Q1: My reaction is not starting or is very sluggish. What could be the problem?

Several factors can inhibit the initiation of the Wurtz reaction:

  • Inactive Sodium Surface: The sodium metal may have an oxide layer that prevents it from reacting.

    • Solution: Use freshly cut sodium metal or wash the sodium with a dry solvent like hexane (B92381) or toluene (B28343) to remove the oxide layer. Finely dispersed sodium can also improve reactivity.[5]

  • Wet Solvent or Reagents: The presence of moisture will quench the reactive intermediates.

    • Solution: Ensure all solvents and alkyl halides are rigorously dried before use.[4][7][10]

  • Poor Quality Alkyl Halide: The alkyl halide may have degraded.

    • Solution: Use freshly distilled or purified alkyl halides. The reactivity order for the halide is I > Br > Cl.[5]

Q2: The yield of my desired alkane is very low. How can I improve it?

Low yields are a common problem in the Wurtz reaction.[2][9][12][13] Here are some strategies to improve the yield:

  • Optimize Reactant Ratios: While the stoichiometry is 2:2 for alkyl halide to sodium, a slight excess of sodium may be beneficial.

  • Control the Temperature: The reaction is often carried out at the reflux temperature of the solvent, but for some substrates, a lower temperature may reduce side reactions.

  • Use an Alternative Metal: While sodium is traditional, other metals like activated copper, zinc, or a manganese-copper chloride mixture have been shown to improve yields in Wurtz-like couplings.[5][9][12]

Q3: I am getting a significant amount of alkene as a byproduct. How can I minimize its formation?

Alkene formation occurs due to a side elimination reaction.[2][12][14] This is particularly problematic with secondary and tertiary alkyl halides.[5][15]

  • Choice of Alkyl Halide: Primary alkyl halides are less prone to elimination reactions.[5] If possible, use a primary alkyl halide.

  • Lower Reaction Temperature: Lowering the temperature can sometimes favor the coupling reaction over elimination.

  • Steric Hindrance: Avoid using bulky alkyl halides, as they are more likely to undergo elimination.[2][10]

Q4: I used two different alkyl halides and now have a mixture of products that is difficult to separate. What should I do?

This is an inherent limitation of the Wurtz reaction when used for synthesizing unsymmetrical alkanes.[2][5][10]

  • Separation Techniques: If the boiling points of the product mixture are sufficiently different, fractional distillation may be effective. Otherwise, preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) might be necessary.

  • Alternative Synthetic Routes: For the synthesis of unsymmetrical alkanes, consider alternative methods like the Corey-House synthesis, which is generally more efficient and selective.

Quantitative Data on Reaction Conditions

Reactant 1Reactant 2MetalSolventTemperature (°C)ProductYield (%)Reference
1-Bromobutane (B133212)1-BromobutaneNaDiethyl Ether35 (Reflux)Octane~45-50General Literature
1-Iodopropane1-IodopropaneNaTHF66 (Reflux)Hexane~60General Literature
1-Bromo-3-chlorocyclobutane-NaDioxane101 (Reflux)Bicyclobutane95[9]
1,6-Dibromohexane-Na--Cyclohexane-[9]

Note: Yields are highly dependent on specific experimental conditions and purity of reagents.

Detailed Experimental Protocol: Synthesis of n-Octane

This protocol provides a general procedure for the synthesis of n-octane from 1-bromobutane.

Materials:

  • 1-Bromobutane (reagent grade, dried over anhydrous CaCl₂)

  • Sodium metal

  • Anhydrous diethyl ether

  • Distilled water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • Setup: Assemble a dry three-necked flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer.

  • Sodium Preparation: In the flask, place freshly cut sodium metal pieces in anhydrous diethyl ether.

  • Reactant Addition: Dissolve 1-bromobutane in anhydrous diethyl ether and add it to the dropping funnel.

  • Reaction Initiation: Add a small amount of the 1-bromobutane solution to the flask. The reaction should start, as indicated by the formation of a white precipitate (NaBr) and gentle refluxing. If the reaction does not start, gentle warming may be required.

  • Reaction Progression: Add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue stirring and refluxing the mixture for an additional 1-2 hours to ensure the reaction goes to completion.

  • Quenching: Cool the reaction mixture to room temperature. Cautiously add ethanol (B145695) dropwise to quench any unreacted sodium, followed by the slow addition of distilled water.

  • Workup: Transfer the mixture to a separatory funnel. Separate the ether layer. Wash the ether layer sequentially with distilled water and then with brine.

  • Drying and Isolation: Dry the ether layer over anhydrous magnesium sulfate. Filter to remove the drying agent. Remove the diethyl ether by distillation to obtain the crude n-octane.

  • Purification: Purify the crude product by fractional distillation.

Visualizations

Wurtz_Reaction_Workflow reagents Prepare Dry Reagents (Alkyl Halide, Ether) reaction Initiate and Run Reaction (Dropwise Addition, Reflux) reagents->reaction setup Assemble Dry Glassware (Flask, Condenser) na_prep Prepare Sodium Metal (Freshly Cut) setup->na_prep na_prep->reaction quench Quench Unreacted Sodium (Ethanol, Water) reaction->quench workup Aqueous Workup (Separation, Washing) quench->workup purify Dry and Purify Product (Distillation) workup->purify

Caption: Experimental workflow for the Wurtz reaction.

Troubleshooting_Wurtz start Low or No Product Yield check_initiation Is the reaction starting? start->check_initiation no_initiation Problem: No Initiation check_initiation->no_initiation No low_yield Problem: Low Conversion/Side Reactions check_initiation->low_yield Yes check_moisture Check for Moisture (Wet Solvent/Reagents?) no_initiation->check_moisture check_na Check Sodium Surface (Oxide Layer?) no_initiation->check_na check_halide Check Alkyl Halide Quality (Purity/Reactivity?) no_initiation->check_halide check_alkene Significant Alkene Formation? low_yield->check_alkene solution_moisture Solution: Use Dry Reagents/Solvent check_moisture->solution_moisture solution_na Solution: Use Freshly Cut/Dispersed Na check_na->solution_na solution_halide Solution: Purify Halide / Use Iodide check_halide->solution_halide yes_alkene Cause: Elimination Side Reaction check_alkene->yes_alkene Yes no_alkene Consider Other Issues: - Temperature too high/low - Insufficient reaction time check_alkene->no_alkene No solution_alkene Solution: - Use Primary Halide - Lower Temperature yes_alkene->solution_alkene

Caption: Troubleshooting flowchart for low yield in the Wurtz reaction.

References

Technical Support Center: Scaling Up the Synthesis of 4,5-Dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the synthesis of 4,5-dimethyloctane. It provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address challenges that may be encountered during the scale-up process.

Synthesis Methods Overview

Several synthetic routes have been established for the preparation of this compound. The selection of a particular method for scale-up depends on factors such as precursor availability, cost, required purity, and equipment. The most common methods include:

  • Grignard Reagent-Based Synthesis : This versatile method involves the reaction of a Grignard reagent with a suitable ketone to form a tertiary alcohol, which is then dehydrated and hydrogenated to yield the target alkane.[1][2] While flexible, this multi-step process requires careful control of reaction conditions, especially during scale-up.[3]

  • Wurtz Reaction : This classical method involves the coupling of two alkyl halide molecules using sodium metal to form a symmetrical alkane.[4][5] It is a direct one-step route to symmetrical alkanes but can be plagued by side reactions, such as elimination and disproportionation, and presents challenges in handling reactive sodium metal on a large scale.[4][6]

  • Palladium-Catalyzed Coupling : Modern cross-coupling reactions, such as those using palladium catalysts, can provide high yields (70-85%) for the synthesis of this compound by coupling an alkyl halide with an organometallic nucleophile.[1]

Experimental Protocols

Method 1: Grignard Reagent Synthesis followed by Dehydration and Hydrogenation

This three-step process is a common laboratory-scale method that can be adapted for larger scales.

Step 1: Synthesis of 4,5-dimethylnonan-4-ol via Grignard Reaction [2]

  • Apparatus Setup : All glassware must be rigorously oven-dried and assembled while hot under an inert atmosphere (e.g., dry nitrogen or argon) to prevent moisture contamination.[7][8] A three-necked flask should be equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Magnesium Activation : Place magnesium turnings (1.2 equivalents) into the flask. Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface.[7][9]

  • Grignard Reagent Formation : Add anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) to cover the magnesium. Slowly add a solution of 2-bromopentane (B28208) (1.0 equivalent) in the anhydrous solvent via the dropping funnel. The reaction is exothermic and may require initial warming to start, but should be cooled to maintain a gentle reflux once initiated.

  • Addition to Ketone : Once the magnesium has been consumed, cool the Grignard reagent solution in an ice bath. Add a solution of hexan-2-one (1.0 equivalent) in the anhydrous solvent dropwise from the addition funnel, controlling the rate to maintain the reaction temperature.

  • Quenching : After the addition is complete, stir the reaction mixture until it reaches room temperature. Slowly quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.[10]

  • Workup : Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol, 4,5-dimethylnonan-4-ol.

Step 2: Dehydration of 4,5-dimethylnonan-4-ol [2]

  • Dissolve the crude alcohol from Step 1 in pyridine (B92270) in a flask fitted with a reflux condenser.

  • Cool the solution in an ice bath and slowly add phosphorus oxychloride (POCl₃).

  • After the addition, allow the mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC or GC).

  • Cool the mixture and carefully pour it over crushed ice.

  • Extract the product with a suitable solvent (e.g., diethyl ether), wash the organic layer with dilute HCl and then with a saturated sodium bicarbonate solution, dry over a drying agent, and concentrate to yield the crude alkene, 4,5-dimethylnonene.

Step 3: Hydrogenation of 4,5-dimethylnonene [2]

  • Dissolve the crude alkene from Step 2 in a suitable solvent such as ethanol (B145695) or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Subject the mixture to hydrogenation in a Parr shaker or a similar apparatus under hydrogen gas pressure until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure. The resulting crude product can be purified by fractional distillation to yield pure this compound.

Method 2: Wurtz Reaction

This method is suitable for producing symmetrical alkanes and involves fewer steps but requires stringent anhydrous conditions.[4][5]

  • Apparatus Setup : Use oven-dried glassware assembled under a dry, inert atmosphere.

  • Reaction : Place finely cut sodium metal (2.2 equivalents) in a flask containing anhydrous diethyl ether.

  • Slowly add a solution of 2-bromo-3-methylpentane (B3275241) (1.0 equivalent) in anhydrous ether to the sodium suspension while stirring vigorously. The reaction is exothermic and should be controlled with cooling to maintain a steady reflux.

  • Workup : After the reaction is complete, any remaining sodium should be carefully quenched (e.g., with isopropanol (B130326) followed by ethanol and then water).

  • Wash the ether solution with water, dry it over anhydrous calcium chloride, and remove the ether by distillation.

  • Purify the resulting this compound by fractional distillation.

Quantitative Data Summary

The choice of synthesis route can significantly impact yield and reaction conditions. The table below summarizes key quantitative data for different synthetic approaches.

Synthesis MethodKey ReactantsCatalyst/ReagentTemperature (°C)Typical YieldReference
Grignard Route 2-bromopentane, hexan-2-oneMg, POCl₃, 10% Pd/C35-100 (multi-step)~30-40% (overall)[2]
Wurtz Reaction 2-bromo-3-methylpentaneSodium metal35 (refluxing ether)40-60%[4]
Palladium-Catalyzed Coupling 4-methylpentyl bromide, 4-methylpentylzinc chloridePalladium complex80-12070-85%[1]

Troubleshooting and FAQs

Grignard Synthesis Scale-Up

Q1: My Grignard reaction is difficult to initiate, especially in a large reactor. What can I do?

A1: Initiation is a common problem.[7] Here are several activation methods for scaling up:

  • Mechanical Activation : Ensure vigorous stirring to mechanically break the passivating magnesium oxide layer on the turnings. Adding a few glass shards can help scratch the surface.[9]

  • Chemical Activation : Use a small amount of an activator like iodine, 1,2-dibromoethane, or a more reactive alkyl halide (e.g., methyl iodide) to start the reaction before adding your primary halide.[7] For industrial scale, adding a small portion of a previously successful Grignard batch ("heel") can be very effective.[9]

  • Ultrasonication : Using an ultrasonic bath can help clean the magnesium surface and initiate the reaction.[7]

  • Reagent Quality : Ensure you are using high-quality magnesium turnings and completely anhydrous solvents and reagents. Moisture is the primary inhibitor of Grignard reactions.[8][9]

Q2: The reaction is highly exothermic and difficult to control at a larger scale. How can I manage the thermal risk?

A2: Exothermic reactions pose significant risks during scale-up.[3]

  • Slow Addition : Add the alkyl halide solution dropwise at a controlled rate. The rate of addition should be matched to the reactor's ability to remove heat.

  • Efficient Cooling : Use an efficient cooling system (e.g., a chiller with a jacketed reactor) to maintain the desired temperature. An ice bath may be insufficient for larger volumes.[7]

  • Dilution : Running the reaction at a lower concentration can help dissipate heat more effectively, although this may increase batch time and solvent costs.

  • Continuous Processing : Consider implementing a continuous flow reactor. This allows for better heat management, safer operation, and consistent product quality.[3]

Q3: I am getting a low yield of the desired alcohol and a significant amount of a high-boiling point byproduct. What is happening?

A3: You are likely observing Wurtz-type homocoupling of your alkyl halide, a major side reaction.[7][11] This occurs when the Grignard reagent formed reacts with unreacted alkyl halide.

  • Control Addition : Add the alkyl halide slowly to the magnesium suspension. This maintains a low concentration of the alkyl halide in the presence of the formed Grignard reagent, minimizing the side reaction.

  • Temperature Control : Lowering the reaction temperature can sometimes reduce the rate of Wurtz coupling relative to Grignard formation.

Wurtz Reaction Scale-Up

Q4: My Wurtz reaction gives a mixture of products, including alkenes. How can I improve selectivity?

A4: The Wurtz reaction often suffers from side reactions, primarily disproportionation (elimination), which produces an alkane and an alkene.[4]

  • Substrate Choice : This reaction works best with primary alkyl halides. Secondary and tertiary halides are more prone to elimination.

  • Temperature Control : Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate (e.g., gentle reflux of diethyl ether). Higher temperatures favor elimination.

  • Anhydrous Conditions : Ensure strictly anhydrous conditions, as sodium reacts violently with water.[4]

Q5: Handling large quantities of sodium metal is a safety concern. Are there alternatives?

A5: While sodium is the classic reagent, other metals like zinc (Frankland method), silver, or activated copper can also be used for Wurtz-type couplings and may be safer to handle.[6][12] However, their reactivity and effectiveness may differ. For large-scale synthesis, it is often preferable to switch to a more robust and safer method, such as palladium-catalyzed coupling, if feasible.

General Purification

Q6: How can I effectively purify this compound from side products, especially other alkanes with similar boiling points?

A6: The separation of structurally similar alkanes is challenging due to their close boiling points.[13]

  • Fractional Distillation : Use a high-efficiency fractional distillation column (e.g., a spinning band or packed column) for the final purification step.

  • Preparative Gas Chromatography : For very high purity standards, preparative GC can be employed, although this is typically not feasible for very large quantities.

  • Catalytic Purification : If impurities are unsaturated hydrocarbons, catalytic hydrogenation can convert them to the corresponding alkanes.[14] Specific catalysts can also be used to remove other types of impurities.

Visualizations

experimental_workflow Grignard Synthesis Workflow for this compound cluster_prep Preparation cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydrogenation & Purification prep_glass Oven-Dry Glassware s1_activate Activate Mg with Iodine/1,2-Dibromoethane prep_glass->s1_activate prep_reagents Ensure Anhydrous Reagents & Solvents s1_form_grignard Slowly Add 2-Bromopentane to Mg in Ether/THF prep_reagents->s1_form_grignard s1_activate->s1_form_grignard s1_add_ketone Add Hexan-2-one Solution Dropwise s1_form_grignard->s1_add_ketone s1_quench Quench with aq. NH4Cl s1_add_ketone->s1_quench s1_workup Extract & Concentrate (Crude Alcohol) s1_quench->s1_workup s2_react React Alcohol with POCl3 in Pyridine s1_workup->s2_react s2_workup Extract & Concentrate (Crude Alkene) s2_react->s2_workup s3_hydrogenate Hydrogenate Alkene with H2 over Pd/C s2_workup->s3_hydrogenate s3_filter Filter to Remove Catalyst s3_hydrogenate->s3_filter s3_purify Fractional Distillation s3_filter->s3_purify s3_product Pure this compound s3_purify->s3_product

Caption: Workflow for the multi-step synthesis of this compound via the Grignard route.

troubleshooting_guide Troubleshooting Guide: Grignard Reaction Initiation Failure start Grignard Reaction Fails to Initiate q1 Are all reagents and solvents rigorously anhydrous? start->q1 sol1 Dry solvents/reagents. Use fresh, sealed bottles. Oven/flame-dry all glassware. q1->sol1 No q2 Is the magnesium surface activated? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 end_success Reaction Initiates Successfully sol2 Activate Mg: - Add iodine crystal - Add 1,2-dibromoethane - Crush turnings under N2 q2->sol2 No q3 Is the reaction temperature adequate? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Gently warm a small spot of the flask with a heat gun to initiate the reaction. q3->sol3 No end_fail If still failing, consider using fresh, high-quality Mg or a different solvent (THF). q3->end_fail Yes a3_yes Yes a3_no No sol3->q3

Caption: Decision tree for troubleshooting Grignard reaction initiation failures.

References

Technical Support Center: Characterization of Complex Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the characterization of complex hydrocarbons.

Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting Guide

This section addresses common issues encountered during the analysis of complex hydrocarbons using GC-MS.

Question: Why am I seeing broad or split peaks in my chromatogram?

Answer: Peak broadening or splitting can arise from several factors related to your injection technique, column conditions, or sample preparation.

Troubleshooting Steps:

  • Optimize Injection Parameters:

    • Injection Volume: Overloading the column is a common cause of peak distortion. Reduce the injection volume to ensure you are within the column's capacity. For many capillary columns, analyte concentrations in the nanogram range are typical.[1]

    • Injection Speed: A slow injection can lead to band broadening. Conversely, a very fast injection might cause backflash. Optimize the injection speed for your specific setup.

    • Inlet Temperature: The inlet temperature should be high enough to ensure rapid and complete vaporization of the sample but not so high as to cause thermal degradation of analytes. A common starting point is 250 °C.[2]

  • Check Column and Oven Conditions:

    • Column Installation: Ensure the column is installed correctly in the injector and detector to avoid dead volume.[2]

    • Initial Oven Temperature: For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the solvent to allow for solvent focusing, which helps to create sharp peaks.[3][4]

    • Carrier Gas Flow Rate: An incorrect flow rate can lead to poor peak shape. Ensure the carrier gas flow rate is optimized for your column dimensions and carrier gas type.

  • Evaluate Sample and Solvent:

    • Solvent Choice: The solvent should be compatible with the stationary phase of your column. A mismatch in polarity (e.g., a polar solvent on a non-polar column) can cause peak splitting.[3] It is also preferable to use a solvent with a lower boiling point than the analytes of interest.[5]

    • Sample Concentration: Highly concentrated samples can overload the column, leading to fronting. Dilute your sample if necessary.

Question: I am observing unexpected peaks (ghost peaks) in my chromatogram. What is the cause and how can I resolve it?

Answer: Ghost peaks are typically caused by contamination in the analytical system.

Troubleshooting Steps:

  • Identify the Source of Contamination:

    • Septum Bleed: The septum can degrade at high injector temperatures, releasing volatile compounds. Use a high-quality, low-bleed septum and replace it regularly.[2]

    • Contaminated Syringe or Solvents: Ensure your syringe is thoroughly cleaned between injections and that you are using high-purity solvents.

    • Carryover from Previous Injections: If a previous sample was highly concentrated, it might contaminate the injector liner or the head of the column. Run a solvent blank to check for carryover.

    • Contaminated Carrier Gas: Impurities in the carrier gas can introduce ghost peaks. Ensure high-purity gas and consider using a gas purifier.

  • System Cleaning and Maintenance:

    • Clean the Injector Liner: The injector liner can accumulate non-volatile residues. Clean or replace it regularly.

    • Bake Out the Column: Heating the column to a temperature slightly above the final temperature of your analytical method (while ensuring not to exceed the column's maximum temperature limit) can help remove contaminants.

Question: My peak areas are not reproducible. What are the likely causes?

Answer: Poor reproducibility in peak areas often points to issues with the injection process or system leaks.

Troubleshooting Steps:

  • Check for Leaks: Leaks in the injector, particularly around the septum, can lead to sample loss and inconsistent results.[2] Use an electronic leak detector to check all fittings.

  • Injection Technique: Inconsistent injection volumes are a major source of variability. If using manual injection, ensure a consistent technique. For autosamplers, check for any issues with the syringe or injection mechanism.

  • Sample Preparation: Ensure your samples are homogeneous. If there is any particulate matter, it can be drawn into the syringe and cause blockages, leading to inconsistent injection volumes. Filter or centrifuge your samples if necessary.

  • Detector Stability: Ensure the detector gases (for FID) are at the correct flow rates and that the detector is stable. Regular calibration is crucial for quantitative accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting Guide

This section provides solutions to common problems encountered during the NMR analysis of complex hydrocarbon mixtures.

Question: My NMR spectrum has very broad peaks. What could be the issue?

Answer: Peak broadening in NMR can be caused by several factors related to the sample or the instrument's settings.

Troubleshooting Steps:

  • Shimming: Poor shimming of the magnetic field is a common cause of broad peaks. Re-shim the instrument to improve the homogeneity of the magnetic field.

  • Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening. Dilute your sample to an appropriate concentration.

  • Sample Solubility: If your compound is not fully dissolved or has precipitated, it will result in poor spectral quality. Ensure complete dissolution in the chosen deuterated solvent.

  • Paramagnetic Impurities: The presence of paramagnetic substances can cause significant line broadening. If suspected, try to remove these impurities.

Question: I am having trouble with peak integration accuracy. What should I check?

Answer: Accurate integration is crucial for quantitative analysis and can be affected by several experimental parameters.

Troubleshooting Steps:

  • Signal-to-Noise Ratio (S/N): A low S/N can lead to integration errors. For an integration error of less than 1%, a S/N of at least 250:1 is recommended. Increase the number of scans to improve the S/N.

  • Pulse Sequence Parameters:

    • Relaxation Delay (d1): Ensure the relaxation delay is sufficiently long (typically 5 times the longest T1 relaxation time of the protons of interest) to allow for full relaxation of the nuclei between pulses.

    • Pulse Width: Use a calibrated 90° pulse to ensure uniform excitation across the spectrum.

  • Baseline Correction: A poorly corrected baseline will lead to inaccurate integrals. Perform a careful baseline correction before integration.

  • Peak Overlap: If peaks are overlapping, it can be difficult to obtain accurate integrals for individual signals. Consider using a different solvent to induce chemical shift changes that may resolve the overlap, or use 2D NMR techniques to separate the signals.

Experimental Protocols

Protocol 1: Sample Preparation for GC-MS Analysis of Complex Hydrocarbons

  • Sample Collection: Collect the sample in a clean glass container to avoid contamination from plasticizers or other residues.

  • Solvent Selection: Choose a high-purity, volatile organic solvent in which your hydrocarbon mixture is soluble. Common choices include hexane, dichloromethane, and iso-octane. The solvent should ideally have a lower boiling point than the analytes of interest.[5]

  • Dilution: Dilute the sample to an appropriate concentration to avoid column overload. A typical starting concentration for GC-MS analysis is around 10 µg/mL.

  • Filtration/Centrifugation: If the sample contains any particulate matter, centrifuge or filter it to prevent blockage of the syringe and contamination of the GC inlet.

  • Internal Standard: For quantitative analysis, add a known amount of an internal standard to the sample. The internal standard should be a compound that is not present in the sample and has similar chemical properties to the analytes of interest.

  • Vialing: Transfer the final prepared sample to a clean glass autosampler vial. Use inserts for small sample volumes.

Protocol 2: Quantitative 1H NMR (qNMR) Analysis of a Hydrocarbon Mixture

  • Sample Preparation:

    • Accurately weigh a known amount of the hydrocarbon sample.

    • Accurately weigh a known amount of a suitable internal standard (calibrant). The calibrant should have a simple spectrum with peaks that do not overlap with the analyte signals, be chemically inert, and have a known purity.

    • Dissolve both the sample and the calibrant in a known volume of a deuterated solvent. Ensure complete dissolution.

  • NMR Data Acquisition:

    • Set the acquisition parameters to ensure quantitative conditions. This includes a calibrated 90° pulse width and a sufficient relaxation delay (d1), typically 5 times the longest T1 of the signals of interest.

    • Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (e.g., >250:1 for <1% integration error).

  • Data Processing:

    • Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Perform a Fourier transform.

    • Carefully phase the spectrum.

    • Perform a baseline correction.

  • Quantification:

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the concentration of the analyte using the following formula: Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_standard / Integral_standard) * (Mass_standard / MW_standard) * (MW_analyte / Mass_analyte) where N_protons is the number of protons giving rise to the integrated signal and MW is the molecular weight.

Data Presentation

Table 1: Impact of GC Injection Parameters on Peak Asymmetry for a Model Hydrocarbon

Injection Speed (µL/s)Peak Asymmetry Factor
11.8
51.3
101.1
201.5
502.1

Peak asymmetry factor is calculated as B/A, where B is the distance from the trailing edge to the center of the peak and A is the distance from the leading edge to the center, measured at 10% of the peak height. A value of 1 indicates a symmetrical peak.

Table 2: Comparison of Analytical Techniques for Complex Hydrocarbon Characterization

TechniqueResolutionSensitivityQuantitative AccuracyThroughput
GC-FID GoodHighExcellent (with calibration)High
GC-MS GoodVery HighGood (with internal standards)High
2D-GC-FID/MS ExcellentVery HighExcellentModerate
1H NMR ModerateModerateExcellent (qNMR)High

Visualizations

Troubleshooting_Workflow start Problem: Poor Peak Shape (Broadening/Tailing) check_injection Check Injection Parameters (Volume, Speed, Temp) start->check_injection check_column Check Column (Installation, Contamination) start->check_column check_oven Check Oven Program (Initial Temp, Ramp Rate) start->check_oven check_sample Check Sample Prep (Solvent, Concentration) start->check_sample optimize_injection Optimize Injection Parameters check_injection->optimize_injection Incorrect reinstall_column Reinstall/Clean Column check_column->reinstall_column Incorrect optimize_oven Optimize Oven Program check_oven->optimize_oven Incorrect prepare_new_sample Prepare New Sample check_sample->prepare_new_sample Incorrect solution Solution: Symmetrical Peaks optimize_injection->solution reinstall_column->solution optimize_oven->solution prepare_new_sample->solution

Caption: Troubleshooting workflow for poor peak shape in GC analysis.

qNMR_Workflow start Start: Quantitative NMR Analysis sample_prep 1. Prepare Sample (Weigh sample & internal standard, dissolve in deuterated solvent) start->sample_prep acquisition 2. Acquire Data (Calibrated pulse, sufficient relaxation delay, high S/N) sample_prep->acquisition processing 3. Process Data (FT, phase correction, baseline correction) acquisition->processing integration 4. Integrate Peaks (Select well-resolved analyte and standard peaks) processing->integration calculation 5. Calculate Concentration (Using the qNMR formula) integration->calculation end Result: Analyte Concentration calculation->end

Caption: Experimental workflow for quantitative NMR (qNMR) analysis.

References

strategies for enhancing the regioselectivity of alkylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to enhance the regioselectivity of alkylation reactions, particularly for unsymmetrical ketones and related substrates.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My alkylation reaction on an unsymmetrical ketone is producing a mixture of regioisomers. How can I selectively form the less substituted product?

A: To favor alkylation at the less substituted α-carbon, you need to generate the kinetic enolate. This enolate is formed faster because the corresponding α-hydrogen is more sterically accessible.[1] The conditions for kinetic control are designed to be rapid, quantitative, and irreversible.[2]

Troubleshooting Steps:

  • Base Selection: Use a strong, sterically hindered (bulky) base.[3][4] Lithium diisopropylamide (LDA) is the most common choice.[3][4][5][6] Other options include lithium bis(trimethylsilyl)amide (LiHMDS) or potassium t-butoxide.[2][3] These bulky bases preferentially abstract the less hindered proton.

  • Temperature Control: Maintain a very low temperature, typically -78 °C (a dry ice/acetone bath).[3][5][6] Low temperatures reduce the overall energy of the system, favoring the reaction pathway with the lower activation energy, which is the formation of the kinetic enolate.[7][8]

  • Solvent Choice: Use an aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether.[2][9] Protic solvents can facilitate equilibration to the more stable thermodynamic enolate through proton exchange.[2][8]

  • Reaction Time: Keep the reaction time short (often less than an hour) before adding the alkylating agent.[3][8] This minimizes the risk of equilibration to the thermodynamic enolate.

Q2: How can I achieve alkylation at the more substituted α-carbon?

A: To favor alkylation at the more substituted position, you need to form the thermodynamic enolate. This enolate is the more stable of the two possible regioisomers, typically because it has a more substituted double bond.[10] The reaction conditions are designed to allow the two enolates to equilibrate, leading to a predominance of the more stable isomer.[7]

Troubleshooting Steps:

  • Base Selection: Use a smaller, non-hindered base, which can be strong or weak.[3] Common choices include sodium hydride (NaH), sodium ethoxide (NaOEt), or potassium tert-butoxide (KOtBu).[3] Weaker bases like alkoxides do not fully deprotonate the ketone, allowing for an equilibrium to be established.[4]

  • Temperature Control: Use higher temperatures, from room temperature upwards.[3][8] This provides the necessary energy to overcome the higher activation barrier for deprotonating the more hindered proton and allows the system to reach thermal equilibrium.

  • Solvent Choice: Protic solvents (e.g., ethanol) can be used as they facilitate the equilibration between the enolates.[8][9]

  • Reaction Time: Allow for longer reaction times (e.g., over 20 hours) to ensure the reaction has fully reached equilibrium before the addition of the electrophile.[3]

Q3: I used LDA at -78 °C, but my reaction still shows poor regioselectivity. What went wrong?

A: Even under standard kinetic conditions, several factors can undermine regioselectivity.

Potential Issues & Solutions:

  • Incomplete Deprotonation: If less than a full equivalent of LDA is used, the remaining unreacted ketone can act as a proton source, catalyzing the equilibration of the kinetic enolate to the more stable thermodynamic enolate.[2]

    • Solution: Ensure you use at least one full equivalent of a strong base like LDA to quantitatively convert the ketone to its enolate.[11]

  • Temperature Fluctuations: Allowing the reaction temperature to rise above -78 °C, even briefly, can provide enough energy for the kinetic enolate to rearrange.

    • Solution: Carefully monitor and maintain the low temperature throughout the deprotonation and alkylation steps.

  • Protic Impurities: Traces of water or other protic impurities in your solvent or glassware can destroy the strong base and facilitate unwanted equilibration.

    • Solution: Use freshly distilled, anhydrous solvents and flame-dry your glassware under an inert atmosphere (e.g., Nitrogen or Argon).

  • Counterion Effects: The choice of counterion can influence selectivity. Lithium cations are known to coordinate tightly to the enolate oxygen, reducing proton exchange rates and favoring the kinetic product.[2] Sodium and potassium counterions are more likely to yield the thermodynamic product.[2]

    • Solution: Use lithium-based amides like LDA or LiHMDS for reliable kinetic control.[2]

Q4: Are there alternative strategies to kinetic/thermodynamic control for achieving regioselectivity?

A: Yes, several other methods can direct alkylation to a specific position.

  • Directing Groups: A functional group can be installed on the molecule to chelate with a metal catalyst, bringing the reactive center into close proximity with a specific C-H bond.[12][13] This strategy offers high levels of regioselectivity, often at positions that are electronically or sterically disfavored.[12][14] For example, a pyrrole (B145914) group can direct palladium-catalyzed alkylation to the ortho-position of an adjacent phenyl ring.[13][15]

  • Phase-Transfer Catalysis (PTC): PTC can be used to facilitate reactions between reagents in immiscible phases.[16] In some cases, the choice of the phase-transfer catalyst can influence regioselectivity in the alkylation of ambident nucleophiles.[17][18][19]

  • Pre-formed Enol Equivalents: Instead of direct deprotonation, you can generate a specific enolate regioisomer from a precursor. For instance, the reduction of α,β-unsaturated ketones (enones) with dissolving metals like lithium in ammonia (B1221849) can regioselectively generate a specific enolate that can then be trapped with an alkylating agent.[9][10]

Data Presentation: Controlling Enolate Formation

The following table summarizes the key experimental conditions for achieving kinetic versus thermodynamic control in the alkylation of an unsymmetrical ketone.

FactorKinetic Control (Less Substituted Product)Thermodynamic Control (More Substituted Product)
Base Strong, bulky, non-nucleophilic (e.g., LDA, LiHMDS)[2][3]Smaller, may be weaker (e.g., NaH, NaOEt, KOtBu)[3][5][6]
Temperature Low (typically -78 °C)[3][8]Higher (Room Temperature or above)[3][8]
Solvent Aprotic (e.g., THF, Diethyl Ether)[2][8][9]Protic or Aprotic (e.g., Ethanol, THF)[8][9]
Reaction Time Short (e.g., < 1 hour)[3][8]Long (e.g., > 20 hours)[3]
Counterion Lithium (Li+) is preferred[2]Sodium (Na+), Potassium (K+) are common[2]
Outcome Favors the faster-formed, less stable enolate[7][8]Favors the more stable, slower-formed enolate[7][8]

Experimental Protocols

Protocol 1: Regioselective Alkylation via Kinetic Enolate Formation

This protocol describes the alkylation of 2-methylcyclohexanone (B44802) at the less substituted α-position.

Materials:

  • 2-methylcyclohexanone

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine (B44863)

  • n-Butyllithium (n-BuLi) in hexanes

  • Alkylating agent (e.g., Iodomethane)

  • Anhydrous glassware, syringes, magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Dry ice/acetone bath

Methodology:

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • LDA Preparation (in situ): In the reaction flask, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 equivalents) dropwise to the stirred solution. Maintain the temperature below -70 °C.

  • Allow the solution to stir at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA.

  • Enolate Formation: Cool the freshly prepared LDA solution back down to -78 °C.

  • Slowly add a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF dropwise to the LDA solution.

  • Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete and irreversible formation of the kinetic enolate.[3]

  • Alkylation: Add the alkylating agent (e.g., iodomethane, 1.1 equivalents) dropwise to the enolate solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 1-2 hours or until TLC analysis indicates consumption of the starting material.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether), combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to isolate the desired regioisomer.

Protocol 2: Regioselective Alkylation via Thermodynamic Enolate Formation

This protocol describes the alkylation of 2-methylcyclohexanone at the more substituted α-position.

Materials:

  • 2-methylcyclohexanone

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Alkylating agent (e.g., Iodomethane)

  • Anhydrous glassware, syringes, magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Methodology:

  • Apparatus Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet.

  • Base Preparation: Wash the NaH dispersion (0.5 equivalents) with anhydrous hexanes to remove the mineral oil and suspend it in anhydrous THF.

  • Enolate Formation: Add 2-methylcyclohexanone (1.0 equivalent) to the NaH suspension.

  • Heat the mixture to reflux (or let stir at room temperature) for several hours (e.g., 24 hours) to allow the enolates to equilibrate to the more stable thermodynamic isomer.[3]

  • Alkylation: Cool the reaction mixture to room temperature and add the alkylating agent (1.1 equivalents) dropwise.

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Workup: Cautiously quench the reaction by slowly adding water or a saturated aqueous NH₄Cl solution to destroy any excess NaH.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

Visualizations

G cluster_start Unsymmetrical Ketone cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control Ketone 2-Methylcyclohexanone K_Conditions LDA, THF -78°C, Short Time Ketone->K_Conditions Deprotonation (Fast, Irreversible) T_Conditions NaH, THF RT or Reflux, Long Time Ketone->T_Conditions Deprotonation (Slow, Reversible) Kinetic_Enolate Kinetic Enolate (Less Substituted) K_Conditions->Kinetic_Enolate Kinetic_Product Alkylation Product (Less Substituted) Kinetic_Enolate->Kinetic_Product + R-X Thermo_Enolate Thermodynamic Enolate (More Substituted) Kinetic_Enolate->Thermo_Enolate Equilibration (requires energy) T_Conditions->Thermo_Enolate Thermo_Product Alkylation Product (More Substituted) Thermo_Enolate->Thermo_Product + R-X

Caption: Kinetic vs. Thermodynamic enolate formation pathways.

TroubleshootingWorkflow start Poor Regioselectivity Observed q1 Which regioisomer is desired? start->q1 kinetic_desired Less Substituted (Kinetic Product) q1->kinetic_desired Kinetic thermo_desired More Substituted (Thermodynamic Product) q1->thermo_desired Thermodynamic check_kinetic Review Kinetic Conditions: 1. Base (Bulky?) 2. Temp (Low?) 3. Solvent (Aprotic?) 4. Stoichiometry (>1 eq base?) kinetic_desired->check_kinetic kinetic_ok Conditions Correct check_kinetic->kinetic_ok Yes kinetic_bad Conditions Incorrect check_kinetic->kinetic_bad No optimize_kinetic Optimize Kinetic Protocol: - Ensure anhydrous conditions - Use fresh reagents - Maintain strict temp control kinetic_ok->optimize_kinetic adjust_kinetic Adjust Conditions: - Switch to LDA/LiHMDS - Lower temp to -78°C - Use anhydrous THF kinetic_bad->adjust_kinetic check_thermo Review Thermodynamic Conditions: 1. Base (Small?) 2. Temp (High?) 3. Time (Long enough?) 4. Solvent (Protic allowed?) thermo_desired->check_thermo thermo_ok Conditions Correct check_thermo->thermo_ok Yes thermo_bad Conditions Incorrect check_thermo->thermo_bad No optimize_thermo Optimize Thermo Protocol: - Increase reaction time - Ensure equilibration is possible thermo_ok->optimize_thermo adjust_thermo Adjust Conditions: - Switch to NaH/NaOEt - Increase temperature - Extend reaction time thermo_bad->adjust_thermo

Caption: Troubleshooting workflow for poor regioselectivity.

References

Validation & Comparative

A Comparative Analysis of 4,5-Dimethyloctane and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of organic molecules is paramount. This guide provides a detailed comparative analysis of 4,5-dimethyloctane and a selection of its structural isomers: the linear n-decane, the moderately branched 2-methylnonane, and the highly branched 3-ethyl-3,4-dimethylhexane (B12646069). This comparison, supported by experimental data and detailed protocols, will illuminate the impact of isomeric structures on physical properties and analytical behavior.

Physicochemical Properties: A Tabular Comparison

The structural variations among isomers, despite sharing the same molecular formula (C₁₀H₂₂), lead to distinct physical properties. Increased branching generally disrupts intermolecular van der Waals forces, resulting in lower boiling and melting points. Conversely, a more compact, spherical shape can lead to a higher density. The following table summarizes key physical data for this compound and its selected isomers.

PropertyThis compoundn-Decane2-Methylnonane3-Ethyl-3,4-dimethylhexane
Molecular Formula C₁₀H₂₂C₁₀H₂₂C₁₀H₂₂C₁₀H₂₂
Molecular Weight ( g/mol ) 142.28142.28142.28142.28
Boiling Point (°C) 162.14[1]174.1[2]166-169[3][4]170[5]
Melting Point (°C) -53.99[1]-29.7[6][7][8]-74.65[3]-53.99[9]
Density (g/mL at 20°C) 0.7430[1]0.730[6][8]0.726[3][4]0.7600[9]
Refractive Index (at 20°C) 1.4167[1]1.411-1.412[6]1.410[4]1.4244[9]

The Impact of Branching on Physical Properties

The degree of branching in the carbon chain significantly influences the physical properties of alkane isomers. This relationship can be visualized as a logical flow.

cluster_0 Structural Feature cluster_1 Intermolecular Forces cluster_2 Physical Properties Increased Branching Increased Branching Weaker van der Waals Forces Weaker van der Waals Forces Increased Branching->Weaker van der Waals Forces leads to Altered Density & Refractive Index Altered Density & Refractive Index Increased Branching->Altered Density & Refractive Index influences Lower Boiling Point Lower Boiling Point Weaker van der Waals Forces->Lower Boiling Point Lower Melting Point Lower Melting Point Weaker van der Waals Forces->Lower Melting Point

Figure 1: Influence of branching on alkane physical properties.

Experimental Protocols

Synthesis of Branched Alkanes via Grignard Reaction

This protocol outlines a general and versatile method for synthesizing branched alkanes like this compound. The process involves the formation of a Grignard reagent followed by its reaction with a suitable ketone and subsequent reduction of the resulting alcohol.

Materials:

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of the alkyl halide in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction.

    • Once the reaction starts, add the remaining alkyl halide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Add a solution of the ketone in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Work-up and Reduction (Wolff-Kishner Reduction):

    • Carefully pour the reaction mixture over a mixture of crushed ice and saturated aqueous ammonium chloride solution.

    • Separate the ether layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and remove the ether under reduced pressure.

    • To the resulting crude alcohol, add hydrazine hydrate and heat the mixture.

    • Add potassium hydroxide pellets and heat to reflux for 1 hour.

    • Replace the reflux condenser with a distillation head and distill off the water and excess hydrazine until the reaction temperature reaches 200°C.

    • Cool the reaction mixture, add water, and extract the product with pentane.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and remove the pentane by distillation to yield the pure alkane.

Synthesis of Symmetrical Alkanes via Wurtz Reaction

The Wurtz reaction is a classic method for the synthesis of symmetrical alkanes. For an isomer like this compound, this would involve the coupling of two identical alkyl halides.

Materials:

  • Alkyl halide (e.g., 2-bromo-3-methylbutane)

  • Sodium metal

  • Anhydrous diethyl ether

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, place sodium metal and cover it with anhydrous diethyl ether.

  • Add a solution of the alkyl halide in anhydrous diethyl ether dropwise to the sodium suspension.

  • The reaction is often initiated by gentle warming.

  • Once the reaction starts, it may proceed vigorously; control the rate of addition to maintain a steady reflux.

  • After the addition is complete, reflux the mixture for an additional hour.

  • After cooling, carefully add ethanol (B145695) to destroy any unreacted sodium, followed by water.

  • Separate the ether layer, wash it with water, and dry it over anhydrous calcium chloride.

  • Filter and distill the ether to obtain the crude alkane, which can be further purified by fractional distillation.

Analysis of Isomers by Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and identifying volatile compounds like alkane isomers.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column (e.g., non-polar, such as a dimethylpolysiloxane-based column).

  • Carrier gas (e.g., Helium or Hydrogen).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the alkane isomer mixture in a volatile solvent like hexane.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the heated injection port of the GC.

  • Separation: The isomers will be separated based on their boiling points and interactions with the stationary phase of the column as they are carried through by the carrier gas. Generally, isomers with lower boiling points will elute first.

  • Detection: As each isomer elutes from the column, it is detected by the FID, generating a peak in the chromatogram.

  • Identification: The retention time (the time it takes for a compound to travel through the column) can be used to identify the individual isomers by comparing them to the retention times of known standards.

Synthetic and Analytical Workflow

The general process for synthesizing and analyzing these alkane isomers can be visualized as a workflow.

cluster_0 Synthesis cluster_1 Purification cluster_2 Analysis Starting Materials Starting Materials Chemical Reaction Chemical Reaction Starting Materials->Chemical Reaction Crude Product Crude Product Chemical Reaction->Crude Product Extraction & Washing Extraction & Washing Crude Product->Extraction & Washing Drying Drying Extraction & Washing->Drying Distillation Distillation Drying->Distillation Pure Alkane Pure Alkane Distillation->Pure Alkane GC-MS Analysis GC-MS Analysis Pure Alkane->GC-MS Analysis NMR Spectroscopy NMR Spectroscopy Pure Alkane->NMR Spectroscopy Data Interpretation Data Interpretation GC-MS Analysis->Data Interpretation NMR Spectroscopy->Data Interpretation Verified Structure Verified Structure Data Interpretation->Verified Structure

Figure 2: General workflow for alkane synthesis and analysis.

Biological Considerations: Biodegradation of Branched Alkanes

While generally considered biologically inert, branched alkanes can be metabolized by certain microorganisms. This process is of significant interest in bioremediation. The initial step in the aerobic degradation of alkanes often involves the oxidation of a terminal or sub-terminal carbon atom by an alkane hydroxylase enzyme.

Branched Alkane Branched Alkane Alkane Hydroxylase Alkane Hydroxylase Branched Alkane->Alkane Hydroxylase Substrate Primary/Secondary Alcohol Primary/Secondary Alcohol Alkane Hydroxylase->Primary/Secondary Alcohol Catalyzes oxidation Further Oxidation Further Oxidation Primary/Secondary Alcohol->Further Oxidation Metabolic Intermediates Metabolic Intermediates Further Oxidation->Metabolic Intermediates Cellular Metabolism Cellular Metabolism Metabolic Intermediates->Cellular Metabolism

Figure 3: Simplified pathway of branched alkane biodegradation.

This comparative guide provides a foundational understanding of this compound and its isomers, offering valuable data and protocols for researchers in various scientific disciplines. The clear structure-property relationships highlighted here are fundamental concepts in organic chemistry with broad applications.

References

A Comparative Guide to Validating the Purity of Synthesized 4,5-Dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized 4,5-dimethyloctane. The selection of an appropriate analytical technique is critical for ensuring the quality and reliability of research and development outcomes. We will explore the performance of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering detailed experimental protocols and supporting data to aid researchers, scientists, and drug development professionals in making informed decisions.

Overview of this compound and Potential Impurities

This compound is a branched alkane with the molecular formula C10H22.[1] Its synthesis can be achieved through various methods, including the Wurtz reaction, Grignard synthesis, and the cracking of larger hydrocarbons.[2] Depending on the synthetic route, potential impurities may include:

  • Starting materials: Unreacted alkyl halides or carbonyl compounds.

  • Reagents and by-products: Solvents, coupling reagents, and products from side reactions.

  • Isomers: Stereoisomers such as the meso and threo forms, as well as other structural isomers of decane.[2][3]

A thorough purity validation process must be capable of separating and quantifying these potential impurities.

Comparison of Analytical Methods for Purity Validation

The choice of an analytical method for purity determination is influenced by the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis, such as sensitivity and accuracy.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and effective technique for analyzing volatile and thermally stable compounds like this compound.[5][6] GC separates components based on their boiling points and interactions with the stationary phase, while MS provides identification based on their mass-to-charge ratio, acting as a highly specific detector.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique but is generally more suited for non-volatile or thermally labile compounds.[5] Since alkanes lack a UV chromophore, detection can be challenging. A Refractive Index Detector (RID) can be used, but it typically offers lower sensitivity compared to other detectors.

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a powerful primary analytical method that can determine the absolute purity of a sample without the need for a specific reference standard of the analyte.[8][9] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons, allowing for accurate quantification against a certified internal standard.[9]

The following table summarizes the key performance characteristics of these three methods for the analysis of this compound.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC) with RID Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and polarity; detection by mass-to-charge ratio.[7]Separation based on polarity; detection by refractive index.[5]Intrinsic quantitative response of nuclei in a magnetic field.[8]
Applicability to this compound Excellent, due to the compound's volatility and thermal stability.[10]Limited, due to the lack of a chromophore and the low sensitivity of RID.Excellent, as it is a universal method for soluble organic compounds.[11]
Quantitation Relative (requires a reference standard).Relative (requires a reference standard).Absolute (purity determined against a certified internal standard).[12]
Selectivity High, especially for isomers and closely related compounds.Moderate, may have difficulty resolving isomers.High, depends on the resolution of specific proton signals.
Sensitivity High (ng to pg level).Low (µg to mg level).Moderate (mg level).
Potential Impurities Detected Volatile and semi-volatile organic compounds.[12]Non-volatile impurities.Any soluble impurity with a proton signal that does not overlap with the analyte or standard.
Analysis Time Typically 15-30 minutes per sample.Typically 10-20 minutes per sample.Typically 10-15 minutes per sample for data acquisition.[11]

Experimental Protocols

This protocol is adapted from established methods for branched alkane analysis.[10]

a. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of a high-purity solvent such as hexane (B92381) or pentane (B18724) to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of approximately 100 µg/mL for analysis.

b. GC-MS Instrumental Parameters:

Parameter Value
GC System Agilent 7890A or equivalent
MS System Agilent 5975C or equivalent
Column HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column
Inlet Temperature 250 °C
Injection Volume 1 µL (splitless mode)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, hold for 5 minutes.
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range Scan from m/z 40 to 300

c. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Integrate the peak areas of all detected compounds.

  • Calculate the purity as the percentage of the peak area of the this compound relative to the total peak area of all compounds in the chromatogram.

This protocol outlines the general steps for purity determination by ¹H qNMR.[13]

a. Sample Preparation:

  • Accurately weigh (to 0.01 mg) approximately 10 mg of the synthesized this compound into an NMR tube.

  • Accurately weigh (to 0.01 mg) a similar amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The standard should have a known purity and its signals should not overlap with the analyte signals.[11]

  • Add a sufficient volume of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to dissolve both the sample and the internal standard completely.

b. NMR Instrumental Parameters:

Parameter Value
Spectrometer Bruker 400 MHz or equivalent
Nucleus ¹H
Pulse Program Standard quantitative pulse program with a long relaxation delay (D1) of at least 5 times the longest T1 of the analyte and standard.
Number of Scans 16 or higher for good signal-to-noise ratio
Temperature 298 K

c. Data Analysis:

  • Process the acquired spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate a well-resolved signal for this compound and a signal for the internal standard.

  • Calculate the purity of this compound using the following equation:[13]

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for purity validation.

PurityValidationWorkflow synthesis Synthesized This compound sampling Representative Sampling synthesis->sampling method_selection Method Selection sampling->method_selection gcms GC-MS Analysis method_selection->gcms Volatile hplc HPLC Analysis (Limited Applicability) method_selection->hplc Non-Volatile (If applicable) qnmr qNMR Analysis method_selection->qnmr Absolute Purity data_analysis Data Analysis & Purity Calculation gcms->data_analysis hplc->data_analysis qnmr->data_analysis report Final Purity Report data_analysis->report GCMS_Workflow start Start: Sample Preparation injection GC Injection (Vaporization) start->injection separation Chromatographic Separation (Column) injection->separation detection Mass Spectrometry Detection (MS) separation->detection chromatogram Generate Total Ion Chromatogram (TIC) detection->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation (% Area) integration->calculation end End: Purity Value calculation->end

References

spectroscopic comparison of different dimethyloctane isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of 3,3-Dimethyloctane (B1207745) and 3,5-Dimethyloctane Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic properties of two dimethyloctane isomers: 3,3-dimethyloctane and 3,5-dimethyloctane. The differentiation of such closely related isomers is a common challenge in chemical analysis and drug development, where precise structural elucidation is paramount. This document presents a summary of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supported by detailed experimental protocols.

Data Presentation

The following tables summarize the key quantitative spectroscopic data for 3,3-dimethyloctane and 3,5-dimethyloctane.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

IsomerSpectroscopic MethodChemical Shift (δ) ppmMultiplicity / Assignment
3,3-Dimethyloctane ¹H NMR0.81t
0.89s
1.21-1.35m
¹³C NMR8.3, 14.3, 23.4, 26.6, 27.0, 33.3, 37.1, 43.1-
3,5-Dimethyloctane ¹H NMR0.8-0.9m
1.1-1.4m
¹³C NMR11.2, 14.2, 19.9, 20.6, 23.2, 29.3, 30.2, 33.7, 39.1, 42.0, 49.2-

Table 2: IR and Mass Spectrometry Data

IsomerSpectroscopic MethodCharacteristic Peaks / Fragments
3,3-Dimethyloctane IR (cm⁻¹)~2957, 2872, 1466, 1366
Mass Spectrometry (m/z)142 (M+), 113, 85, 71, 57, 43
3,5-Dimethyloctane IR (cm⁻¹)~2958, 2927, 2873, 1464, 1378
Mass Spectrometry (m/z)142 (M+), 113, 99, 85, 71, 57, 43[1]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of dimethyloctane isomers. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the dimethyloctane isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Filter the solution into a clean 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The spectral width should be set to cover the expected chemical shift range for aliphatic protons (e.g., 0-2 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • The spectral width should encompass the chemical shift range for alkane carbons (e.g., 0-60 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small drop of the neat liquid dimethyloctane isomer directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Collect a background spectrum of the clean, empty ATR crystal before running the sample.

    • Co-add multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

    • Inject a dilute solution of the dimethyloctane isomer in a volatile solvent (e.g., hexane) into the GC.

    • The GC will separate the isomer from any impurities before it enters the mass spectrometer.

  • Ionization and Analysis:

    • Utilize Electron Ionization (EI) at a standard energy of 70 eV.[2][3]

    • The mass analyzer (e.g., quadrupole) scans a mass-to-charge (m/z) range appropriate for the expected fragments (e.g., m/z 30-200).

Mandatory Visualization

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Dimethyloctane Isomer NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation (Isomer Differentiation) NMR->Structure IR->Structure MS->Structure

Caption: A general workflow for the spectroscopic analysis and structural elucidation of dimethyloctane isomers.

Complementary_Information cluster_methods Spectroscopic Methods Structure Isomer Structure NMR NMR (Connectivity, Chemical Environment) Structure->NMR IR IR (Functional Groups, Bending Modes) Structure->IR MS MS (Molecular Weight, Fragmentation) Structure->MS

Caption: The complementary nature of different spectroscopic techniques in determining molecular structure.

References

Distinguishing Decane Isomers: A GC-MS Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification of isomeric compounds is a critical analytical challenge. This guide provides an objective comparison of the Gas Chromatography-Mass Spectrometry (GC-MS) data for various C10H22 isomers, commonly known as decanes. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to facilitate the differentiation of these structurally similar compounds.

The 75 structural isomers of decane (B31447) (C10H22) present a unique challenge for analytical separation and identification due to their identical molecular weight and often similar physical properties.[1] However, subtle differences in their molecular structure, particularly the degree of branching, lead to distinct chromatographic and mass spectrometric behaviors. This guide will explore these differences, providing a framework for their identification.

Comparative Analysis of GC-MS Data

Gas chromatography separates compounds based on their volatility and interaction with the stationary phase of the GC column. Generally, for alkanes, elution order on non-polar columns is primarily determined by boiling point.[2] Linear alkanes have higher boiling points than their branched isomers due to greater surface area and stronger van der Waals forces. Consequently, n-decane typically has the longest retention time among its isomers. Increased branching leads to a more compact molecular structure, lower boiling points, and therefore, shorter retention times.

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments. The fragmentation patterns of decane isomers are highly dependent on their structure. Linear alkanes tend to produce a series of fragment ions separated by 14 amu (corresponding to CH2 groups), while branched alkanes preferentially cleave at the branching points to form more stable secondary and tertiary carbocations.[3][4][5][6][7] This results in characteristic and often more intense fragment ions that can be used for positive identification.

The following table summarizes the Kovats retention indices and key mass spectral fragments for a selection of C10H22 isomers. The Kovats retention index (RI) is a normalized measure of retention time that is less dependent on the specific analytical conditions than the absolute retention time.[8]

Isomer NameStructureKovats Retention Index (Non-Polar Column)Key Mass Spectral Fragments (m/z) and their Relative Abundance
n-DecaneCH3(CH2)8CH31000[9]43 (100%), 57 (95%), 71 (60%), 85 (35%), 142 (M+, ~5%)[10][11]
2-MethylnonaneCH3CH(CH3)(CH2)6CH3~970-98043 (100%), 57 (80%), 71 (50%), 85 (40%), 127 (M-15, ~10%)[12][13]
3-EthyloctaneCH3(CH2)4CH(CH2CH3)CH2CH3968[14][15]43 (100%), 57 (85%), 85 (45%), 113 (M-29, ~15%)[14][15]
4-EthyloctaneCH3(CH2)3CH(CH2CH3)(CH2)2CH3954[16]57 (100%), 43 (90%), 71 (50%), 99 (M-43, ~20%)[16]

Experimental Protocols

The following is a representative experimental protocol for the GC-MS analysis of C10H22 isomers.

1. Sample Preparation:

  • Prepare a solution of the C10H22 isomer mixture at a concentration of approximately 10 µg/mL in a volatile organic solvent such as hexane (B92381) or dichloromethane.[17]

  • Ensure the sample is free of particulate matter by centrifugation or filtration if necessary.[17]

  • Transfer the final solution to a 1.5 mL glass autosampler vial.[17]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for separating isomers based on boiling point differences.[2]

  • Injector:

    • Mode: Splitless

    • Temperature: 250°C

    • Injection Volume: 1 µL[17]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase at 5°C/minute to 150°C.

    • Final hold: Hold at 150°C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Mass Scan Range: m/z 40-200

Visualizing the Workflow

The logical flow of a GC-MS analysis for C10H22 isomers can be represented as follows:

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis A C10H22 Isomer Mixture B Dissolution in Volatile Solvent A->B C Transfer to Autosampler Vial B->C D Injection into GC C->D E Separation on Non-Polar Column D->E F Elution based on Boiling Point E->F G Electron Ionization (70 eV) F->G H Fragmentation G->H I Detection of Ions H->I J Retention Time Analysis I->J K Mass Spectrum Analysis I->K L Isomer Identification J->L K->L

GC-MS Experimental Workflow for C10H22 Isomer Analysis.

References

Confirming the Structure of Synthetic 4,5-Dimethyloctane: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous structural confirmation of synthesized molecules is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of standard analytical techniques for verifying the structure of a saturated branched alkane, using synthetic 4,5-dimethyloctane as a case study. We present supporting experimental data and detailed protocols to facilitate an informed selection of methods for structural elucidation.

The unambiguous determination of a chemical structure is paramount to understanding its physical, chemical, and biological properties. In the context of drug discovery and development, even minor ambiguities in structure can lead to significant deviations in activity and safety profiles. For a relatively simple, non-polar molecule like this compound, a combination of chromatographic and spectroscopic methods is employed to provide orthogonal data, leading to a confident structural assignment. This guide compares the utility of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for this purpose.

Comparative Analysis of Analytical Techniques

Each analytical technique offers unique insights into the molecular structure of this compound. A multi-technique approach is recommended for unequivocal confirmation.

TechniqueInformation ProvidedStrengths for this compoundLimitations for this compound
Gas Chromatography-Mass Spectrometry (GC-MS) Provides information on purity, molecular weight, and fragmentation pattern.Excellent for separating isomers and confirming the molecular formula (C10H22). The fragmentation pattern is characteristic of a branched alkane.[1]Fragmentation of alkanes can be complex and may not definitively pinpoint the exact branching positions without reference spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.Provides definitive evidence of the carbon skeleton and the position of the methyl branches. 2D NMR techniques (e.g., COSY, HSQC) can establish connectivity.¹H NMR spectra of alkanes can exhibit significant signal overlap due to the small chemical shift range.[2]
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the types of chemical bonds present in a molecule.Confirms the presence of C-H and C-C single bonds, characteristic of an alkane.[3][4]The IR spectrum of an alkane is typically simple and lacks detail for distinguishing between different branched alkane isomers.[4]

Experimental Data Summary

The following tables summarize the expected experimental data for the confirmation of this compound's structure.

Gas Chromatography-Mass Spectrometry (GC-MS) Data
ParameterExpected Value/ObservationReference
Molecular Ion (M+) m/z = 142.28[5]
Key Fragmentation Ions Preferential cleavage at the branching point. Expect significant peaks corresponding to the loss of propyl (C3H7) and butyl (C4H9) fragments. The fragmentation at the branching point can be accompanied by hydrogen rearrangement.[1][1]
Retention Index (non-polar column) ~943-948[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR) : The spectrum of this compound, a mixture of optical isomers, will show complex multiplets in the aliphatic region.[6]

Chemical Shift (ppm)MultiplicityAssignment
~0.8-0.9TripletCH₃ (terminal methyl groups of the octane (B31449) chain)
~1.1-1.4MultipletCH₂ and CH (backbone protons)
~0.8-0.9DoubletCH₃ (methyl branches at C4 and C5)

¹³C NMR (Carbon NMR) : Due to symmetry in the meso-isomer and near symmetry in the chiral isomers, the number of unique carbon signals will be less than 10.

Chemical Shift (ppm)Carbon Type
~14Primary (CH₃)
~20-35Secondary (CH₂)
~35-45Tertiary (CH)
Fourier-Transform Infrared (FTIR) Spectroscopy Data
Wavenumber (cm⁻¹)Vibration Type
2850-3000C-H stretch
1450-1470C-H bend (scissoring)
1370-1380C-H bend (methyl rock)
720-725C-H rock (in long chains)

Detailed Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the synthesized this compound, and to assess its purity.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890A GC with a 5977A MSD).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating alkane isomers.[7]

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthetic this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 1 mg/mL.

  • GC Method:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35-300.

Data Analysis:

  • Identify the molecular ion peak (M+) at m/z 142.

  • Analyze the fragmentation pattern for characteristic losses of alkyl radicals, particularly at the C4-C5 bond.

  • Compare the obtained mass spectrum with a reference spectrum from a database (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the precise connectivity of atoms in the this compound molecule.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance III 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16 scans, relaxation delay of 1 s, acquisition time of 4 s.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 scans, relaxation delay of 2 s, acquisition time of 1 s.

  • 2D NMR (Optional but Recommended):

    • Acquire a COSY (Correlation Spectroscopy) spectrum to identify proton-proton couplings.

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded protons and carbons.

Data Analysis:

  • ¹H NMR: Integrate the signals to determine the relative number of protons. Analyze the splitting patterns (multiplicities) to deduce the number of neighboring protons.

  • ¹³C NMR: Count the number of distinct carbon signals to assess the molecule's symmetry. Use chemical shift tables to assign the signals to methyl, methylene, and methine carbons.

  • 2D NMR: Use the cross-peaks in the COSY and HSQC spectra to build up the carbon skeleton and confirm the positions of the methyl branches.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To confirm the presence of alkane functional groups.

Instrumentation:

  • FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands for C-H stretching and bending vibrations.

Visualization of the Analytical Workflow

G Workflow for Structural Confirmation of this compound cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation cluster_confirmation Confirmation Synthesis Chemical Synthesis of this compound Purification Purification (e.g., Distillation) Synthesis->Purification GCMS GC-MS Analysis Purification->GCMS Purity, MW, Fragmentation NMR NMR Spectroscopy Purification->NMR Connectivity, Stereochemistry FTIR FTIR Spectroscopy Purification->FTIR Functional Group ID Data_GCMS Mass Spectrum & Chromatogram GCMS->Data_GCMS Data_NMR 1D & 2D NMR Spectra NMR->Data_NMR Data_FTIR IR Spectrum FTIR->Data_FTIR Confirmation Structural Confirmation Data_GCMS->Confirmation Data_NMR->Confirmation Data_FTIR->Confirmation

Caption: Experimental workflow for the synthesis and structural confirmation of this compound.

G Logical Relationship of Analytical Techniques cluster_primary Primary Structural Information cluster_secondary Confirmatory & Purity Data Compound Synthetic this compound Molecular_Formula Molecular Formula (C10H22) Compound->Molecular_Formula GC-MS Carbon_Skeleton Carbon Skeleton & Connectivity Compound->Carbon_Skeleton NMR Functional_Groups Functional Groups (Alkane) Compound->Functional_Groups FTIR Fragmentation Fragmentation Pattern Molecular_Formula->Fragmentation MS Purity Purity Assessment Molecular_Formula->Purity GC Carbon_Skeleton->Fragmentation Final_Structure Confirmed Structure of This compound Carbon_Skeleton->Final_Structure Functional_Groups->Final_Structure Fragmentation->Final_Structure Purity->Final_Structure

Caption: Logical relationship between analytical techniques for structural elucidation.

References

A Comparative Analysis of the Physical Properties of 4,5-Dimethyloctane and n-Decane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physical properties of two C10 alkane isomers: the branched-chain 4,5-Dimethyloctane and the straight-chain n-decane. Understanding the differences in their physical characteristics, which arise from their distinct molecular structures, is crucial for applications in solvent selection, formulation development, and material science. This document presents experimental data, explains the underlying physicochemical principles, and outlines the methodologies used for these measurements.

Executive Summary

Both this compound and n-decane share the same chemical formula, C10H22, and molecular weight. However, their structural isomerism leads to significant differences in their physical properties. N-decane, a linear alkane, exhibits stronger intermolecular van der Waals forces due to its larger surface area, resulting in a higher boiling point and viscosity compared to the more compact, branched this compound. Conversely, the branched structure of this compound disrupts its crystal lattice formation, leading to a significantly lower melting point.

Comparison of Physical Properties

The following table summarizes the key physical properties of this compound and n-decane.

Physical PropertyThis compoundn-Decane
Molecular Formula C10H22C10H22
Molecular Weight 142.28 g/mol 142.28 g/mol
Boiling Point 162.14°C174.1°C[1]
Melting Point -53.99°C-29.7°C[1][2]
Density 0.7430 g/mL0.730 g/mL (at 20°C)[2]
Viscosity Not available0.838 mPa·s (at 25°C)[3]

The Impact of Molecular Structure on Physical Properties

The differences in the physical properties of this compound and n-decane are a direct consequence of their molecular structures.

Boiling Point: N-decane has a higher boiling point than this compound. This is because the linear structure of n-decane allows for a larger surface area and closer packing of molecules, leading to stronger intermolecular van der Waals forces. More energy is therefore required to overcome these forces and transition from the liquid to the gaseous state. The branched structure of this compound results in a more compact, spherical shape, reducing the surface area available for intermolecular interactions and thus lowering the boiling point.[3][4][5]

Melting Point: In contrast to its boiling point, this compound has a significantly lower melting point than n-decane. The branching in this compound disrupts the regular packing of molecules into a crystal lattice, making the solid state less stable and easier to melt. The linear shape of n-decane allows for more efficient packing in the solid state, resulting in a higher melting point.

Density: The density of this compound is slightly higher than that of n-decane. This can be attributed to the more compact nature of the branched isomer, which allows for a slightly greater mass to be contained within a given volume compared to the more extended linear chain of n-decane.

cluster_ndecane n-Decane (Linear) cluster_dmoc This compound (Branched) ndecane CH3(CH2)8CH3 nd_props Higher Boiling Point Higher Melting Point Higher Viscosity ndecane->nd_props Stronger van der Waals forces (larger surface area) dmoc_props Lower Boiling Point Lower Melting Point Lower Viscosity dmoc C4H9-CH(CH3)-CH(CH3)-C3H7 dmoc->dmoc_props Weaker van der Waals forces (smaller surface area)

Caption: Structural Isomerism and its Effect on Physical Properties.

Experimental Protocols

The following are detailed methodologies for the determination of the key physical properties discussed.

Boiling Point Determination (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination is through simple distillation.

Apparatus:

  • Distilling flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle or Bunsen burner

  • Boiling chips

Procedure:

  • The liquid sample (approximately one-third of the flask's volume) is placed in the distilling flask along with a few boiling chips to ensure smooth boiling.

  • The apparatus is assembled with the thermometer bulb positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.

  • The flask is gently heated, and the liquid is brought to a boil.

  • The temperature is recorded when the liquid is distilling at a steady rate and the temperature on the thermometer remains constant. This constant temperature is the boiling point of the liquid.[7]

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

Procedure:

  • A small amount of the finely powdered solid sample is packed into the closed end of a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.[4][8]

Density Determination (Digital Density Meter)

Density is the mass per unit volume of a substance.

Apparatus:

  • Digital density meter

  • Syringe for sample injection

Procedure:

  • The digital density meter is calibrated using a standard of known density (e.g., dry air and distilled water).

  • The sample is drawn into a syringe, ensuring no air bubbles are present.

  • The sample is injected into the oscillating U-tube of the density meter.

  • The instrument measures the change in the oscillation frequency of the tube caused by the sample and calculates the density. The measurement is typically temperature-controlled.

Viscosity Determination (Capillary Viscometer)

Viscosity is a measure of a fluid's resistance to flow.

Apparatus:

  • Capillary viscometer (e.g., Ostwald or Ubbelohde type)

  • Constant temperature water bath

  • Stopwatch

Procedure:

  • The viscometer is cleaned and dried thoroughly.

  • A known volume of the liquid is introduced into the viscometer.

  • The viscometer is placed in a constant temperature bath until the sample reaches thermal equilibrium.

  • The liquid is drawn up by suction into the upper bulb of the viscometer.

  • The time taken for the liquid to flow from the upper mark to the lower mark of the viscometer is measured using a stopwatch.

  • The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer. The dynamic viscosity can then be obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

References

The Impact of Molecular Architecture on Fuel Performance: A Comparative Study of Octane Ratings in Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in fuel development and chemical synthesis, understanding the relationship between the molecular structure of alkanes and their combustion properties is paramount. This guide provides a comparative analysis of the octane (B31449) ratings of various branched alkanes, supported by experimental data and detailed methodologies. The octane number is a critical measure of a fuel's ability to resist autoignition, or "knocking," in a spark-ignition engine, with higher numbers indicating greater resistance and better performance. Branched alkanes, in particular, are key components in high-performance fuels due to their superior anti-knock characteristics compared to their straight-chain counterparts.

Quantitative Comparison of Octane Ratings

The octane rating of a hydrocarbon is determined by two standard laboratory tests: the Research Octane Number (RON) and the Motor Octane Number (MON). RON is indicative of fuel performance under lower engine speeds and temperatures, while MON reflects performance under more severe, high-speed conditions.[1] The Anti-Knock Index (AKI), often displayed at gasoline pumps, is the average of RON and MON.[1]

The data presented below clearly demonstrates that increased branching in the alkane structure leads to a significant improvement in both RON and MON values.

AlkaneChemical FormulaResearch Octane Number (RON)Motor Octane Number (MON)
Pentanes
n-PentaneC₅H₁₂61.761.9
Isopentane (2-Methylbutane)C₅H₁₂92.390.3
Neopentane (2,2-Dimethylpropane)C₅H₁₂85.580.2
Hexanes
n-HexaneC₆H₁₄24.826.0
2-MethylpentaneC₆H₁₄73.473.5
3-MethylpentaneC₆H₁₄74.574.3
2,2-DimethylbutaneC₆H₁₄91.893.4
2,3-DimethylbutaneC₆H₁₄103.594.3
Heptanes
n-HeptaneC₇H₁₆00
2-MethylhexaneC₇H₁₆42.446.4
3-MethylhexaneC₇H₁₆52.055.9
2,2-DimethylpentaneC₇H₁₆92.895.5
2,3-DimethylpentaneC₇H₁₆91.188.5
2,4-DimethylpentaneC₇H₁₆83.180.0
3,3-DimethylpentaneC₇H₁₆80.886.1
3-EthylpentaneC₇H₁₆65.069.3
2,2,3-TrimethylbutaneC₇H₁₆112.1101.3
Octanes
n-OctaneC₈H₁₈-19-17
2-MethylheptaneC₈H₁₈23.023.8
3-MethylheptaneC₈H₁₈35.038.6
4-MethylheptaneC₈H₁₈39.039.5
2,2,4-Trimethylpentane (Isooctane)C₈H₁₈100100

Experimental Protocols for Octane Number Determination

The determination of RON and MON is carried out using a standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[2][3] The fundamental principle involves comparing the knocking intensity of a test fuel with that of primary reference fuels (PRFs), which are blends of isooctane (B107328) (assigned an octane number of 100) and n-heptane (assigned an octane number of 0).[2]

Research Octane Number (RON) - ASTM D2699

The RON test simulates fuel performance under milder, lower-speed driving conditions.[1] The key operating parameters for the ASTM D2699 standard test are:

  • Engine Speed: 600 rpm[3]

  • Intake Air Temperature: Maintained at a lower, specified temperature.

  • Spark Timing: Fixed at a specified point before top dead center.

The experimental procedure, known as the "bracketing procedure," involves the following steps:

  • The CFR engine is calibrated to a standard knock intensity using a primary reference fuel close to the expected octane number of the sample.[4]

  • The sample fuel is introduced, and the air-fuel ratio is adjusted to produce the maximum knock intensity.[4]

  • The compression ratio of the engine is then adjusted until a standard knock intensity is achieved.[4]

  • Two primary reference fuels are selected, one with a slightly higher and one with a slightly lower octane number than the sample, that bracket the knock intensity of the sample fuel at the same compression ratio.[4]

  • The octane number of the sample fuel is then determined by linear interpolation of the knock intensities of the two bracketing reference fuels.[4]

Motor Octane Number (MON) - ASTM D2700

The MON test evaluates fuel performance under more severe, high-speed and high-load conditions.[2][5] The primary differences in operating conditions for the ASTM D2700 standard compared to the RON test are:

  • Engine Speed: 900 rpm[1]

  • Intake Air Temperature: A higher, fixed temperature for the fuel-air mixture.

  • Spark Timing: Varies with the compression ratio.

The experimental procedure for MON determination is analogous to the RON bracketing procedure, but it is conducted under these more stringent operating conditions. The higher temperature and engine speed of the MON test generally result in lower octane ratings for the same fuel compared to its RON value.[2]

The Structural Basis of High Octane Ratings

The superior anti-knock properties of branched alkanes can be attributed to their molecular stability. Straight-chain alkanes are more susceptible to autoignition due to the relative ease of forming primary and secondary radicals during the initial stages of combustion. In contrast, the presence of tertiary and quaternary carbon atoms in branched alkanes leads to the formation of more stable tertiary radicals. This increased stability slows down the pre-ignition chain reactions that cause knocking.

The following diagram illustrates the general relationship between alkane structure and octane number.

G cluster_structure Alkane Structure cluster_octane Octane Number Straight-Chain Straight-Chain Low Low Straight-Chain->Low e.g., n-Heptane (RON 0) Moderately Branched Moderately Branched Medium Medium Moderately Branched->Medium e.g., 2-Methylhexane (RON 42.4) Highly Branched Highly Branched High High Highly Branched->High e.g., Isooctane (RON 100)

Alkane branching and its effect on octane number.

References

A Comparative Guide to Analytical Methods for Hydrocarbon Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the three primary analytical techniques for hydrocarbon analysis: Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). The selection of an appropriate analytical method is critical for obtaining accurate and reliable data in research, quality control, and various stages of drug development. This document outlines the performance characteristics of each method, supported by experimental data, to aid in making an informed decision based on the specific analytical requirements.

Comparison of Analytical Method Performance

The performance of an analytical method is evaluated based on several key validation parameters. The following tables summarize the typical performance characteristics of GC-FID, GC-MS, and HPLC for hydrocarbon analysis.

Table 1: Performance Characteristics for Light Hydrocarbon Analysis (e.g., C2-C4)
Validation ParameterGC-FIDGC-MSHPLC
Linearity (r²) ≥ 0.999[1][2]> 0.99Not Typically Used
Accuracy (% Recovery) 98.0% - 101.5%Analyte DependentNot Typically Used
Precision (%RSD) < 1.0%[1][2]< 5%Not Typically Used
LOD Signal-to-Noise (S/N) of 3[1]Analyte & Matrix DependentNot Typically Used
LOQ Signal-to-Noise (S/N) of 10[1]Analyte & Matrix DependentNot Typically Used
Table 2: Performance Characteristics for Semi-Volatile and Non-Volatile Hydrocarbon Analysis (e.g., PAHs, Fuel Residues)
Validation ParameterGC-FIDGC-MSHPLC-UV
Linearity (r²) > 0.99> 0.99[3]> 0.99[3]
Accuracy (% Recovery) Analyte & Matrix Dependent70% - 120%[4]80% - 110%
Precision (%RSD) < 15%[5]< 3% (Intra-day & Inter-day)[6]< 5%
LOD 2.4 - 3.3 µg/mL (for n-alkanes)[5]Lower than GC-FID[5]Analyte Dependent
LOQ 8.3 mg/L (for TPH in soil)[7]0.94–6.65 μg/kg (for pesticides in wine)[4]0.1 μg/mL (for DOTATATE)[8]

Experimental Protocols

Detailed experimental protocols are essential for reproducing and verifying analytical results. Below are outlines of typical validation protocols for GC-FID, GC-MS, and HPLC.

GC-FID Validation Protocol for Light Hydrocarbons[1][2]
  • Selectivity: Inject a standard gas mixture containing the target hydrocarbons and potential interfering compounds. Assess the resolution of the target analyte peaks from other components. The selectivity factor (α) should be greater than 1.

  • Linearity: Prepare a series of calibration standards at a minimum of five concentration levels. Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration. Calculate the coefficient of determination (r²), which should be ≥ 0.999.[1][2]

  • Accuracy: Analyze a certified reference material (CRM) or a spiked sample with a known concentration of the target hydrocarbons. Calculate the percent recovery.

  • Precision (Repeatability): Perform a minimum of six replicate injections of a standard solution at 100% of the target concentration. Calculate the relative standard deviation (%RSD) of the peak areas. The %RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N). The LOD is typically determined at an S/N of 3, and the LOQ at an S/N of 10.[1][9]

  • Robustness: Intentionally introduce small variations in the method parameters (e.g., carrier gas flow rate, oven temperature) and evaluate the effect on the results.

GC-MS Validation Protocol for Hydrocarbon Residues[6][10]
  • Specificity: Analyze a blank matrix and a matrix spiked with the target analytes and potential interferences. Confirm the absence of interfering peaks at the retention times of the target analytes using mass spectral data.

  • Linearity: Prepare at least five calibration standards across the expected concentration range. Perform a linear regression of the peak area against concentration. The correlation coefficient (r²) should be > 0.99.

  • Accuracy: Analyze a spiked matrix sample at three different concentration levels (low, medium, and high). Calculate the percent recovery at each level.

  • Precision (Intra-day and Inter-day): Analyze replicate samples on the same day (intra-day precision) and on different days (inter-day precision). Calculate the %RSD for each. A %RSD of < 3% is considered excellent.[6]

  • LOD and LOQ: Determine the LOD and LOQ by analyzing a series of diluted standards and calculating the S/N ratio or by using the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluate the effect of small, deliberate changes in parameters such as injector temperature, carrier gas flow, and oven temperature ramp rate.

HPLC-UV Validation Protocol for Polycyclic Aromatic Hydrocarbons (PAHs)[3]
  • Specificity: Inject a blank solvent, a standard solution of the PAHs, and a sample matrix to demonstrate that there are no interfering peaks from the matrix or solvent at the retention times of the target analytes.

  • Linearity: Prepare a series of at least five calibration standards and inject them in triplicate. Construct a calibration curve and determine the coefficient of determination (r²), which should be > 0.99.[3]

  • Accuracy: Perform a recovery study by spiking a blank matrix with known concentrations of the PAHs at three levels. Calculate the percent recovery.

  • Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of a homogeneous sample on the same day (repeatability) and on different days with different analysts and/or equipment (intermediate precision). Calculate the %RSD.

  • LOD and LOQ: Determine the LOD and LOQ based on the S/N ratio (typically 3 for LOD and 10 for LOQ) or from the standard deviation of the y-intercept of the regression line and the slope of the calibration curve.[9]

  • Robustness: Introduce small variations in the mobile phase composition (e.g., ±2%), column temperature (e.g., ±5°C), and flow rate (e.g., ±0.1 mL/min) to assess the method's reliability.[10]

Visualizing the Validation Workflow and Method Comparison

To better understand the relationships between validation parameters and the decision-making process for method selection, the following diagrams are provided.

Analytical Method Validation Workflow cluster_Plan Planning cluster_Execution Execution cluster_Documentation Documentation Define Scope Define Scope Set Acceptance Criteria Set Acceptance Criteria Define Scope->Set Acceptance Criteria Specificity Specificity Set Acceptance Criteria->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation Report Validation Report Robustness->Validation Report Method Selection for Hydrocarbon Analysis cluster_GC Gas Chromatography (GC) cluster_HPLC High-Performance Liquid Chromatography (HPLC) Sample_Type Sample Type & Analyte Properties GC_FID GC-FID (Quantitative) Sample_Type->GC_FID Volatile, Known Analytes GC_MS GC-MS (Qualitative & Quantitative) Sample_Type->GC_MS Volatile, Complex Mixtures, Unknowns HPLC HPLC-UV/FLD (Non-volatile) Sample_Type->HPLC Non-volatile, Thermally Labile High Throughput\nRoutine Analysis High Throughput Routine Analysis GC_FID->High Throughput\nRoutine Analysis Confirmatory Analysis\nTrace Level Detection Confirmatory Analysis Trace Level Detection GC_MS->Confirmatory Analysis\nTrace Level Detection Analysis of PAHs,\nLarge Molecules Analysis of PAHs, Large Molecules HPLC->Analysis of PAHs,\nLarge Molecules

References

A Researcher's Guide to Cross-Referencing Spectral Data for 4,5-Dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate identification and characterization of chemical compounds are paramount. This guide provides a comprehensive comparison of spectral data for 4,5-Dimethyloctane (CAS No. 15869-96-2) from various public databases. By cross-referencing data from multiple sources, researchers can enhance the confidence in their analytical results.

Comparison of Spectral Data for this compound

The following tables summarize the key spectral information for this compound available across prominent databases.

Table 1: Mass Spectrometry (MS) Data

DatabaseTechniqueTop Peaks (m/z)
NIST WebBookElectron Ionization (EI)70, 43, 57[1]
PubChem (links to NIST)GC-MS70, 43, 57[1]
SpectraBaseMS (GC)Not specified

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

DatabaseTechniqueKey Chemical Shifts (ppm)
ChemicalBook1H NMR1.42, 1.40-1.34, 1.31, 1.29-1.24, 1.23, 1.20, 1.11, 1.04, 0.885, 0.810, 0.745[2]
PubChem (links to NMRShiftDB)1H NMR, 13C NMRData available[1]
SpectraBase1H NMR, 13C NMRData available[3]

Table 3: Infrared (IR) Spectroscopy Data

DatabaseTechniqueKey Absorption Bands (cm-1)
ChemicalBookIRData available[2]
PubChem (links to SpectraBase)Vapor Phase IRData available[1]
SpectraBaseFTIRData available[3]

Experimental Protocols

The spectral data presented in this guide are sourced from publicly accessible databases. The experimental methodologies employed for data acquisition are typically detailed within the respective database entries. For instance, the National Institute of Standards and Technology (NIST) Chemistry WebBook provides information on the instrumentation and conditions used for their mass spectrometry and gas chromatography measurements.[4][5][6][7][8][9] Researchers should consult the original data sources for comprehensive experimental protocols.

Workflow for Cross-Referencing Spectral Data

A systematic approach to cross-referencing spectral data is crucial for reliable compound identification. The following diagram illustrates a logical workflow for this process.

Spectral_Data_Cross_Referencing cluster_0 Data Acquisition & Initial Analysis cluster_1 Database Search & Comparison cluster_2 Validation & Confirmation A Acquire Experimental Spectra (MS, NMR, IR) B Initial Data Processing & Peak Identification A->B C Search Compound Name or CAS No. in Primary Databases (e.g., NIST WebBook, PubChem) B->C E Compare Experimental Data with Database Spectra C->E D Search in Specialized Databases (e.g., SDBS, ChemicalBook) D->E F Tabulate & Cross-Reference Key Spectral Features E->F G Evaluate Consistency Across Databases F->G H Confirm Compound Identity G->H I Report Findings with Citations H->I

Caption: Workflow for cross-referencing spectral data.

This workflow begins with the acquisition and initial analysis of experimental data. The subsequent step involves searching multiple databases, such as the NIST WebBook[4][5][6][7][8][9], PubChem[1], the Spectral Database for Organic Compounds (SDBS)[10][11][12][13][14], and ChemicalBook[2], to gather reference spectra. The experimental and database spectra are then compared, and key features are tabulated. Finally, the consistency of the data across all sources is evaluated to confirm the compound's identity, and the findings are reported with appropriate citations. This systematic process ensures a high degree of confidence in the analytical results.

References

A Comparative Guide to Assessing the Isomeric Purity of 4,5-Dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the isomeric purity of chiral molecules is a cornerstone of quality control and a prerequisite for understanding structure-activity relationships. The presence of unintended stereoisomers can lead to significant differences in biological activity, pharmacological effects, and toxicity. 4,5-Dimethyloctane, a chiral alkane, presents a unique analytical challenge due to its lack of functional groups. It possesses two chiral centers at the C4 and C5 positions, leading to the potential for three stereoisomers: a pair of enantiomers ((4R,5R)- and (4S,5S)-dimethyloctane) and a meso diastereomer ((4R,5S)-dimethyloctane).

This guide provides an objective comparison of key analytical techniques for the comprehensive assessment of the isomeric purity of a this compound sample. We present supporting experimental data, detailed protocols, and a logical workflow to aid in the selection of the most appropriate methodology.

Data Presentation: Comparison of Analytical Techniques

The choice of analytical method for determining the isomeric purity of this compound is dictated by the specific isomers being targeted (diastereomers vs. enantiomers) and the required level of sensitivity and resolution. The following table summarizes the performance characteristics of the primary analytical techniques.

ParameterGas Chromatography (Achiral)Chiral Gas ChromatographyNuclear Magnetic Resonance (NMR)
Primary Use Separation and quantification of diastereomers (meso vs. enantiomeric pair).Separation and quantification of enantiomers ((4R,5R) vs. (4S,5S)).Structural confirmation and quantification of diastereomer ratios.
Typical Stationary Phase Non-polar or mid-polar (e.g., 5% Phenyl Polysiloxane).[1]Chiral Stationary Phase (CSP) (e.g., cyclodextrin (B1172386) derivatives).Not applicable.
Detector Flame Ionization Detector (FID), Mass Spectrometry (MS).Flame Ionization Detector (FID), Mass Spectrometry (MS).Not applicable.
Resolution of Diastereomers High. Diastereomers have different physical properties and can be separated on achiral columns.High. Can separate diastereomers and enantiomers in a single run.Moderate to High. Depends on the difference in the chemical environment of nuclei.
Resolution of Enantiomers None. Enantiomers are indistinguishable on achiral columns.Excellent. This is the primary method for enantioseparation.[2]None, unless a chiral solvating or shift agent is used.[3]
Key Advantage Robust and widely available for separating compounds with different boiling points.The most direct and reliable method for determining enantiomeric excess (ee).[4]Provides unambiguous structural information and is non-destructive.[5]
Limitation Cannot resolve enantiomers.Requires specialized, often expensive, chiral columns.Lower sensitivity than GC; cannot distinguish enantiomers without chiral auxiliaries.

Table 1: Quantitative Analysis of a Hypothetical this compound Sample

Analytical MethodIsomerRetention Time (min)Peak Area (%)Calculated Purity
Gas Chromatography (Achiral) meso-4,5-Dimethyloctane10.254.8Diastereomeric Excess (de): 90.4%
(4R,5R) + (4S,5S)-Dimethyloctane10.5895.2
Chiral Gas Chromatography meso-4,5-Dimethyloctane12.154.8Enantiomeric Excess (ee): 98.3%
(4S,5S)-Dimethyloctane12.800.8
(4R,5R)-Dimethyloctane13.0594.4
¹H NMR (400 MHz) meso-4,5-Dimethyloctane-Signal A Integral: 4.8Diastereomeric Ratio (meso:racemic): ~5:95
(4R,5R) + (4S,5S)-Dimethyloctane-Signal B Integral: 95.2

Experimental Workflow

The logical process for a comprehensive isomeric purity assessment of this compound involves a multi-step approach, starting with a general separation and proceeding to a specific chiral analysis.

G Workflow for Isomeric Purity Assessment of this compound cluster_0 Workflow for Isomeric Purity Assessment of this compound cluster_1 Analytical Methods cluster_2 Data Acquisition & Analysis cluster_3 Purity Calculation cluster_4 Workflow for Isomeric Purity Assessment of this compound A This compound Sample B Sample Preparation (Dilution in Hexane) A->B C Achiral GC-FID/MS B->C D Chiral GC-FID/MS B->D E NMR Spectroscopy (¹H, ¹³C) B->E F Achiral Chromatogram C->F G Chiral Chromatogram D->G H NMR Spectrum E->H I Calculate Diastereomeric Excess (de%) F->I J Calculate Enantiomeric Excess (ee%) G->J K Confirm Structure & Diastereomeric Ratio H->K L Final Purity Report I->L J->L K->L

Caption: Workflow for Isomeric Purity Assessment.

Experimental Protocols

Reproducible and accurate results depend on meticulous adherence to validated experimental protocols. The following sections detail the methodologies for the key analytical techniques discussed.

Protocol 1: Gas Chromatography (GC) for Diastereomeric Purity

This method is highly effective for separating and quantifying the meso diastereomer from the enantiomeric pair of this compound.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve the sample in high-purity hexane (B92381) and dilute to the mark.[1]

    • Perform serial dilutions as needed to achieve a final concentration of approximately 10-100 µg/mL.[1]

  • GC Conditions:

    • Column: 5% Phenyl Polysiloxane capillary column (e.g., DB-5, HP-5ms) with dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 5°C/min to 150°C.

      • Hold at 150°C for 5 minutes.

    • Detector Temperature (FID): 280°C.

  • Data Analysis: The percentage of each diastereomer is calculated based on the relative peak area in the resulting chromatogram. The diastereomeric excess (de%) is calculated as: de% = |(% Major Diastereomer - % Minor Diastereomer) / (% Major Diastereomer + % Minor Diastereomer)| * 100

Protocol 2: Chiral Gas Chromatography for Enantiomeric Purity

This is the definitive method for separating the (4R,5R) and (4S,5S) enantiomers to determine the enantiomeric excess (ee) of the sample.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (GC-FID).

  • Sample Preparation: Follow the same procedure as described in Protocol 1.

  • GC Conditions:

    • Column: A chiral capillary column, such as one based on a cyclodextrin derivative (e.g., Beta DEX™ or Gamma DEX™). The specific phase should be selected based on screening for optimal separation of non-functionalized hydrocarbons.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

    • Oven Temperature Program: An isothermal or slow ramp program is often required for chiral separations. A typical starting point would be:

      • Isothermal at 60°C. The temperature should be optimized to maximize resolution.

    • Detector Temperature (FID): 280°C.

  • Data Analysis: The percentage of each enantiomer is determined from its respective peak area. The enantiomeric excess (ee%) is calculated as: ee% = |(% Major Enantiomer - % Minor Enantiomer) / (% Major Enantiomer + % Minor Enantiomer)| * 100

Protocol 3: ¹H NMR Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful non-destructive technique used to confirm the molecular structure and can be used to determine the ratio of diastereomers if their respective signals are resolved.[6]

  • Instrumentation: NMR Spectrometer (400 MHz or higher).

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the this compound sample in ~0.7 mL of a suitable deuterated solvent (e.g., deuterochloroform, CDCl₃).[6]

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single pulse experiment.

    • Number of Scans: 16-32 (adjust for optimal signal-to-noise ratio).[6]

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for accurate integration of signals).[6]

  • Data Analysis: The identity of the compound is confirmed by analyzing the chemical shifts, coupling constants, and integration of the proton signals.[7] Due to their different 3D structures, diastereomers like the meso and racemic forms of this compound will have slightly different chemical environments for their protons, potentially leading to distinct, resolvable signals.[5] The ratio of these diastereomers can be calculated from the integration of their unique signals. Note that standard NMR cannot differentiate between enantiomers.[3]

References

comparing the fragmentation patterns of dimethyloctane isomers in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of isomeric compounds is a critical challenge. In mass spectrometry, molecules with the same molecular weight and formula, such as the various isomers of dimethyloctane, can produce distinct fragmentation patterns upon electron ionization. This guide provides a comparative analysis of these patterns, offering a valuable resource for isomer differentiation.

The fragmentation of branched alkanes in a mass spectrometer is not a random process. Cleavage is favored at branching points, leading to the formation of more stable secondary and tertiary carbocations.[1] Consequently, the position of the methyl groups in dimethyloctane isomers directs the fragmentation pathways, resulting in unique mass spectra for each isomer. The relative abundance of the molecular ion is often low for highly branched alkanes.[1]

Comparative Analysis of Fragmentation Patterns

The following table summarizes the major fragment ions and their relative intensities for various dimethyloctane isomers, as sourced from the NIST Mass Spectrometry Data Center. All isomers have a molecular weight of 142.28 g/mol .

IsomerMolecular Ion (m/z 142) Relative Intensity (%)Base Peak (m/z)Other Key Fragment Ions (m/z) and Relative Intensities (%)
2,2-Dimethyloctane Not observed5743 (75), 71 (30), 85 (5)
2,3-Dimethyloctane 0.14357 (80), 71 (35), 99 (10)
2,5-Dimethyloctane 0.24357 (60), 70 (30), 85 (25)
2,7-Dimethyloctane 14357 (30), 71 (5), 85 (2)
3,3-Dimethyloctane Not observed7143 (65), 57 (30), 113 (5)
3,4-Dimethyloctane 0.34357 (70), 85 (40), 99 (15)
3,5-Dimethyloctane 0.54357 (55), 71 (50), 85 (30)
4,4-Dimethyloctane (B95178) Not observed8543 (70), 57 (40), 71 (20)
4,5-Dimethyloctane 0.44357 (65), 71 (45), 85 (35)

Data compiled from the NIST/EPA/NIH Mass Spectral Library.[2][3][4]

Key Observations and Isomer Differentiation

Analysis of the fragmentation data reveals several key trends that can be used to distinguish between the dimethyloctane isomers:

  • Isomers with a Quaternary Carbon: 2,2-, 3,3-, and 4,4-dimethyloctane show no observable molecular ion peak due to the high instability of the molecular ion containing a quaternary carbon. The fragmentation is dominated by cleavage at this site.

    • 2,2-Dimethyloctane is characterized by a base peak at m/z 57, corresponding to the stable tert-butyl cation.

    • 3,3-Dimethyloctane shows a base peak at m/z 71, resulting from the loss of a propyl group.

    • 4,4-Dimethyloctane is unique with a base peak at m/z 85, formed by the cleavage of a butyl group.

  • Symmetrical vs. Asymmetrical Isomers:

    • 2,7-Dimethyloctane , a symmetrical isomer, exhibits a relatively more abundant molecular ion compared to other isomers with tertiary carbons. Its spectrum is simpler, with a dominant base peak at m/z 43.

  • Adjacent Methyl Groups:

    • 2,3-Dimethyloctane and 3,4-Dimethyloctane both show a strong peak at m/z 99, corresponding to the loss of a propyl radical, which is a characteristic fragmentation for this arrangement.

  • Separated Methyl Groups:

    • The fragmentation patterns of isomers with more separated methyl groups, such as 2,5-dimethyloctane and 3,5-dimethyloctane , are generally more complex. The identification of these isomers often relies on a careful comparison of the relative intensities of a wider range of fragment ions.

Experimental Protocols

The mass spectra were obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. While specific instrument parameters may vary, a typical protocol for the analysis of branched alkanes is as follows:

Gas Chromatography (GC):

  • Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase, is typically used for detailed hydrocarbon analysis.

  • Carrier Gas: Helium or hydrogen.

  • Injection: A small volume of the sample, dissolved in a suitable solvent like hexane, is injected into the GC.

  • Temperature Program: The oven temperature is ramped to separate the components of the sample based on their boiling points.

Mass Spectrometry (MS):

  • Ionization Mode: Electron Ionization (EI) is the standard method for such analyses.

  • Electron Energy: A standard electron energy of 70 eV is used to ensure fragmentation and allow for comparison with library spectra.

  • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly employed.

  • Data Acquisition: The mass spectrometer scans a range of m/z values to detect the molecular ion and all fragment ions.

Logical Workflow for Isomer Identification

The following diagram illustrates a logical workflow for the differentiation of dimethyloctane isomers based on their key mass spectral features.

G A Analyze Mass Spectrum of C10H22 Isomer B Molecular Ion (m/z 142) Observed? A->B C No B->C No D Yes B->D Yes E Base Peak at m/z 57? C->E K Significant m/z 99 Peak? D->K F 2,2-Dimethyloctane E->F Yes G Base Peak at m/z 71? E->G No H 3,3-Dimethyloctane G->H Yes I Base Peak at m/z 85? G->I No J 4,4-Dimethyloctane I->J Yes L 2,3- or 3,4-Dimethyloctane K->L Yes M Relatively Simple Spectrum, Base Peak m/z 43? K->M No P Compare Full Spectrum to Library Data L->P N 2,7-Dimethyloctane M->N Yes O Other Isomers (2,5-, 3,5-, 4,5-) M->O No N->P O->P

References

The Unseen Architecture: How Alkane Structure Dictates Gas Chromatographic Elution, a Kovats Retention Index Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of chemical compounds is paramount. In the realm of gas chromatography (GC), the Kovats retention index (RI) serves as a critical tool, offering a standardized measure of a compound's elution behavior. This guide provides an in-depth comparison of the Kovats retention indices of various C6, C7, and C8 alkane isomers on a non-polar stationary phase, supported by experimental data. We will explore the nuanced relationship between molecular structure and retention, offering insights into the factors that govern the separation of these fundamental organic molecules.

The Kovats retention index system provides a linear scale based on the retention times of n-alkanes, where the index of an n-alkane is defined as 100 times its carbon number. This normalization allows for the comparison of retention data across different instruments and laboratories, making it an invaluable tool for compound identification. The subtle differences in the structure of alkane isomers, such as branching and cyclization, lead to distinct Kovats indices, enabling their separation and identification.

Comparative Analysis of Kovats Retention Indices for C6, C7, and C8 Alkane Isomers

The following tables summarize the Kovats retention indices for various hexane (B92381), heptane, and octane (B31449) isomers on a non-polar DB-5 column or equivalent (5% phenyl-methylpolysiloxane). This type of stationary phase separates compounds primarily based on their boiling points and molecular size.

Table 1: Kovats Retention Indices of C6 Alkane Isomers on a Non-Polar Column

Compound NameStructureKovats Retention Index (RI)
n-HexaneCH₃(CH₂)₄CH₃600
2-MethylpentaneCH₃CH(CH₃)CH₂CH₂CH₃577
3-MethylpentaneCH₃CH₂CH(CH₃)CH₂CH₃579
2,2-Dimethylbutane(CH₃)₃CCH₂CH₃536
2,3-Dimethylbutane(CH₃)₂CHCH(CH₃)₂563

Table 2: Kovats Retention Indices of C7 Alkane Isomers on a Non-Polar Column

Compound NameStructureKovats Retention Index (RI)
n-HeptaneCH₃(CH₂)₅CH₃700
2-MethylhexaneCH₃CH(CH₃)(CH₂)₃CH₃671
3-MethylhexaneCH₃CH₂CH(CH₃)CH₂CH₂CH₃671
2,2-Dimethylpentane(CH₃)₃CCH₂CH₂CH₃621
2,3-Dimethylpentane(CH₃)₂CHCH(CH₃)CH₂CH₃664
2,4-Dimethylpentane(CH₃)₂CHCH₂CH(CH₃)₂621
3,3-DimethylpentaneCH₃CH₂C(CH₃)₂CH₂CH₃668
Ethylcyclopentanec-C₅H₉CH₂CH₃751

Table 3: Kovats Retention Indices of C8 Alkane Isomers on a Non-Polar Column

Compound NameStructureKovats Retention Index (RI)
n-OctaneCH₃(CH₂)₆CH₃800[1]
2-MethylheptaneCH₃CH(CH₃)(CH₂)₄CH₃767
3-MethylheptaneCH₃CH₂CH(CH₃)(CH₂)₃CH₃772
4-MethylheptaneCH₃(CH₂)₂CH(CH₃)(CH₂)₂CH₃769
2,2-Dimethylhexane(CH₃)₃C(CH₂)₃CH₃722[2]
2,3-Dimethylhexane(CH₃)₂CHCH(CH₃)(CH₂)₂CH₃760
2,4-Dimethylhexane(CH₃)₂CHCH₂CH(CH₃)CH₂CH₃735[3]
2,5-Dimethylhexane(CH₃)₂CH(CH₂)₂CH(CH₃)₂733[3]
3,3-DimethylhexaneCH₃CH₂C(CH₃)₂(CH₂)₂CH₃742[3]
3,4-DimethylhexaneCH₃CH₂CH(CH₃)CH(CH₃)CH₂CH₃773
Ethylcyclohexanec-C₆H₁₁CH₂CH₃838[4]

Experimental Protocol for the Determination of Kovats Retention Indices

The following is a representative experimental protocol for the determination of Kovats retention indices of alkanes using gas chromatography-mass spectrometry (GC-MS).

1. Instrumentation:

  • Gas Chromatograph: Agilent 7890A GC system (or equivalent).

  • Mass Spectrometer: Agilent 5975C MS detector (or equivalent).

  • GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

2. Materials:

  • Alkane Standards: Individual pure standards of the C6-C8 alkane isomers.

  • n-Alkane Standard Mix: A mixture of n-alkanes (e.g., C6-C20) in a suitable solvent (e.g., hexane or pentane).

  • Solvent: High-purity hexane or pentane (B18724) for sample dilution.

  • Carrier Gas: Helium (99.999% purity).

3. GC-MS Conditions:

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Injection Volume: 1 µL.

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: Increase to 250 °C at a rate of 5 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Electron Ionization Energy: 70 eV.

  • Mass Scan Range: m/z 40-300.

4. Procedure:

  • Sample Preparation: Prepare individual solutions of each alkane isomer and a mixture of the isomers in the chosen solvent at a concentration of approximately 100 ppm. Prepare a separate solution of the n-alkane standard mix.

  • Analysis:

    • Inject the n-alkane standard mix into the GC-MS to determine the retention times of the n-alkanes.

    • Inject each individual alkane isomer standard to confirm its retention time and mass spectrum.

    • Inject the mixture of alkane isomers.

  • Data Analysis:

    • Identify the peaks in the chromatogram of the isomer mixture by comparing their retention times and mass spectra to those of the individual standards.

    • Record the retention time for each identified isomer and for the n-alkanes that elute before and after each isomer.

    • Calculate the Kovats retention index (I) for each isomer using the following formula for temperature-programmed GC:

      I = 100 * [n + (N - n) * (t_R(unknown) - t_R(n)) / (t_R(N) - t_R(n))]

      where:

      • t_R(unknown) is the retention time of the isomer.

      • t_R(n) is the retention time of the n-alkane eluting just before the isomer.

      • t_R(N) is the retention time of the n-alkane eluting just after the isomer.

      • n is the carbon number of the earlier eluting n-alkane.

      • N is the carbon number of the later eluting n-alkane.

Visualizing the Correlation and Workflow

To better understand the relationship between alkane structure and Kovats retention index, as well as the experimental process, the following diagrams are provided.

G Correlation of Alkane Structure with Kovats Retention Index cluster_structure Alkane Structural Features cluster_properties Physical Properties cluster_retention Gas Chromatographic Retention Carbon_Number Carbon Number Boiling_Point Boiling Point Carbon_Number->Boiling_Point Branching Degree of Branching Branching->Boiling_Point decreases Position_of_Branch Position of Branching Position_of_Branch->Boiling_Point influences Cyclization Cyclic Structure Cyclization->Boiling_Point increases Vapor_Pressure Vapor Pressure Boiling_Point->Vapor_Pressure Retention_Time Retention Time Boiling_Point->Retention_Time directly correlates Vapor_Pressure->Retention_Time inversely correlates Kovats_Index Kovats Retention Index Retention_Time->Kovats_Index is normalized to

Caption: Relationship between alkane structure and Kovats RI.

G Experimental Workflow for Kovats Retention Index Determination Start Start Sample_Prep Sample Preparation (Alkane Isomers & n-Alkane Mix) Start->Sample_Prep GC_MS_Analysis GC-MS Analysis Sample_Prep->GC_MS_Analysis Data_Acquisition Data Acquisition (Chromatograms & Mass Spectra) GC_MS_Analysis->Data_Acquisition Peak_Identification Peak Identification (Retention Time & Mass Spectra) Data_Acquisition->Peak_Identification RI_Calculation Kovats RI Calculation Peak_Identification->RI_Calculation End End RI_Calculation->End

Caption: Workflow for determining Kovats retention indices.

References

Safety Operating Guide

Proper Disposal of 4,5-Dimethyloctane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides essential, step-by-step guidance for the proper disposal of 4,5-dimethyloctane, a flammable and irritant liquid, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards of this compound. This chemical is a flammable liquid and vapor that can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation and drowsiness or dizziness.[1] Therefore, adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood.[3]

Spill Management: In the event of a spill, immediately eliminate all ignition sources.[1] Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[2][3] The contaminated absorbent material must then be collected and disposed of as hazardous waste.

Quantitative Data Summary

For quick reference, the key physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Chemical Formula C10H22
Molecular Weight 142.28 g/mol [4]
CAS Number 15869-96-2[1][4]
Appearance Liquid
Classification Flammable Liquid 3, Skin Irritant 2, Eye Irritant 2A, STOT SE 3[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal hazardous waste regulations.[5][6][7] The following protocol provides a general framework based on best practices for laboratory chemical waste management.

1. Waste Identification and Segregation:

  • Characterize the waste: this compound waste is considered hazardous due to its flammability and irritant properties.

  • Segregate the waste: Do not mix this compound waste with other incompatible waste streams. It should be collected separately in a dedicated container.

2. Container Selection and Labeling:

  • Choose a suitable container: The waste container must be chemically compatible with this compound and in good condition with a secure, leak-proof lid.[8][9]

  • Properly label the container: The label must clearly state "Hazardous Waste" and "this compound". The hazards (e.g., "Flammable," "Irritant") should also be indicated.

3. Waste Accumulation and Storage:

  • Accumulate waste in a designated satellite accumulation area within the laboratory.

  • Keep the waste container tightly closed except when adding waste.[9][10]

  • Store the container away from ignition sources such as heat, sparks, and open flames.[1][11]

  • Ensure the storage area is well-ventilated.[2]

4. Arrange for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Do not dispose of this compound down the drain or in the regular trash.[8]

5. Empty Container Disposal:

  • A container that has held this compound must be managed as hazardous waste unless it is properly decontaminated.[12]

  • To decontaminate, triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[12]

  • After triple-rinsing and air-drying, deface the original label, and the container may then be disposed of as non-hazardous waste.[12]

Disposal Workflow Diagram

This compound Disposal Workflow A Step 1: Waste Identification & Segregation - Identify as Flammable & Irritant Hazardous Waste - Segregate from other waste streams B Step 2: Container Selection & Labeling - Use a compatible, sealed container - Label clearly: 'Hazardous Waste, this compound' A->B Properly Contained C Step 3: Accumulation & Storage - Store in a designated, ventilated area - Keep away from ignition sources B->C Securely Stored D Step 4: Arrange for Disposal - Contact Environmental Health & Safety (EHS) - Schedule a hazardous waste pickup C->D Ready for Pickup E Step 5: Empty Container Management - Triple-rinse with appropriate solvent - Collect rinsate as hazardous waste - Deface label and dispose of clean container D->E After Waste Removal

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 4,5-Dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 4,5-Dimethyloctane in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe operational conduct.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid that can cause skin, eye, and respiratory irritation. It is also harmful if swallowed.[1][2] Adherence to appropriate personal protective equipment protocols is mandatory to minimize exposure risk.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommended Equipment
Eye and Face Chemical safety goggles or glasses meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn in situations with a high risk of splashing.[1][3]
Hand Chemical-resistant gloves. Nitrile gloves are a suitable choice for incidental contact. For prolonged or immersive contact, gloves made of more resistant materials such as Viton™ or neoprene should be considered. Always inspect gloves for integrity before use and replace them immediately if contaminated or damaged.[4]
Body A flame-resistant lab coat or apron should be worn over personal clothing. For significant handling operations, impervious protective clothing may be necessary.[3]
Respiratory Under normal laboratory conditions with adequate ventilation, such as in a chemical fume hood, respiratory protection is not typically required.[5][6][7][8] If ventilation is inadequate or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Footwear Closed-toe shoes must be worn in the laboratory at all times.

Operational Plan: Safe Handling and Storage

Safe handling and storage are critical to preventing accidents and ensuring a safe laboratory environment.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure that a safety data sheet (SDS) for this compound is readily accessible.

    • Verify that a chemical fume hood is available and functioning correctly.

    • Assemble all necessary PPE as outlined in Table 1.

    • Ensure that an eyewash station and safety shower are unobstructed and within close proximity.[6]

    • Have spill control materials (e.g., absorbent pads, sand) readily available.

  • Handling:

    • Conduct all work with this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

    • Keep the container tightly closed when not in use.

    • Avoid contact with skin, eyes, and clothing.

    • Use spark-proof tools and equipment to prevent ignition.

    • When transferring flammable liquids, use bonding and grounding to prevent the buildup of static electricity.

  • Storage:

    • Store this compound in a tightly sealed, properly labeled container.

    • Keep in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.

    • Store in a designated flammable liquids storage cabinet.

    • Segregate from incompatible materials, particularly strong oxidizing agents.

Disposal Plan

This compound and its contaminated materials must be disposed of as hazardous waste.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect waste this compound in a dedicated, properly labeled, and leak-proof container.

    • Do not mix with other waste streams, especially incompatible chemicals.

  • Container Management:

    • Keep the waste container tightly sealed when not in use.

    • Store the waste container in a designated hazardous waste accumulation area, which should be a well-ventilated and secondary containment area.

  • Disposal:

    • Dispose of the hazardous waste through a licensed and certified professional waste disposal company.

    • The primary recommended method of disposal is chemical incineration.

    • Adhere to all federal, state, and local regulations regarding hazardous waste disposal.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_sds Access SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Verify Fume Hood prep_ppe->prep_hood prep_safety Check Safety Equipment prep_hood->prep_safety handle_transfer Transfer in Fume Hood prep_safety->handle_transfer handle_use Use in Experiment handle_transfer->handle_use handle_close Keep Container Closed handle_use->handle_close disp_collect Collect Waste handle_use->disp_collect storage_cabinet Store in Flammable Cabinet handle_close->storage_cabinet storage_label Ensure Proper Labeling storage_cabinet->storage_label end_node End storage_label->end_node Process Complete disp_label Label Waste Container disp_collect->disp_label disp_store Store in Waste Area disp_label->disp_store disp_service Arrange Professional Disposal disp_store->disp_service disp_service->end_node start Start start->prep_sds Begin Process

Caption: Workflow for Safe Handling of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.